5-Amino-4-chlorosalicylic acid
Description
BenchChem offers high-quality 5-Amino-4-chlorosalicylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-4-chlorosalicylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-4-chloro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPADCDPMRUAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657705 | |
| Record name | 5-Amino-4-chloro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55302-98-2 | |
| Record name | 5-Amino-4-chloro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 5-Amino-4-chlorosalicylic Acid from Salicylic Acid
This in-depth technical guide provides a comprehensive overview of the synthetic pathway for producing 5-Amino-4-chlorosalicylic acid, a key intermediate in pharmaceutical development, starting from the readily available precursor, salicylic acid. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Overview
5-Amino-4-chlorosalicylic acid is a crucial building block in the synthesis of various pharmaceutical compounds. Its structure, featuring amino, chloro, hydroxyl, and carboxylic acid functionalities, makes it a versatile intermediate. The most logical and established synthetic route from salicylic acid involves a three-step process:
-
Electrophilic Nitration: Introduction of a nitro group onto the salicylic acid backbone.
-
Regioselective Chlorination: Addition of a chlorine atom at the desired position.
-
Nitro Group Reduction: Conversion of the nitro group to the final amine functionality.
This guide will dissect each of these steps, providing not only the procedural details but also the underlying chemical principles that govern the reactions, ensuring a deep and applicable understanding for the practicing scientist.
The Synthetic Pathway: A Step-by-Step Analysis
The overall transformation from salicylic acid to 5-Amino-4-chlorosalicylic acid is a well-orchestrated sequence of reactions, each preparing the molecule for the subsequent step.
Caption: Overall synthetic workflow from Salicylic Acid.
Step 1: Nitration of Salicylic Acid to 5-Nitrosalicylic Acid
Mechanistic Rationale
The initial step is the electrophilic aromatic substitution of salicylic acid with a nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids. The hydroxyl (-OH) and carboxylic acid (-COOH) groups of salicylic acid are both ortho, para-directing. However, the powerful activating and directing effect of the hydroxyl group overwhelmingly favors substitution at the positions ortho and para to it. Due to steric hindrance from the adjacent carboxylic acid group, the primary product of this reaction is 5-nitrosalicylic acid.[1][2][3]
Sources
An In-depth Technical Guide to 5-Amino-4-chlorosalicylic Acid: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-4-chlorosalicylic acid is a substituted derivative of salicylic acid, a well-known pharmacophore with a long history in medicinal chemistry. The introduction of both an amino group and a chlorine atom to the salicylic acid scaffold can significantly modulate its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 5-Amino-4-chlorosalicylic acid, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Chemical Properties and Structure
5-Amino-4-chlorosalicylic acid, with the IUPAC name 5-amino-4-chloro-2-hydroxybenzoic acid, is a multifaceted organic compound. Its chemical structure integrates a carboxylic acid, a hydroxyl group, an amino group, and a chlorine atom attached to a benzene ring. This unique combination of functional groups dictates its chemical behavior and potential biological interactions.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Amino-4-chlorosalicylic acid is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 5-amino-4-chloro-2-hydroxybenzoic acid | [1][] |
| Synonyms | 4-Chloro-5-aminosalicylic acid, 4-CHLORO-5-AMINO-2-HYDROXYBENZOIC ACID | [] |
| CAS Number | 15743-39-2 | [] |
| Molecular Formula | C₇H₆ClNO₃ | [] |
| Molecular Weight | 187.58 g/mol | [] |
| Boiling Point | 400.5°C at 760 mmHg (Predicted) | [] |
| Density | 1.636 g/cm³ (Predicted) | [] |
Structural Elucidation
The structure of 5-Amino-4-chlorosalicylic acid is foundational to understanding its reactivity and potential interactions with biological targets.
Caption: Proposed synthesis of 5-Amino-4-chlorosalicylic acid.
Experimental Protocol: Synthesis
Step 1: Nitration of 4-Chlorosalicylic Acid to 4-Chloro-5-nitrosalicylic Acid
This step involves the careful introduction of a nitro group onto the aromatic ring. The directing effects of the hydroxyl and carboxyl groups favor substitution at the 5-position.
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice bath.
-
Slowly add a solution of 4-chlorosalicylic acid in concentrated sulfuric acid to the nitrating mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 4-chloro-5-nitrosalicylic acid.
Step 2: Reduction of 4-Chloro-5-nitrosalicylic Acid to 5-Amino-4-chlorosalicylic Acid
The reduction of the nitro group to an amino group can be achieved using various reducing agents. A common and effective method involves the use of iron powder in an acidic medium. The synthesis of the related compound 5-aminosalicylic acid from 5-nitrosalicylic acid has been well-documented and can be adapted for this step. [3][4][5]
-
Suspend 4-chloro-5-nitrosalicylic acid in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and stir vigorously. The progress of the reaction can be monitored by the disappearance of the yellow color of the nitro compound and by TLC.
-
Upon completion, filter the hot reaction mixture to remove the iron and iron salts.
-
Cool the filtrate to induce crystallization of the product.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry to obtain 5-Amino-4-chlorosalicylic acid.
Purification Protocol
Recrystallization is a standard and effective method for the purification of the final product. The choice of solvent is critical and depends on the solubility of the compound. A mixture of ethanol and water is often a suitable solvent system for compounds of this nature. The purification of aminosalicylic acids can also be achieved by converting them into their more soluble salts, treating the solution with activated carbon to remove colored impurities, and then re-precipitating the acid. [1]
-
Dissolve the crude 5-Amino-4-chlorosalicylic acid in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a small amount of activated charcoal to the solution and heat at reflux for a short period to remove colored impurities.
-
Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, as well as broad singlets for the amino and hydroxyl protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-donating and electron-withdrawing nature of the substituents. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule. Characteristic absorption bands are expected for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and C-Cl and C-N stretching vibrations. The FTIR spectrum of the related 5-aminosalicylic acid can serve as a useful reference. [6][7]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 5-Amino-4-chlorosalicylic acid (187.58 g/mol ), as well as characteristic fragmentation patterns.
Potential Applications in Drug Development
Substituted salicylic acids are a rich source of compounds with diverse biological activities. The presence of the amino and chloro substituents on the salicylic acid core of 5-Amino-4-chlorosalicylic acid suggests several potential avenues for its application in drug discovery.
Antimicrobial Activity
Salicylic acid and its derivatives have been reported to possess antibacterial properties. [8]The introduction of a chlorine atom can often enhance the antimicrobial potency of organic compounds. [9]Therefore, 5-Amino-4-chlorosalicylic acid is a candidate for investigation as a potential antibacterial agent. Studies on derivatives of 5-aminosalicylic acid have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [10]
Anti-inflammatory Properties
5-Aminosalicylic acid (mesalazine) is a well-established anti-inflammatory drug used in the treatment of inflammatory bowel disease. [11][12][13][14][15][16]It is plausible that 5-Amino-4-chlorosalicylic acid may also exhibit anti-inflammatory effects, potentially through similar mechanisms such as the inhibition of inflammatory pathways. The chlorine substituent could influence its potency, selectivity, and pharmacokinetic profile.
Other Potential Applications
The unique chemical structure of 5-Amino-4-chlorosalicylic acid makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The amino group can be readily modified to introduce different functionalities, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
The safety data sheet for 5-Amino-4-chlorosalicylic acid should be consulted before handling. As with any chemical compound, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, and inhalation of dust should be avoided.
Conclusion
5-Amino-4-chlorosalicylic acid is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is feasible, and its structure suggests a range of potential biological activities, including antimicrobial and anti-inflammatory effects. This technical guide provides a solid foundation for researchers to begin exploring the chemical and biological properties of this intriguing molecule, with the aim of unlocking its therapeutic potential. Further research is warranted to fully elucidate its pharmacological profile and to explore its utility as a lead compound or a versatile synthetic intermediate in the development of new therapeutic agents.
References
[1]Method of purifying 4-aminosalicylic acid. US Patent 2,580,195. [17]Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols. Benchchem. [18]Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [10]Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. MDPI. [11]5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages. PubMed. [3]Electrochemical Synthesis of 5-Aminosalicylic acid. Journal of Physical & Theoretical Chemistry Islamic Azad University of Iran. [19]Characteristics signals in 1 H NMR and 13 C NMR spectra of novel derivative (5c) as a representative analogue. ResearchGate. [20]A Comparative Analysis of 5-Chlorosalicylic Acid and its Bromo-Analogue for Researchers and Drug Development Professionals. Benchchem. []5-Amino-4-chlorosalicylic acid. BOC Sciences. [12]The anti-oxidant properties of 5-aminosalicylic acid. PubMed. [4]Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid*. MDPI. [13]Anti-inflammatory and pro-anabolic effects of 5-aminosalicylic acid on human inflammatory osteoarthritis models. PubMed. [14]Anti-Inflammatory Activity of Chitosan and 5-Amino Salicylic Acid Combinations in Experimental Colitis. MDPI. [8]Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. PubMed. [21]Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. ResearchGate. [5]A kind of preparation method of 5-amino salicylic acid. Google Patents. [22]4-Aminosalicylic acid synthesis. ChemicalBook. [15]5-Aminosalicylic Acid. PubChem. [23]A method of preparing 5-amino salicyclic acid. European Patent Office. [6]FT-IR Spectra of 5-amino salicylic acid. ResearchGate. [16]Anti-Inflammatory Activity of Chitosan and 5-Amino Salicylic Acid Combinations in Experimental Colitis. PubMed. [24]Synthesis of 4-amino-5-chlorosalicylic acid. PrepChem.com. [25]4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid. The Royal Society of Chemistry. [26]Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Institutes of Health. [7]FT-IR Spectra of 5-amino salicylic acid. ResearchGate. [27]Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers Application. Agilent. [28]Purification of salicylic acid derivatives. Google Patents. [9]Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [29]Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies. Thermo Fisher Scientific. [30]Process for the separation and purification of salicylic acid. Google Patents. [31]Separation/purification of salicyclic acid. Google Patents. [32]4-Aminosalicylic Acid. PubChem. [33]FT-IR spectra of salicylic acid (a) control and (b) treated. ResearchGate. [34]FTIR spectra of (a) 5-sulfosalicylic acid at pH 8.5 and (b)... ResearchGate. [35]Cortisone Analysis by FTIR Spectroscopy: In Vitro Study. MDPI.
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An In-depth Technical Guide to the Physicochemical Characteristics of 5-Amino-4-chlorosalicylic Acid
Introduction
5-Amino-4-chlorosalicylic acid, a halogenated derivative of salicylic acid, is a compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its structural similarity to mesalazine (5-aminosalicylic acid), a known anti-inflammatory agent, suggests potential therapeutic applications. A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key physicochemical characteristics of 5-Amino-4-chlorosalicylic acid, supported by theoretical predictions and established analytical methodologies.
Chemical Identity and Basic Properties
5-Amino-4-chlorosalicylic acid is identified by the CAS number 55302-98-2.[1][][3] Its molecular structure consists of a salicylic acid core with an amino group at the C5 position and a chlorine atom at the C4 position.
| Property | Value | Source |
| IUPAC Name | 5-amino-4-chloro-2-hydroxybenzoic acid | [1][] |
| Synonyms | 4-Chloro-5-aminosalicylic acid, 4-CHLORO-5-AMINO-2-HYDROXYBENZOIC ACID | [] |
| Molecular Formula | C₇H₆ClNO₃ | [1][][3] |
| Molecular Weight | 187.58 g/mol | [1][][3] |
| Boiling Point | 400.5°C at 760 mmHg | [] |
| Density | 1.636 g/cm³ | [] |
Ionization and Acidity (pKa)
The ionization state of 5-Amino-4-chlorosalicylic acid is critical to its solubility, absorption, and interaction with biological targets. The molecule possesses three ionizable groups: a carboxylic acid, a phenolic hydroxyl group, and an aromatic amino group. The acid dissociation constants (pKa) of these groups dictate the net charge of the molecule at a given pH.
Predicted pKa Values:
| Ionizable Group | Predicted pKa |
| Carboxylic Acid (-COOH) | ~2-3 |
| Aromatic Amine (-NH₂) | ~4-5 |
| Phenolic Hydroxyl (-OH) | ~8-9 |
Note: These are estimated values and experimental determination is recommended for definitive characterization.
The interplay of these pKa values means that 5-Amino-4-chlorosalicylic acid will exist as different ionic species depending on the pH of the environment.
Caption: Ionization states of 5-Amino-4-chlorosalicylic acid at different pH ranges.
Experimental Protocol for pKa Determination by Potentiometric Titration
This protocol outlines a standard method for the experimental determination of pKa values.
Materials:
-
5-Amino-4-chlorosalicylic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
High-purity water (deionized or distilled)
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of 5-Amino-4-chlorosalicylic acid and dissolve it in a known volume of high-purity water. Gentle heating or sonication may be required to aid dissolution.
-
Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.
-
Acidic Titration (optional): If the initial pH is not sufficiently low to capture the first pKa, titrate the solution with standardized HCl to a pH of approximately 1.5-2.0.
-
Alkaline Titration: Begin the titration by adding small increments of the standardized NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Collection: Continue the titration until the pH reaches approximately 11-12, ensuring sufficient data points are collected around the equivalence points.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points.
Solubility Profile
The solubility of 5-Amino-4-chlorosalicylic acid in various solvents is a critical parameter for its formulation and delivery. Due to its polar functional groups, it is expected to have some solubility in polar solvents.
Predicted Solubility: While specific experimental solubility data for 5-Amino-4-chlorosalicylic acid is limited, predictions based on its structure and comparison with related compounds like 5-aminosalicylic acid suggest the following trends:
-
Aqueous Solubility: Moderately soluble in water, with solubility being highly pH-dependent. Solubility is expected to be lowest near its isoelectric point and increase at pH values where the molecule is predominantly in its charged forms.
-
Organic Solubility: Likely soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility in non-polar solvents like hexane is expected to be low.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Materials:
-
5-Amino-4-chlorosalicylic acid
-
A selection of solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
A suitable analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Sample Preparation: Add an excess amount of 5-Amino-4-chlorosalicylic acid to a vial containing a known volume of the desired solvent.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent if necessary and determine the concentration of 5-Amino-4-chlorosalicylic acid using a validated analytical method.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for the shake-flask solubility determination method.
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification, structural elucidation, and quantification of 5-Amino-4-chlorosalicylic acid.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Aromatic compounds like 5-Amino-4-chlorosalicylic acid exhibit characteristic absorption in the UV-Vis region due to π → π* electronic transitions. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent and the pH of the solution.
Predicted UV-Vis Spectral Properties: Based on the structure, 5-Amino-4-chlorosalicylic acid is expected to have absorption maxima in the range of 280-320 nm. The exact λmax will depend on the solvent and the ionization state of the molecule.
Experimental Protocol for UV-Vis Spectrophotometry
Materials:
-
5-Amino-4-chlorosalicylic acid
-
Spectrophotometric grade solvent (e.g., methanol, ethanol, or an appropriate buffer)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a stock solution of 5-Amino-4-chlorosalicylic acid of known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). A calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Amino-4-chlorosalicylic acid is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-Cl, and aromatic C=C bonds.
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3200-3600 (broad) |
| N-H (amine) | 3300-3500 |
| C=O (carboxylic acid) | 1680-1710 |
| C=C (aromatic) | 1450-1600 |
| C-O | 1210-1320 |
| C-Cl | 600-800 |
Experimental Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
Materials:
-
5-Amino-4-chlorosalicylic acid
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Thoroughly grind a small amount (1-2 mg) of 5-Amino-4-chlorosalicylic acid with approximately 100-200 mg of dry KBr powder in a mortar until a fine, homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
Background Spectrum: Place an empty pellet holder or a pellet made of pure KBr in the FTIR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the sample pellet in the spectrometer and record the IR spectrum.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for confirming the structure of 5-Amino-4-chlorosalicylic acid.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 |
| -NH₂ | ~5.0 |
| -OH (phenolic) | ~10.0 |
| -COOH | ~12.0 |
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C | 110 - 150 |
| C=O (carboxylic acid) | ~170 |
Note: These are estimated values and will be influenced by the solvent and concentration.
Experimental Protocol for NMR Spectroscopy
Materials:
-
5-Amino-4-chlorosalicylic acid
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of 5-Amino-4-chlorosalicylic acid (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Filter the solution into a clean NMR tube to remove any particulate matter.
-
NMR Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra to assign the chemical shifts and coupling constants.
Stability Profile
The stability of 5-Amino-4-chlorosalicylic acid is a critical factor for its storage, handling, and formulation. As a substituted aminophenol, it may be susceptible to degradation by oxidation, particularly in the presence of light, heat, and certain pH conditions.
Potential Degradation Pathways:
-
Oxidation: The amino and hydroxyl groups on the aromatic ring make the molecule susceptible to oxidation, which can lead to the formation of colored degradation products.
-
Decarboxylation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur.
A systematic stability study is necessary to fully characterize the degradation profile of 5-Amino-4-chlorosalicylic acid. This would typically involve storing the compound under various stress conditions (e.g., different temperatures, humidity levels, light exposure, and pH values) and monitoring its purity over time using a stability-indicating analytical method like HPLC.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical characteristics of 5-Amino-4-chlorosalicylic acid. While some experimental data is available for related compounds, further experimental validation of the predicted properties of 5-Amino-4-chlorosalicylic acid is crucial for its advancement in drug discovery and development. The provided experimental protocols offer a solid foundation for researchers to undertake a comprehensive characterization of this promising molecule.
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001895). Retrieved from [Link]
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PubChem. (n.d.). 4-Aminosalicylic Acid. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. Retrieved from [Link]
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PubChem. (n.d.). 4-Chlorosalicylic acid. Retrieved from [Link]
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5-Amino-4-chlorosalicylic acid spectral data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectral Analysis of 5-Amino-4-chlorosalicylic Acid
Introduction
5-Amino-4-chlorosalicylic acid is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a salicylic acid core with amino and chloro substituents, suggests potential applications as a versatile building block in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for 5-Amino-4-chlorosalicylic acid. The interpretations are grounded in fundamental principles of spectroscopy and are supported by comparative analysis with structurally related molecules. Detailed experimental protocols for acquiring these spectra are also presented, offering a practical framework for researchers in the field.
Molecular Structure and Key Features
-
Molecular Formula: C₇H₆ClNO₃[1][]
-
Molecular Weight: 187.58 g/mol [1][]
-
IUPAC Name: 5-amino-4-chloro-2-hydroxybenzoic acid[1][]
The molecule possesses several key functional groups that will give rise to characteristic signals in its spectra: a carboxylic acid, a phenolic hydroxyl group, an amino group, and a chlorinated aromatic ring.
Diagram of the Molecular Structure of 5-Amino-4-chlorosalicylic acid
Caption: Molecular structure of 5-Amino-4-chlorosalicylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Amino-4-chlorosalicylic acid, both ¹H and ¹³C NMR will provide valuable structural information.
¹H NMR Spectroscopy
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | broad singlet | 1H | Carboxylic acid (-COOH) |
| ~9.0 - 10.0 | broad singlet | 1H | Phenolic hydroxyl (-OH) |
| ~7.5 | singlet | 1H | Aromatic H-3 |
| ~6.5 | singlet | 1H | Aromatic H-6 |
| ~5.0 | broad singlet | 2H | Amino (-NH₂) |
Interpretation and Rationale:
-
The aromatic region of the ¹H NMR spectrum is expected to show two singlets corresponding to the two protons on the benzene ring. The proton at the 3-position is deshielded by the adjacent carboxylic acid group, while the proton at the 6-position is shielded by the adjacent amino group.
-
The protons of the carboxylic acid and phenolic hydroxyl groups are acidic and will appear as broad singlets at downfield chemical shifts. Their exact positions are highly dependent on the solvent, concentration, and temperature.[3][4][5]
-
The amino group protons will also appear as a broad singlet, and its chemical shift can vary.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Carboxylic acid) |
| ~155 | C-OH (Phenolic) |
| ~145 | C-NH₂ |
| ~130 | C-Cl |
| ~125 | C-3 |
| ~115 | C-6 |
| ~110 | C-1 |
Interpretation and Rationale:
-
The ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule.[6]
-
The carbonyl carbon of the carboxylic acid will be the most downfield signal.
-
The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will also have characteristic downfield shifts.
-
The remaining aromatic carbons will appear in the typical aromatic region of the spectrum.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 5-Amino-4-chlorosalicylic acid in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of many salicylic acid derivatives in this solvent.[3][7]
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.[6]
-
Workflow for NMR Spectroscopic Analysis
Caption: A simplified proposed fragmentation pathway for 5-Amino-4-chlorosalicylic acid under electron ionization.
Safety Information
5-Amino-4-chlorosalicylic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS). [8]
Conclusion
The predicted spectral data presented in this guide provide a comprehensive analytical profile for 5-Amino-4-chlorosalicylic acid. The combination of NMR, IR, and Mass Spectrometry offers a powerful and complementary approach for the unequivocal identification and structural characterization of this compound. The detailed experimental protocols serve as a practical resource for researchers, enabling the reliable acquisition of high-quality spectral data. This information is crucial for ensuring the quality and integrity of this important chemical intermediate in research and development settings.
References
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
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RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]
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MDPI. (2021). Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study. Retrieved from [Link]
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YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
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Journal of Chemical Research and Innovation. (2025). COORDINATION BEHAVIOR OF TRANSITION METAL CATIONS WITH SUBSTITUTED SALICYLIC ACIDS AND COMPUTATIONAL STUDIES OF BIOLOGICAL POTENTIAL. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-amino-5-chlorosalicylic acid. Retrieved from [Link]
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PubChem. (n.d.). 5-Chlorosalicylic Acid. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). The H NMR analysis of the hydrogens in salicylic acid. Retrieved from [Link]
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PubMed. (2012). Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Some Heterocyclic Compounds from Salicylic Acid. Retrieved from [Link]
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Acta Pharmaceutica. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001895). Retrieved from [Link]
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Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Retrieved from [Link]
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University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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National MagLab. (2013). Solid-State 17O NMR of Pharmaceutical Compounds: Salicylic Acid and Aspirin. Retrieved from [Link]
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Journal of Chromatography A. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Retrieved from [Link]
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PubMed. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. Retrieved from [Link]
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RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
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YouTube. (2018). Salicylic Family setup and Methyl Salicylate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001895). Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-4-chloro-2-hydroxybenzoic acid. Retrieved from [Link]
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CORE. (2010). In-Source Decay and Fragmentation Characteristics of Peptides Using 5-Aminosalicylic Acid as a Matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Retrieved from [Link]
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ScholarWorks at University of Montana. (n.d.). New synthesis of para-aminosalicylic acid hydrochloride. Retrieved from [Link]
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Asian Publication Corporation. (n.d.). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR Spectra of 5-amino salicylic acid. Retrieved from [Link]
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An In-depth Technical Guide to 5-Amino-4-chlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-4-chlorosalicylic acid, identified by the CAS number 55302-98-2 , is a halogenated derivative of 5-aminosalicylic acid (5-ASA), a cornerstone in the treatment of inflammatory bowel disease (IBD).[1][2] The introduction of a chlorine atom to the salicylic acid backbone presents a nuanced modification that can significantly influence the molecule's physicochemical properties, biological activity, and metabolic stability. This guide offers a comprehensive technical overview of 5-Amino-4-chlorosalicylic acid, from its fundamental chemical identity to its synthesis, potential therapeutic applications, and analytical characterization. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven methodologies to support your research and development endeavors.
Section 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and drug development. These properties dictate its solubility, membrane permeability, and formulation possibilities. The key physicochemical properties of 5-Amino-4-chlorosalicylic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 55302-98-2 | [3] |
| Molecular Formula | C₇H₆ClNO₃ | [] |
| Molecular Weight | 187.58 g/mol | [] |
| IUPAC Name | 5-amino-4-chloro-2-hydroxybenzoic acid | [3] |
| Synonyms | 4-Chloro-5-aminosalicylic acid, 4-CHLORO-5-AMINO-2-HYDROXYBENZOIC ACID | [] |
| Boiling Point | 400.5°C at 760 mmHg | [] |
| Density | 1.636 g/cm³ | [] |
| InChI Key | GBPADCDPMRUAKU-UHFFFAOYSA-N | [3] |
| SMILES | C1=C(C(=CC(=C1N)Cl)O)C(=O)O | [3] |
Section 2: Synthesis and Manufacturing
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 5-Amino-4-chlorosalicylic acid.
Detailed Experimental Protocol (Conceptual)
This protocol is a representative methodology based on established organic chemistry principles.
Step 1: Nitration of 4-Chloro-2-nitrophenol
-
In a reaction vessel equipped with a stirrer and cooling bath, dissolve 4-chloro-2-nitrophenol in concentrated sulfuric acid.
-
Cool the mixture to 0-5°C.
-
Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10°C. The rationale for low temperature is to control the exothermic reaction and prevent over-nitration.
-
After the addition is complete, allow the reaction to stir for several hours at room temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the product, 4-chloro-2,5-dinitrophenol.
-
Filter, wash with cold water until neutral, and dry the product.
Step 2: Selective Reduction of 4-Chloro-2,5-dinitrophenol
-
Suspend the dinitro compound in a suitable solvent such as ethanol.
-
Use a selective reducing agent, such as sodium sulfide or ammonium polysulfide, to reduce one nitro group. The choice of a selective reducing agent is crucial to avoid the reduction of both nitro groups.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction, and isolate the product, 5-Amino-4-chloro-2-nitrophenol.
Step 3: Diazotization and Hydrolysis
-
Dissolve the amino-nitrophenol from the previous step in an aqueous solution of a strong acid, like sulfuric acid, and cool to 0-5°C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Gently heat the solution to hydrolyze the diazonium salt, replacing it with a hydroxyl group to yield 5-Amino-4-chlorophenol.
Step 4: Carboxylation via Kolbe-Schmitt Reaction
-
Treat the 5-Amino-4-chlorophenol with sodium hydroxide to form the sodium phenoxide.
-
Heat the sodium phenoxide under pressure with carbon dioxide. This electrophilic substitution introduces a carboxyl group onto the aromatic ring, ortho to the hydroxyl group.
-
Acidify the reaction mixture to precipitate the final product, 5-Amino-4-chlorosalicylic acid.
-
Recrystallize from a suitable solvent to purify the product.
Section 3: Applications in Research and Drug Development
While specific applications of 5-Amino-4-chlorosalicylic acid are not extensively documented in the provided search results, its structural similarity to 5-ASA suggests its potential as an anti-inflammatory agent.[1][2] 5-ASA is a first-line treatment for ulcerative colitis, a form of IBD.[1] The chlorinated analog could be investigated for similar or enhanced therapeutic properties.
Furthermore, halogenated salicylic acids are valuable intermediates in pharmaceutical synthesis.[6] 5-Chlorosalicylic acid, a related compound, is used in the synthesis of anti-inflammatory drugs and analgesics.[6] Therefore, 5-Amino-4-chlorosalicylic acid is a promising candidate for:
-
Lead compound optimization: The chlorine atom can alter the electronic properties and lipophilicity of the molecule, potentially leading to improved efficacy, better pharmacokinetics, or a different side-effect profile compared to 5-ASA.
-
Prodrug development: The amino and carboxylic acid groups can be functionalized to create prodrugs with targeted delivery to the colon, similar to the strategies used for 5-ASA.[7]
-
Novel anti-inflammatory drug discovery: It can be used as a scaffold for the development of new chemical entities targeting inflammatory pathways.
Section 4: Mechanism of Action
The mechanism of action of 5-Amino-4-chlorosalicylic acid has not been explicitly elucidated. However, it is highly probable that it shares a similar mechanism with its parent compound, 5-ASA. The primary anti-inflammatory action of 5-ASA is believed to be mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating inflammation.[8][9]
Probable Signaling Pathway
Caption: Probable mechanism of action via the PPAR-γ pathway.
Activation of PPAR-γ by 5-ASA leads to the downregulation of pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.[10] This results in a decrease in the production of inflammatory cytokines.[2] It is plausible that 5-Amino-4-chlorosalicylic acid exerts its anti-inflammatory effects through a similar mechanism.
Section 5: Analytical Methodologies
The purity and quantification of 5-Amino-4-chlorosalicylic acid in various matrices are crucial for research and quality control. Several analytical techniques can be employed for its characterization.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the analysis of aminosalicylates.[1] A reversed-phase HPLC method with UV detection would be suitable for determining the purity of 5-Amino-4-chlorosalicylic acid. A typical method would involve a C18 column with a mobile phase consisting of an acetonitrile and phosphate buffer gradient.[11]
Spectroscopic Methods:
-
UV-Visible Spectrophotometry: This can be used for quantitative analysis, particularly in quality control settings, due to its simplicity and cost-effectiveness.[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the synthesized compound.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides high sensitivity and specificity for both quantification and identification of the compound and its potential metabolites.
Section 6: Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 5-Amino-4-chlorosalicylic acid is not available in the search results, information from related compounds like 4-chlorosalicylic acid and 5-chlorosalicylic acid can provide guidance on safe handling.[12][13][14]
Potential Hazards:
-
May be harmful if swallowed.[14]
-
May cause skin and eye irritation.[14]
-
May cause respiratory tract irritation.[14]
Handling Precautions:
-
Use in a well-ventilated area or with local exhaust ventilation.[13][14]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
-
Avoid breathing dust.[12]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, well-ventilated area.[14]
-
Keep the container tightly closed.[14]
-
Store away from incompatible materials such as strong oxidizing agents.
Section 7: References
-
Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022-07-14). National Institutes of Health. Retrieved from [Link]
-
Process for preparing s-chlorosalicylic. Google Patents. Retrieved from
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Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review. (2020-12-01). PubMed. Retrieved from [Link]
-
Mechanism of action of 5-arninosalicylic acid. National Institutes of Health. Retrieved from [Link]
-
Mechanism of Action of Aminosalicylates. (2011-08-26). YouTube. Retrieved from [Link]
-
5-Amino-4-chloro-2-hydroxybenzoic acid. PubChem. Retrieved from [Link]
-
Synthesis of 4-amino-5-chlorosalicylic acid. PrepChem.com. Retrieved from [Link]
-
The Essential Role of 5-Chlorosalicylic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. PubMed. Retrieved from [Link]
-
Controlled Release of 5-Aminosalicylic Acid (5-ASA) from New Biodegradable Polyurethanes. MDPI. Retrieved from [Link]
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material safety data sheet - 5-chloro salicylic aicd 98%. Sciencelab.com. Retrieved from [Link]
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High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography A. Retrieved from [Link]
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Mechanism of Action of Aminosalicylates. MDPracticeGuide.com. Retrieved from [Link]
-
Mechanism of action of 5-aminosalicylic acid. ResearchGate. Retrieved from [Link]
-
Material Safety Data Sheet - 5-Chlorosalicylic acid, 98%. Cole-Parmer. Retrieved from [Link]
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An In-depth Technical Guide to Potential Impurities in the Synthesis of 5-Amino-4-chlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
5-Amino-4-chlorosalicylic acid is a crucial building block in the synthesis of various pharmaceutical agents. The purity of this intermediate is of paramount importance to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the potential impurities that can arise during the synthesis of 5-Amino-4-chlorosalicylic acid. We will delve into the common synthetic routes and analyze the potential for process-related impurities, byproducts, and degradation products. Furthermore, this guide will present illustrative analytical methodologies for the detection and quantification of these impurities, alongside strategies for their control and removal.
Introduction: The Significance of Purity in 5-Amino-4-chlorosalicylic Acid
5-Amino-4-chlorosalicylic acid serves as a key starting material or intermediate in the development of a range of therapeutic agents. Its molecular structure, featuring amino, chloro, hydroxyl, and carboxylic acid functional groups, makes it a versatile scaffold for medicinal chemists. However, the very reactivity that makes this molecule valuable also presents challenges in controlling its purity during synthesis. Impurities, even in trace amounts, can have a significant impact on the downstream reactions, the stability of the final API, and, most critically, its pharmacological and toxicological profile.
This guide is structured to provide a proactive approach to impurity control, moving from a foundational understanding of the synthesis to the practical aspects of impurity identification and mitigation.
Common Synthetic Pathway: A Two-Step Approach
A prevalent and logical synthetic route to 5-Amino-4-chlorosalicylic acid involves a two-step process starting from the commercially available 4-chlorosalicylic acid. This pathway is favored for its straightforward transformations and the use of common laboratory reagents.
Step 1: Electrophilic Nitration of 4-chlorosalicylic acid
The initial step is the regioselective nitration of 4-chlorosalicylic acid to yield the intermediate, 5-nitro-4-chlorosalicylic acid. The directing effects of the hydroxyl (-OH) and carboxyl (-COOH) groups on the aromatic ring guide the incoming nitro group primarily to the 5-position.
Step 2: Reduction of 5-nitro-4-chlorosalicylic acid
The nitro group of the intermediate is then reduced to an amino group to afford the final product, 5-Amino-4-chlorosalicylic acid. Various reduction methods can be employed, with catalytic hydrogenation being a common and clean choice.
Visualizing the Synthesis
Caption: A simplified overview of the two-step synthesis of 5-Amino-4-chlorosalicylic acid.
A Deep Dive into Potential Impurities
Understanding the potential impurities requires a meticulous examination of each stage of the synthesis, including the starting materials, reagents, and reaction conditions.
Impurities Originating from Starting Materials
The quality of the starting material, 4-chlorosalicylic acid, is the first critical control point. Potential impurities in the starting material will likely be carried through the synthesis and may even react to form new impurities.
| Impurity Name | Chemical Structure | Potential Origin |
| Salicylic Acid | C₇H₆O₃ | Incomplete chlorination of salicylic acid during the manufacturing of 4-chlorosalicylic acid. |
| Isomers of Chlorosalicylic Acid (e.g., 3-chloro, 5-chloro, 6-chlorosalicylic acid) | C₇H₅ClO₃ | Non-selective chlorination of salicylic acid. |
| Dichlorosalicylic Acids | C₇H₄Cl₂O₃ | Over-chlorination of salicylic acid. |
Process-Related Impurities from Nitration
The nitration step is often a source of several process-related impurities due to the harsh reaction conditions and the potential for side reactions.
| Impurity Name | Chemical Structure | Potential Origin |
| 3-Nitro-4-chlorosalicylic acid | C₇H₄ClNO₅ | Isomeric byproduct of the nitration reaction. The directing effects of the substituents are not perfectly selective. |
| Dinitro-4-chlorosalicylic acids | C₇H₃ClN₂O₇ | Over-nitration of the starting material or the desired product under aggressive nitrating conditions. |
| 4-Chloro-2-nitrophenol | C₆H₄ClNO₃ | Decarboxylation of the starting material or product under the acidic and potentially elevated temperature conditions of nitration. |
| Residual Nitrating Agents | N/A | Incomplete quenching or work-up of the reaction mixture can leave residual nitric and sulfuric acids. |
Visualizing Impurity Formation during Nitration
Caption: Potential side reactions during the nitration of 4-chlorosalicylic acid.
Process-Related Impurities from Reduction
The reduction of the nitro group is another critical step where impurities can be introduced. The choice of reducing agent and reaction conditions plays a significant role in the impurity profile.
| Impurity Name | Chemical Structure | Potential Origin |
| 5-Nitro-4-chlorosalicylic acid | C₇H₄ClNO₅ | Incomplete reduction of the starting material for this step. |
| 5-Nitroso-4-chlorosalicylic acid | C₇H₄ClNO₄ | Partial reduction of the nitro group. |
| 5-Hydroxylamino-4-chlorosalicylic acid | C₇H₆ClNO₄ | Intermediate in the reduction of the nitro group to the amine. Can be present if the reaction is not driven to completion. |
| Azo and Azoxy Compounds | (C₇H₄ClNO₂)₂N₂O or (C₇H₄ClNO₂)₂N₂ | Dimeric byproducts formed through the condensation of nitroso and hydroxylamino intermediates. |
| Residual Catalyst | e.g., Palladium, Platinum, Nickel | If catalytic hydrogenation is used, leaching of the metal catalyst into the product can occur. |
Visualizing Impurity Formation during Reduction
Caption: Potential byproducts from the reduction of the nitro intermediate.
Degradation Products
5-Amino-4-chlorosalicylic acid, like many aminosalicylates, can be susceptible to degradation, particularly under exposure to light, heat, and oxidizing conditions.
| Impurity Name | Chemical Structure | Potential Origin |
| Oxidized Species (e.g., quinone-imine derivatives) | Varies | Oxidation of the aminophenol moiety. This can be accelerated by the presence of trace metals. |
| Decarboxylation Product (4-Amino-3-chlorophenol) | C₆H₆ClNO | Loss of the carboxylic acid group, which can be promoted by heat. |
Analytical Methodologies for Impurity Profiling
A robust analytical strategy is essential for the identification, quantification, and control of impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.
Illustrative HPLC Method for Impurity Profiling
This protocol is a general guideline and should be optimized and validated for the specific application.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, and photodiode array (PDA) detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase A | 0.1% Formic acid in Water. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile. |
| Gradient | 5% B to 95% B over 30 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection | PDA detection at 230 nm and 254 nm. |
| Injection Volume | 10 µL. |
Experimental Protocol:
-
Standard Preparation: Prepare individual stock solutions of 5-Amino-4-chlorosalicylic acid and any available impurity reference standards in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Sample Preparation: Accurately weigh and dissolve the 5-Amino-4-chlorosalicylic acid sample in the diluent to a known concentration.
-
Chromatographic Run: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions.
-
Data Analysis: Identify and quantify impurities in the sample by comparing their retention times and peak areas with those of the reference standards. For unknown impurities, relative response factors can be assumed to be 1.0 for initial assessment, but should be determined experimentally for accurate quantification.
Strategies for Impurity Control and Mitigation
A comprehensive impurity control strategy encompasses the entire manufacturing process.
-
Starting Material Control: Source high-purity 4-chlorosalicylic acid from a reputable supplier with a well-defined impurity profile.
-
Optimization of Reaction Conditions:
-
Nitration: Carefully control the temperature, reaction time, and the ratio of nitrating agents to minimize over-nitration and side reactions.
-
Reduction: Ensure complete reaction by monitoring the disappearance of the nitro intermediate. The choice of catalyst and reaction conditions can minimize the formation of dimeric byproducts.
-
-
Purification Techniques:
-
Recrystallization: This is a powerful technique for removing structurally similar impurities. The choice of solvent system is critical and should be carefully screened to maximize the purity and yield of the final product.
-
Chromatography: For high-purity requirements, column chromatography may be necessary to remove trace impurities.
-
-
Stability and Storage: Store the final product in a well-closed container, protected from light and heat, to minimize the formation of degradation products.
Conclusion
The synthesis of 5-Amino-4-chlorosalicylic acid, while conceptually straightforward, requires careful control to ensure the production of a high-purity product. A thorough understanding of the potential impurities arising from the starting materials, side reactions, and degradation is the foundation of a robust control strategy. By implementing optimized reaction conditions, effective purification techniques, and validated analytical methods, researchers and drug development professionals can confidently produce 5-Amino-4-chlorosalicylic acid of a quality suitable for its intended pharmaceutical applications. This proactive approach to impurity management is not only a regulatory expectation but a fundamental aspect of ensuring the safety and efficacy of modern medicines.
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ResearchGate. Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization. [Link]
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MDPI. Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid*. [Link]
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An In-depth Technical Guide to the Reaction Mechanism of 5-Amino-4-chlorosalicylic Acid Formation
Abstract
5-Amino-4-chlorosalicylic acid is a crucial chemical entity, primarily recognized as a process-related impurity in the synthesis of Mesalazine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory drug.[1][] Understanding its formation is paramount for pharmaceutical quality control and process optimization. This guide provides a comprehensive examination of the predominant synthetic pathway to 5-Amino-4-chlorosalicylic acid, grounded in the principles of electrophilic aromatic substitution. We will dissect the reaction on a step-by-step basis, elucidating the regiochemical outcomes through an analysis of substituent directing effects, and provide a detailed experimental protocol for its synthesis and characterization.
Foundational Principles: Electrophilic Aromatic Substitution on a Substituted Ring
The synthesis of 5-Amino-4-chlorosalicylic acid from salicylic acid is a multi-step process governed by the rules of electrophilic aromatic substitution (EAS). The regioselectivity of each step—meaning, where on the benzene ring the next substituent adds—is dictated by the electronic properties of the groups already present.
Substituents influence both the reactivity of the ring and the orientation of incoming electrophiles. They are broadly classified as:
-
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[3] They typically direct incoming groups to the ortho and para positions. Examples include hydroxyl (-OH), amino (-NH2), and alkyl groups.[4]
-
Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive.[5] Most deactivating groups direct incoming electrophiles to the meta position. Examples include nitro (-NO2), carboxyl (-COOH), and carbonyl groups.[4] Halogens (-Cl, -Br) are a unique exception, being deactivating yet ortho, para-directing.[6]
The synthesis hinges on the interplay of these effects. Salicylic acid itself possesses a strongly activating, ortho, para-directing hydroxyl group and a moderately deactivating, meta-directing carboxyl group. The concerted influence of these two groups dictates the outcome of the initial substitution.
The Predominant Synthetic Pathway: A Three-Step Mechanism
The most logical and commonly referenced pathway to 5-Amino-4-chlorosalicylic acid proceeds through three distinct stages: nitration, chlorination, and reduction.
Caption: Overall synthetic workflow from Salicylic Acid.
Step 1: Nitration of Salicylic Acid
The first step involves the nitration of salicylic acid to form 5-Nitrosalicylic acid.
-
Mechanism: In a mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated, which acts as the electrophile. The salicylic acid ring is strongly activated by the hydroxyl group, which directs electrophiles to its ortho (position 3) and para (position 5) positions. The carboxyl group deactivates the ring and directs meta (positions 3 and 5). Both groups, therefore, direct the incoming nitro group to positions 3 and 5. However, the para position (5) is sterically less hindered than the ortho position (3), which is flanked by both existing substituents. Consequently, 5-Nitrosalicylic acid is the major product.[7]
Caption: Regioselective nitration of Salicylic Acid.
Step 2: Chlorination of 5-Nitrosalicylic Acid
This is the critical regiochemical step where the chlorine atom is introduced.
-
Mechanism: The substrate, 5-Nitrosalicylic acid, now has three substituents. The powerful electron-donating resonance effect of the -OH group makes it the dominant directing group. It strongly activates the positions ortho and para to it (positions 3 and 5). Position 5 is already occupied by the nitro group. The -COOH and -NO₂ groups are both strongly deactivating and meta-directing. The position ortho to the hydroxyl group and meta to the nitro group is C4. Therefore, the incoming electrophile (Cl⁺, generated from Cl₂ with a Lewis acid or other chlorinating agent) is directed to the C4 position, yielding 4-Chloro-5-nitrosalicylic acid.
Caption: Directed chlorination of 5-Nitrosalicylic Acid.
Step 3: Reduction of the Nitro Group
The final step is the chemical reduction of the nitro group to an amine.
-
Mechanism: This is a standard transformation in organic synthesis. A variety of reducing agents can be employed, with catalytic hydrogenation being common in industrial settings.[8] In this process, 4-Chloro-5-nitrosalicylic acid is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd-C).[9] The nitro group is selectively reduced to an amino group (-NH₂) without affecting the other functional groups or the chlorine substituent. Alternative methods include using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).[8] These methods provide the final product, 5-Amino-4-chlorosalicylic acid.
Caption: Selective reduction of the nitro group.
Detailed Experimental Protocol
The following protocol outlines a representative laboratory-scale synthesis. Caution: This procedure involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Synthesis of 5-Nitrosalicylic Acid[10]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 100 mL of concentrated sulfuric acid.
-
Addition of Salicylic Acid: While maintaining the temperature below 10 °C, gradually add 50 g of salicylic acid in small portions. Stir until all the solid has dissolved.
-
Nitration: Prepare a nitrating mixture by slowly adding 25 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Reaction: Add the nitrating mixture dropwise to the salicylic acid solution over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
Quenching: After the addition is complete, allow the mixture to stir for an additional hour at low temperature. Then, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Isolation: The yellow precipitate of 5-Nitrosalicylic acid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to pH paper, and dried.
Part B: Synthesis of 4-Chloro-5-nitrosalicylic Acid
-
Dissolution: Dissolve 20 g of the dried 5-Nitrosalicylic acid in 200 mL of glacial acetic acid.
-
Chlorination: While stirring, bubble chlorine gas through the solution at a slow, steady rate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (disappearance of starting material), pour the mixture into 1 L of ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 4-Chloro-5-nitrosalicylic acid.
Part C: Synthesis of 5-Amino-4-chlorosalicylic Acid (Catalytic Hydrogenation)[9]
-
Reaction Setup: In a hydrogenation vessel, suspend 15 g of 4-Chloro-5-nitrosalicylic acid and 0.5 g of 10% Palladium on Carbon (Pd-C) in 250 mL of ethanol.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 3-5 atm) and stir vigorously at room temperature.[8][10]
-
Monitoring: The reaction is typically complete within 6-8 hours, which can be confirmed by the cessation of hydrogen uptake or by TLC analysis.
-
Filtration: Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the mixture through a pad of celite to remove the Pd-C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford pure 5-Amino-4-chlorosalicylic acid.
Analytical Characterization
To confirm the identity and purity of the final product, a suite of analytical techniques is employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation by showing the chemical environment of protons. | Aromatic protons will show characteristic shifts and coupling patterns. The disappearance of the nitro-group's influence and the appearance of the amine protons (-NH₂) will be evident. |
| ¹³C NMR | Determines the number and type of carbon atoms. | The spectrum will show the expected number of carbon signals for the final structure. Chemical shifts will be consistent with the electronic environment of each carbon. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | The molecular ion peak should correspond to the exact mass of C₇H₆ClNO₃ (187.59 g/mol ). |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Characteristic peaks for O-H (broad), N-H (sharp), C=O (strong), and aromatic C-H and C=C stretches will be observed. |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and quantifies impurities. | A primary peak corresponding to the product should be observed, with minimal peaks for residual starting materials or by-products. |
Conclusion
The formation of 5-Amino-4-chlorosalicylic acid is a well-defined process rooted in the fundamental principles of electrophilic aromatic substitution. By carefully controlling the sequence of nitration, chlorination, and reduction, the synthesis can be achieved with high regioselectivity. The directing effects of the hydroxyl, carboxyl, and nitro substituents are key to guiding the incoming electrophiles to the desired positions on the aromatic ring. For professionals in drug development, a thorough understanding of this mechanism is essential for controlling the impurity profile of Mesalazine, thereby ensuring the safety and efficacy of the final pharmaceutical product.
References
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Brevi, G., Giacomo, B., Sergio, C., Cinzia, A., Eileen, C., & Mauro, P. (2001). Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid. Molecules, 6(12), M260. Available from: [Link]
-
MDPI. (2001). Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid*. Available from: [Link]
- Google Patents. (n.d.). CN1290246A - The hydrogenation method of 5-nitrosalicylic acid.
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ResearchGate. (2015). Determination of Mesalamine Related Impurities from Drug Product by Reversed Phase Validated UPLC Method. Available from: [Link]
- Google Patents. (n.d.). US2811547A - Process for preparing s-chlorosalicylic.
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National Institutes of Health. (1990). Mechanism of action of 5-aminosalicylic acid. Available from: [Link]
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Save My Exams. (n.d.). Directing Effects - A Level Chemistry Revision Notes. Available from: [Link]
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YouTube. (2021). Synthesis of 5 and 3-nitrosalicylic acid. Available from: [Link]
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YouTube. (2011). Mechanism of Action of Aminosalicylates. Available from: [Link]
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SynZeal. (n.d.). Mesalazine Impurities. Available from: [Link]
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Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available from: [Link]
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Pharmaffiliates. (n.d.). Mesalazine-impurities. Available from: [Link]
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PrepChem.com. (n.d.). Synthesis of 4-amino-5-chlorosalicylic acid. Available from: [Link]
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Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Available from: [Link]
-
PubMed. (1990). Mechanism of action of 5-aminosalicylic acid and its derivatives. Available from: [Link]
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YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Available from: [Link]
-
SciSpace. (2017). Synthetic method of 5-nitrosalicylic acid. Available from: [Link]
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Academia.edu. (n.d.). Characterization of impurities in sulfasalazine. Available from: [Link]
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PubMed. (2005). Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. Available from: [Link]
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Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]
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Supporting Information. (n.d.). Synthesis. Available from: [Link]
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Asian Publication Corporation. (n.d.). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Available from: [Link]
-
SpringerLink. (n.d.). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid. Available from: [Link]
-
Chemistry Stack Exchange. (2023). Retrosynthesis of 1-(3-chloro-5-nitrophenyl)-2,2-dimethylpropan-1-one. Available from: [Link]
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An In-depth Technical Guide to the Stability and Degradation Profile of 5-Amino-4-chlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-4-chlorosalicylic acid is a halogenated derivative of 5-aminosalicylic acid (5-ASA), a well-established anti-inflammatory agent. The introduction of a chloro-substituent at the 4-position of the salicylic acid backbone can significantly influence the molecule's physicochemical properties, including its stability and degradation profile. This technical guide provides a comprehensive overview of the anticipated stability and degradation pathways of 5-Amino-4-chlorosalicylic acid, based on a scientifically reasoned extrapolation from the known behavior of 5-aminosalicylic acid and other related chlorinated aromatic compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into potential degradation mechanisms, guidance for forced degradation studies, and the development of stability-indicating analytical methods.
Introduction: The Significance of Stability in Drug Development
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that profoundly impacts its safety, efficacy, and shelf-life. A thorough understanding of a molecule's degradation profile is paramount for the development of robust formulations, the establishment of appropriate storage conditions, and compliance with regulatory requirements. This guide delves into the stability and degradation of 5-Amino-4-chlorosalicylic acid, a molecule of interest in pharmaceutical research. Due to the limited publicly available stability data for this specific compound, this guide will leverage the extensive knowledge of the closely related 5-aminosalicylic acid (5-ASA) and provide a scientific rationale for the predicted behavior of its chlorinated analog.
Physicochemical Properties of 5-Amino-4-chlorosalicylic Acid
A foundational understanding of the physicochemical properties of 5-Amino-4-chlorosalicylic acid is essential for predicting its stability.
| Property | Value | Source |
| IUPAC Name | 5-amino-4-chloro-2-hydroxybenzoic acid | [][2] |
| CAS Number | 55302-98-2 | [][2] |
| Molecular Formula | C₇H₆ClNO₃ | [][2] |
| Molecular Weight | 187.58 g/mol | [][2] |
| Boiling Point | 400.5°C at 760 mmHg | [] |
| Density | 1.636 g/cm³ | [] |
The presence of the electron-withdrawing chlorine atom at the 4-position is expected to influence the electron density of the aromatic ring, potentially impacting the molecule's susceptibility to oxidative and photolytic degradation compared to 5-ASA.
Predicted Degradation Pathways of 5-Amino-4-chlorosalicylic Acid
Based on the known degradation of 5-ASA, the primary degradation pathway for 5-Amino-4-chlorosalicylic acid is anticipated to be oxidation .[3] Decarboxylation is considered a less significant pathway for 5-ASA and is expected to be similar for its chlorinated derivative.[3]
Oxidative Degradation
Oxidation is the most probable degradation route for 5-Amino-4-chlorosalicylic acid. The amino and hydroxyl groups on the aromatic ring make it susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or oxidizing agents.
The proposed oxidative degradation pathway is initiated by a two-electron, two-proton oxidation to form a reactive quinoneimine intermediate.[3] This intermediate is highly electrophilic and can undergo further complex reactions, including hydrolysis and polymerization, leading to a variety of degradation products.
Caption: Predicted oxidative degradation pathway of 5-Amino-4-chlorosalicylic acid.
Influence of the Chloro-substituent
The chlorine atom at the 4-position is an electron-withdrawing group, which will decrease the electron density of the aromatic ring. This is likely to make the ring less susceptible to electrophilic attack but could influence the stability of the quinoneimine intermediate. Further experimental data is required to fully elucidate the impact of the chloro-substituent on the rate and pathway of degradation.
Forced Degradation Studies: A Proactive Approach to Stability Assessment
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5][6][7] The following protocols are proposed for 5-Amino-4-chlorosalicylic acid, aiming for a target degradation of 5-20%.[5][7]
Experimental Workflow for Forced Degradation
Caption: General workflow for forced degradation studies.
Detailed Protocols
4.2.1. Acidic and Basic Hydrolysis
-
Preparation: Prepare a solution of 5-Amino-4-chlorosalicylic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
-
Incubation: Store the solutions at 60°C and collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the samples before analysis to prevent further degradation.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
4.2.2. Oxidative Degradation
-
Preparation: Prepare a solution of 5-Amino-4-chlorosalicylic acid (e.g., 1 mg/mL).
-
Stress Condition: Add 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, and collect samples at various time points.
-
Analysis: Analyze the samples promptly by HPLC.
4.2.3. Thermal Degradation
-
Preparation: Place a known amount of the solid API in a suitable container.
-
Stress Condition: Store the container in an oven at 80°C.
-
Sampling: Collect samples at defined intervals.
-
Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC.
4.2.4. Photolytic Degradation
-
Preparation: Expose the solid API and a solution of the API to light according to ICH Q1B guidelines.
-
Control: Keep a control sample in the dark.
-
Analysis: Analyze the samples after the exposure period.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a suitable choice.[8][9][10]
Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Potential Degradation Products and Toxicological Considerations
While specific degradation products of 5-Amino-4-chlorosalicylic acid are not yet identified in the literature, based on the degradation of related compounds, potential impurities could include:
-
Oxidation products: Quinone and quinoneimine derivatives.
-
Hydrolysis products: Cleavage of the aromatic ring or modification of the functional groups.
-
Polymeric materials: Resulting from the self-reaction of reactive intermediates.
The toxicology of these potential degradation products is unknown. However, chlorinated aromatic compounds, in general, can exhibit toxicity.[11][12][13] Therefore, any significant degradation product should be identified, and its toxicological potential should be assessed.
Formulation and Storage Considerations
To enhance the stability of 5-Amino-4-chlorosalicylic acid in a drug product, the following should be considered:
-
Excipient Compatibility: Conduct compatibility studies with common excipients to identify any potential interactions that could accelerate degradation.[14]
-
pH Control: For liquid formulations, maintaining an optimal pH where the molecule is most stable is crucial.
-
Protection from Light and Oxygen: Packaging that protects from light and the inclusion of antioxidants may be necessary to prevent photolytic and oxidative degradation.
-
Storage Conditions: Based on stability data, appropriate storage conditions (temperature and humidity) should be defined to ensure the product's quality throughout its shelf life.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the stability and degradation profile of 5-Amino-4-chlorosalicylic acid. By leveraging the extensive knowledge of its parent compound, 5-aminosalicylic acid, this guide offers a robust framework for initiating stability studies, developing analytical methods, and formulating a stable drug product. It is imperative that the predictions and proposed protocols outlined herein are validated through rigorous experimental work to ensure a complete and accurate understanding of the stability of 5-Amino-4-chlorosalicylic acid.
References
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Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13, 1-19. [Link]
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Arora, P. K., & Bae, H. (2014). Bacterial degradation pathways for 4-chloro-2-aminophenol (a), 2-chloro-4-aminophenol (b), and 4-chloro-2-methylphenol (c). ResearchGate. [Link]
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Felczak, A., et al. (2023). Sodium Hypochlorite-Assisted Photooxidation of Salicylic Acid: Degradation Kinetics, Formation, and Ecotoxicological Assessment of Intermediates. Molecules, 28(13), 5129. [Link]
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Felczak, A., et al. (2023). Toxicity of SA and its chlorinated transformation products. ResearchGate. [Link]
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Palsmeier, R. K., & Lunte, C. E. (1993). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Pharmaceutical research, 10(7), 1045–1051. [Link]
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Reck, I. M., et al. (2018). Emerging investigators series: Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. Environmental Science: Water Research & Technology, 4(6), 843-854. [Link]
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Euro Chlor. (2007). Biodegradability of chlorinated aromatic compounds. Euro Chlor Science Dossier. [Link]
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Hotha, K. K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. ResearchGate. [Link]
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Kamble, R., & Singh, S. (2016). Forced Degradation Studies. MedCrave. [Link]
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Zhang, C., et al. (2022). Chlorination of arenes via the degradation of toxic chlorophenols. Proceedings of the National Academy of Sciences, 119(22), e2202979119. [Link]
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Field, J. A., & Sierra-Alvarez, R. (2008). Microbial Degradation of Chlorinated Phenols. ResearchGate. [Link]
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Ott, D., et al. (2016). Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Information. Dalton Transactions. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38389. [Link]
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Klick, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 42-47. [Link]
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SGS. (n.d.). How to Approach a Forced Degradation Study. SGS Life Sciences. [Link]
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Reck, I. M., et al. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. NSF Public Access Repository. [Link]
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PubChem. (n.d.). 5-Chlorosalicylic acid. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 5-Amino-4-chloro-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
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Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets - Longdom. [Link]
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Reck, I. M., et al. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. Environmental Science: Water Research & Technology, 4(6), 843-854. [Link]
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Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences, 3(6), 1147-1156. [Link]
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Gurjar, J. G., et al. (2015). Synthesis, Characterization, Antimicrobial and Catalytic Studies on Novel Complexes of 5 – Amino Salicylic Acid Derivatives. International Journal for Pharmaceutical Research Scholars, 4(1), 55-60. [Link]
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Cosmetic Ingredient Review. (2023). 5-Amino-4-Chloro-o-Cresol. CIR Report Data Sheet. [Link]
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Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Analysis of 5-Amino-4-chlorosalicylic Acid
Abstract
This application note presents a robust and reliable stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Amino-4-chlorosalicylic acid. This method is designed for use by researchers, scientists, and professionals in drug development and quality control. The described protocol offers excellent specificity, linearity, accuracy, and precision, ensuring its suitability for routine analysis and stability studies. The causality behind the selection of chromatographic parameters is discussed in detail, providing a comprehensive guide for method implementation and adaptation.
Introduction: The Analytical Imperative for 5-Amino-4-chlorosalicylic Acid
5-Amino-4-chlorosalicylic acid is a halogenated derivative of salicylic acid, a class of compounds with significant pharmaceutical interest. As an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) or as a potential therapeutic agent itself, the purity and stability of 5-Amino-4-chlorosalicylic acid are critical quality attributes. A reliable analytical method is therefore essential to ensure product quality, monitor stability under various stress conditions, and meet regulatory requirements.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of components in pharmaceutical mixtures due to its high resolution, sensitivity, and specificity.[1] This application note details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the analysis of polar aromatic compounds like 5-Amino-4-chlorosalicylic acid.
The method has been developed with a stability-indicating focus, meaning it can resolve the parent analyte from its potential degradation products. This is achieved through forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, to ensure the method's specificity.[2]
Method Development Rationale: A Scientifically Grounded Approach
The development of this HPLC method was guided by the physicochemical properties of 5-Amino-4-chlorosalicylic acid and established chromatographic principles for related molecules, such as 5-aminosalicylic acid (Mesalamine).
Analyte Properties and Chromatographic Considerations
5-Amino-4-chlorosalicylic acid (Molecular Formula: C₇H₆ClNO₃, Molecular Weight: 187.58 g/mol ) is a polar aromatic compound containing both an acidic carboxylic acid group and a basic amino group, making it amphoteric.[3][] The presence of these ionizable groups means that the pH of the mobile phase will be a critical parameter influencing its retention and peak shape. To ensure a consistent and reproducible retention time and sharp, symmetrical peaks, the mobile phase pH should be controlled to maintain the analyte in a single ionic state.[2] For this reason, an acidic mobile phase is chosen to suppress the ionization of the carboxylic acid group and promote its retention on a nonpolar stationary phase.
Selection of Stationary and Mobile Phases
A C18 (octadecylsilyl) stationary phase is selected due to its wide applicability and proven performance in the separation of salicylic acid derivatives and other aromatic compounds.[5][6] The nonpolar nature of the C18 stationary phase provides excellent retention for the aromatic ring of the analyte through hydrophobic interactions.
The mobile phase consists of a mixture of an aqueous buffer and an organic modifier. Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the selected detection wavelength.[7] A phosphate buffer is selected for the aqueous component to maintain a constant pH and improve peak shape.
Determination of Detection Wavelength
Experimental Protocol
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup and chromatographic conditions for the analysis of 5-Amino-4-chlorosalicylic acid.
| Parameter | Condition |
| HPLC System | A system with a pump, autosampler, column oven, and UV detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Run Time | 20 minutes |
Reagents and Materials
-
5-Amino-4-chlorosalicylic acid reference standard and sample
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and the 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) in a 30:70 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 5-Amino-4-chlorosalicylic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to about 10 mg of 5-Amino-4-chlorosalicylic acid and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the baseline is free from interfering peaks.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Identify the 5-Amino-4-chlorosalicylic acid peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of 5-Amino-4-chlorosalicylic acid in the sample using the peak area response.
Method Validation: Ensuring a Self-Validating System
This method should be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[8] The following validation parameters should be assessed:
Specificity (Stability-Indicating)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of 5-Amino-4-chlorosalicylic acid. The sample should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by the proposed HPLC method. The method is considered specific if the degradation product peaks are well-resolved from the main analyte peak.
Linearity
The linearity of the method should be established by analyzing a series of solutions of 5-Amino-4-chlorosalicylic acid at different concentrations (e.g., 50-150% of the nominal concentration). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined. An r² value of ≥ 0.999 is typically considered acceptable.
Accuracy
Accuracy should be determined by the recovery of known amounts of 5-Amino-4-chlorosalicylic acid spiked into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be calculated. A mean recovery of 98-102% is generally considered acceptable.
Precision
Precision should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing multiple injections of the same sample on the same day. Intermediate precision is determined by analyzing the sample on different days, with different analysts, or on different instruments. The relative standard deviation (RSD) of the results should be calculated. An RSD of ≤ 2% is typically acceptable.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as the pH of the mobile phase (± 0.2 units), the percentage of acetonitrile in the mobile phase (± 2%), the column temperature (± 5°C), and the flow rate (± 0.1 mL/min). The effect of these changes on the system suitability parameters should be assessed.
Data Presentation and Visualization
System Suitability Results (Example)
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| RSD of Peak Area (n=5) | ≤ 2.0% | 0.8% |
| RSD of Retention Time (n=5) | ≤ 1.0% | 0.3% |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of 5-Amino-4-chlorosalicylic acid.
Method Validation Logic Diagram
Caption: Logical relationship of validation parameters for the HPLC method.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust means for the quantitative analysis of 5-Amino-4-chlorosalicylic acid. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in the pharmaceutical industry. The provided rationale for method development and the detailed validation protocol offer a comprehensive guide for implementation and troubleshooting.
References
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Farmacia Journal. (2011). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Retrieved from [Link]
-
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
Pastorini, E., Locatelli, M., Simoni, P., Roda, G., Roda, E., & Roda, A. (2008). Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. Journal of Chromatography B, 872(1-2), 99-106. Retrieved from [Link]
-
Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-4-chloro-2-hydroxybenzoic acid. Retrieved from [Link]
-
Sahoo, N. K., Sahu, M., Rao, P. S., & Ghosh, G. (2013). Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form. Pharmaceutical Methods, 4(2), 56-61. Retrieved from [Link]
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Svobodová, P., Klimeš, J., & Hanzlík, J. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B, 832(1), 101-109. Retrieved from [Link]
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van der Stelt, C., Suurmond, B. G., & Nauta, W. T. (1951). The U.V. absorption spectra of p. Amino-salicylic acid and some related compounds (I). Recueil des Travaux Chimiques des Pays-Bas, 70(9‐10), 844-850. Retrieved from [Link]
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Vemić, A., et al. (2020). A chromatographic approach to development of 5-aminosalicylate/folic acid fixed-dose combinations for treatment of Crohn's disease and ulcerative colitis. Scientific Reports, 10(1), 20838. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
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Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 5-Amino-4-chlorosalicylic acid and its Potential Metabolites in Human Plasma
Abstract
This application note describes a comprehensive, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-Amino-4-chlorosalicylic acid and the simultaneous identification of its potential metabolites in human plasma. Given the structural similarities to aminosalicylates and chlorinated aromatic amines, which are classes of compounds with significant pharmacological and toxicological interest, a highly sensitive and specific analytical method is crucial for drug development and safety assessment. This guide provides a detailed protocol, from sample preparation to data analysis, grounded in established scientific principles and regulatory standards. We detail the rationale behind method development choices, validation procedures according to FDA and EMA guidelines, and a strategy for metabolite identification.
Introduction and Scientific Rationale
5-Amino-4-chlorosalicylic acid is a small molecule with structural features—a salicylic acid backbone and a chlorinated aromatic amine moiety—that suggest potential therapeutic applications as well as a need for careful metabolic profiling. Salicylic acid derivatives are well-known for their anti-inflammatory properties, while aromatic amines are a class of compounds frequently associated with metabolic activation to reactive species. Therefore, quantifying the parent compound and identifying its biotransformation products in biological matrices is essential for understanding its pharmacokinetics (PK), pharmacodynamics (PD), and safety profile.
The primary challenge in this analysis is to develop a method that is not only sensitive enough to detect low concentrations of the parent drug but also capable of separating and identifying structurally similar metabolites from a complex biological matrix like plasma. LC-MS/MS is the gold standard for this application due to its exceptional selectivity, sensitivity, and speed.
Analyte Properties & Method Development Strategy
2.1. Physicochemical Properties
Understanding the physicochemical properties of 5-Amino-4-chlorosalicylic acid (Molecular Weight: 187.58 g/mol ) is the first step in rational method development.[][2]
-
Acidic and Basic Moieties: The molecule possesses a carboxylic acid group (pKa ~2-4) and an amino group (pKa ~3-5). This amphoteric nature means its charge state is highly dependent on pH.
-
Ionization: The presence of both acidic and basic functional groups allows for ionization in either positive or negative electrospray ionization (ESI) modes. Salicylic acid and its derivatives are often analyzed in negative ESI mode by deprotonating the carboxylic acid.[3] However, the aromatic amine can be readily protonated, making positive ESI a viable, and sometimes preferable, option for this class of compounds.[4][5][6] Our strategy will be to evaluate both polarities to determine the most sensitive and robust response.
2.2. Chromatographic Strategy
A reverse-phase chromatographic approach is best suited for retaining and separating this moderately polar compound from endogenous plasma components.
-
Column Selection: An Agilent InfinityLab Poroshell 120 PFP (pentafluorophenyl) column is a strong candidate. PFP phases provide alternative selectivity to standard C18 columns, offering enhanced retention for polar compounds and unique interactions with aromatic and halogenated analytes.[7]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) will be employed. The acidic modifier ensures the carboxylic acid group is protonated (neutral) and the amine group is protonated (positive charge), promoting consistent retention and good peak shape. The choice between acetonitrile and methanol can significantly impact ionization efficiency and chromatographic selectivity, and should be empirically determined.[8][9]
2.3. Mass Spectrometry Strategy
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will be used for quantification to ensure the highest selectivity and sensitivity.
-
Ionization Mode: ESI will be evaluated in both positive and negative modes.
-
Positive Mode (ESI+): Monitor the [M+H]⁺ precursor ion. Fragmentation will likely involve loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group.
-
Negative Mode (ESI-): Monitor the [M-H]⁻ precursor ion. Fragmentation will likely involve the loss of carbon dioxide (CO₂) from the carboxylate.
-
-
MRM Transition Optimization: The precursor ion and the most stable, intense product ions will be determined by infusing a standard solution of 5-Amino-4-chlorosalicylic acid directly into the mass spectrometer. Collision energy (CE) and other source parameters will be optimized to maximize the signal for each transition.[7]
Detailed Protocols
3.1. Protocol: Plasma Sample Preparation
The goal of sample preparation is to remove proteins and phospholipids that can interfere with the analysis, cause ion suppression, and damage the LC-MS system.[10][11][12][13][14] Protein precipitation is a fast, simple, and effective method for this purpose.[11]
Step-by-Step Protocol:
-
Thaw Samples: Allow human plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.
-
Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma.
-
Add Internal Standard (IS): Add 10 µL of a working solution of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like 5-Amino-2-chlorosalicylic acid). The IS is critical for correcting for variability in extraction and instrument response.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The organic solvent precipitates the plasma proteins.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial or a 96-well plate.
-
Evaporate (Optional): If higher sensitivity is required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
3.2. Protocol: LC-MS/MS Instrumental Analysis
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These should be optimized during method development.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II LC[7] |
| Column | Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm |
| Column Temp. | 40 °C |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 7 min, hold for 2 min, return to initial |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| MS System | Agilent 6470A Triple Quadrupole LC/MS[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative (evaluate) |
| Gas Temp. | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp. | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Acquisition Mode | Dynamic Multiple Reaction Monitoring (dMRM)[7] |
Table 3: Optimized MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) |
| 5-Amino-4-chlorosalicylic acid | 188.0 [M+H]⁺ | 170.0 ([M+H]-H₂O)⁺ | 50 | 15 |
| 5-Amino-4-chlorosalicylic acid | 188.0 [M+H]⁺ | 142.0 ([M+H]-H₂O-CO)⁺ | 50 | 25 |
| Internal Standard | Optimized | Optimized | 50 | Optimized |
Bioanalytical Method Validation
To ensure the reliability of the data for pharmacokinetic studies and regulatory submissions, the method must be fully validated according to guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[15][16][17][18][19][20][21]
Validation Parameters and Acceptance Criteria:
-
Selectivity and Specificity: Analyze at least six blank plasma lots to ensure no significant interference at the retention times of the analyte and IS.[22]
-
Calibration Curve and Linearity: A calibration curve using at least eight non-zero standards should be prepared in the biological matrix. The curve should have a correlation coefficient (r²) of ≥0.99.[22][23]
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision (≤20% RSD) and accuracy (±20% of nominal).[11]
-
Accuracy and Precision: Analyze QC samples at a minimum of four levels (LLOQ, low, medium, and high) in at least five replicates. For accuracy, the mean concentration should be within ±15% of the nominal value (±20% at LLOQ). For precision, the relative standard deviation (RSD) should not exceed 15% (20% at LLOQ).[22][24]
-
Recovery: The extraction efficiency of the analyte and IS should be consistent and reproducible across the concentration range.[22]
-
Matrix Effect: Evaluate the ion suppression or enhancement from the biological matrix by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.[10]
-
Stability: The stability of the analyte in plasma must be assessed under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.[22][25]
Metabolite Identification Strategy
Identifying metabolites is crucial for a complete understanding of the drug's disposition and potential for toxicity. The structure of 5-Amino-4-chlorosalicylic acid suggests several likely metabolic pathways.
5.1. Predicted Metabolic Pathways
Metabolism will likely occur at the amine and carboxylic acid functional groups, consistent with known biotransformations of aromatic amines and salicylic acids.[26][27][28][29][30][31]
-
Phase I Metabolism:
-
N-Hydroxylation: Oxidation of the exocyclic amine group is a common pathway for aromatic amines, potentially leading to reactive intermediates.[31]
-
-
Phase II Metabolism (Conjugation):
-
N-Acetylation: The primary amine is a prime target for N-acetyltransferases (NATs), a major metabolic pathway for 5-aminosalicylic acid.[23][27][32][33]
-
N-Glucuronidation: The amino group can also be conjugated with glucuronic acid.
-
Acyl-Glucuronidation: The carboxylic acid group can form an ester linkage with glucuronic acid.[26]
-
Glycine Conjugation: The carboxylic acid can be conjugated with glycine to form a salicyluric acid analog.[6][26]
-
5.2. LC-MS/MS Approach for Metabolite ID
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is ideal for metabolite identification. It provides accurate mass measurements, enabling the determination of elemental compositions for both parent and fragment ions.
-
Data Acquisition: Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) modes. In DDA, the instrument performs a survey scan and then triggers MS/MS scans on the most intense ions, providing fragmentation data for potential metabolites.
-
Data Mining: Specialized software can process the HRMS data to find potential metabolites by searching for predicted mass shifts from the parent drug (e.g., +176.0321 Da for glucuronidation, +42.0106 Da for acetylation) and looking for common fragment ions shared with the parent compound.
Visualizations and Workflows
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis.
Predicted Metabolic Pathway Diagram
Caption: Predicted biotransformation pathways.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of 5-Amino-4-chlorosalicylic acid and the identification of its metabolites in human plasma. The described LC-MS/MS method, combining a straightforward protein precipitation with a selective PFP column and sensitive tandem mass spectrometry, offers the robustness and reliability required for regulated bioanalysis. By adhering to the principles of method development and validation outlined herein, researchers and drug development professionals can generate high-quality data to support pharmacokinetic and safety assessments. The proposed strategy for metabolite identification using high-resolution mass spectrometry further enables a complete characterization of the compound's fate in biological systems.
References
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Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. PubMed. Available at: [Link]
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Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
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Bioanalytical Method Validation Guidance for Industry May 2018. FDA. Available at: [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]
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USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
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Bioanalytical Method Validation FDA 2001.pdf. FDA. Available at: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. Available at: [Link]
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Guideline Bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]
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Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available at: [Link]
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A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
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Bioanalytical method validation emea. Slideshare. Available at: [Link]
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A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. NIH. Available at: [Link]
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A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Available at: [Link]
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High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. ScienceDirect. Available at: [Link]
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Aspirin. Wikipedia. Available at: [Link]
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ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA Academy. Available at: [Link]
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How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]
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Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters. Available at: [Link]
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Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]
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Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]
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High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. PubMed. Available at: [Link]
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Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria. PMC - PubMed Central. Available at: [Link]
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Biosynthesis and metabolism of salicylic acid. PMC - NIH. Available at: [Link]
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Metabolomics-driven determination of targets for salicylic acid and ibuprofen in positive electrospray ionization using LC-HRMS. PubMed. Available at: [Link]
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Salicylic Acid Biosynthesis and Metabolism. BioOne Complete. Available at: [Link]
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Biosynthesis and metabolism of salicylic acid. PNAS. Available at: [Link]
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Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine. ResearchGate. Available at: [Link]
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Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]
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Quantitative Analysis of Salicylic Acid and its Derivatives in Primulae radix by High Performance Liquid Chromatography-Diode Array Detection-Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS) and Simultaneous Determination of Total Polyphenol Content (TPC). ResearchGate. Available at: [Link]
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Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection. ResearchGate. Available at: [Link]
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Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine. PubMed. Available at: [Link]
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Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. PubMed. Available at: [Link]
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LC-MS analysis of p-aminosalicylic acid under electrospray ionization conditions manifests a profound solvent effect. ResearchGate. Available at: [Link]
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5-Amino-4-chloro-2-hydroxybenzoic acid. PubChem. Available at: [Link]
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LC-MS analysis of p-aminosalicylic acid under electrospray ionization conditions manifests a profound solvent effect. Analyst (RSC Publishing). Available at: [Link]
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Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH. Available at: [Link]
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5-Chlorosalicylic Acid. PubChem. Available at: [Link]
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Application Note: A Guide to Developing Salicylic Acid-Based Chemical Probes for Proteomic Applications
Introduction
Chemical probes are indispensable small molecules for dissecting complex biological systems by selectively engaging protein targets.[1] They serve as powerful tools in drug discovery and chemical biology for target identification, validation, and elucidating molecular mechanisms of action.[2][3][4] Salicylic acid (SA) and its derivatives are well-known bioactive compounds with a wide range of therapeutic effects, mediated through interactions with multiple protein targets in both plants and animals.[5][6][7] This broad bioactivity makes the salicylic acid scaffold an attractive starting point for the development of chemical probes to explore its molecular targets and downstream pathways.
While 5-Amino-4-chlorosalicylic acid is not a widely documented chemical probe in proteomics literature, its structure presents a foundation for designing such a tool. This application note provides a comprehensive guide for researchers on the principles, design considerations, and protocols for developing and utilizing a salicylic acid-based chemical probe, using 5-Amino-4-chlorosalicylic acid as a conceptual template. We will focus on the photoaffinity labeling (PAL) strategy, a robust method for covalently capturing protein targets, including those with weak or transient interactions.[8][9][10][11]
Part 1: Principles of Chemical Probe Design from a Salicylic Acid Scaffold
A successful chemical probe must retain the biological activity of the parent molecule while incorporating functionalities for target capture and identification.[1][12] For a salicylic acid derivative like 5-Amino-4-chlorosalicylic acid, the key is to introduce two essential moieties without disrupting its native binding properties: a photoreactive group and a reporter handle.[9][13]
-
The Core Moiety (Salicylic Acid Scaffold): This is responsible for binding to the target protein(s). The amino and chloro substitutions on the 5-Amino-4-chlorosalicylic acid ring provide potential sites for chemical modification. It is crucial that any modification does not sterically hinder the interaction with the target protein's binding pocket.
-
The Photoreactive Group: This group, upon activation with UV light, forms a highly reactive intermediate that covalently cross-links the probe to its target protein.[11] Common photoreactive groups include aryl azides, diazirines, and benzophenones.[9][14] The choice of photoreactive group depends on factors such as stability, activation wavelength, and reactivity of the generated intermediate. For instance, aryl azides are relatively small and easy to synthesize.[15]
-
The Reporter Handle: This functionality allows for the detection and enrichment of the probe-labeled proteins. Typically, an alkyne or azide group is incorporated, which can be conjugated to a biotin or fluorescent tag via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).[8][13] Biotin's high affinity for streptavidin enables efficient pull-down and enrichment of the labeled proteins for subsequent analysis by mass spectrometry.[13]
Conceptual Design of a 5-Amino-4-chlorosalicylic Acid-Based Photoaffinity Probe
The following diagram illustrates the conceptual components of a chemical probe derived from the 5-Amino-4-chlorosalicylic acid scaffold.
Caption: Conceptual design of a salicylic acid-based photoaffinity probe.
Part 2: Experimental Workflow and Protocols
The successful application of a chemical probe involves a multi-step workflow, from initial probe validation to the final proteomic analysis.
Caption: General workflow for target identification using a photoaffinity probe.
Protocol 1: In-gel Fluorescence Assay for Probe Validation
This protocol is designed to confirm that the synthesized probe can specifically label its target protein(s) and that this labeling can be competed away by the parent compound (unmodified 5-Amino-4-chlorosalicylic acid).
Materials:
-
Synthesized photoaffinity probe (alkyne-functionalized)
-
Parent compound (5-Amino-4-chlorosalicylic acid)
-
Cell lysate containing the suspected target protein(s)
-
Fluorescent azide tag (e.g., Azide-Fluor 488)
-
Click chemistry reagents (Copper(II) sulfate, THPTA, Sodium Ascorbate)
-
SDS-PAGE gels and imaging system
Procedure:
-
Prepare Lysate: Prepare a clarified cell lysate at a concentration of 1-2 mg/mL in a suitable lysis buffer (e.g., RIPA buffer without DTT).
-
Competition Assay Setup: In separate microcentrifuge tubes, pre-incubate 100 µL of cell lysate with an excess (e.g., 100x molar excess) of the parent compound or DMSO (vehicle control) for 30 minutes at 4°C.
-
Probe Labeling: Add the photoaffinity probe to each tube at a final concentration of 1-10 µM. Incubate for 1 hour at 4°C to allow for binding.
-
UV Cross-linking: Place the open tubes on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes in a UV cross-linker.[9]
-
Click Reaction:
-
Prepare a fresh click chemistry cocktail. For a 100 µL reaction, mix:
-
10 µL of 10x Click-iT® buffer
-
2 µL of 50 mM Copper(II) sulfate
-
2 µL of 50 mM THPTA
-
2 µL of 10 µM fluorescent azide tag
-
4 µL of freshly prepared 500 mM Sodium Ascorbate
-
-
Add 20 µL of the cocktail to each 100 µL sample.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
SDS-PAGE Analysis:
-
Add 30 µL of 4x Laemmli sample buffer to each reaction and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run according to standard procedures.
-
-
Imaging:
-
After electrophoresis, visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation/emission filters.
-
Expected Result: A fluorescent band should be visible in the DMSO control lane, which is significantly reduced or absent in the lane with the competing parent compound. This indicates specific labeling.[9]
-
Protocol 2: Proteome-wide Target Identification using LC-MS/MS
This protocol outlines the steps for a large-scale experiment to identify the cellular targets of the salicylic acid-based probe.
Materials:
-
Live cells or cell lysate
-
Photoaffinity probe and parent compound
-
Biotin-azide and click chemistry reagents
-
Streptavidin-coated magnetic beads
-
Proteomics-grade trypsin
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Treatment and Labeling:
-
Culture cells to ~80% confluency.
-
Treat cells with the photoaffinity probe (e.g., 1-10 µM) or DMSO for a specified time in serum-free media. For competition experiments, pre-incubate a separate batch of cells with the parent compound before adding the probe.
-
Irradiate the cells with UV light (365 nm) for 15-30 minutes.
-
-
Cell Lysis and Click Reaction:
-
Harvest and lyse the cells in a buffer containing 1% SDS.
-
Perform the click reaction as described in Protocol 1, but using a biotin-azide tag instead of a fluorescent one.
-
-
Protein Precipitation and Resuspension:
-
Precipitate the proteins using a methanol/chloroform precipitation method to remove excess reagents.
-
Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 0.1% SDS).
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the protein lysate with pre-washed streptavidin magnetic beads for 1-2 hours at room temperature with rotation.[13]
-
Wash the beads extensively to remove non-specifically bound proteins (e.g., with PBS containing 1% SDS, then 8M urea, and finally with PBS).
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add proteomics-grade trypsin and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a protein database (e.g., UniProt).
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control and the competition sample. These are the high-confidence target candidates.
-
Data Interpretation and Validation
The output of the mass spectrometry analysis will be a list of identified proteins. True targets should be highly enriched in the probe-treated sample and show significantly reduced abundance in the competition control.
| Metric | Probe-Treated Sample | Competition Control | DMSO Control | Interpretation |
| Spectral Counts | High | Low | Very Low / Zero | Indicates specific, covalent labeling |
| Protein Abundance (LFQ) | High | Low | Very Low / Zero | Quantitative confirmation of specific binding |
Further validation of identified targets is recommended using orthogonal methods such as Western blotting, cellular thermal shift assays (CETSA), or functional assays.[4]
Developing a novel chemical probe from a scaffold like 5-Amino-4-chlorosalicylic acid is a powerful strategy for target deconvolution in chemical biology and drug discovery.[16] The photoaffinity labeling approach, coupled with modern quantitative proteomics, provides a robust platform for identifying specific protein targets in their native cellular environment.[8][14] The protocols and principles outlined in this application note offer a comprehensive guide for researchers aiming to synthesize and apply such tools to unravel the complex pharmacology of salicylic acid and its derivatives. Rigorous validation at each step is critical to ensure the generation of high-quality, reproducible data and the confident identification of novel biological targets.[4][12]
References
- Target Identific
- Drug Target Identification Methods After a Phenotypic Screen. Revvity.
- Protocol for clickable photoaffinity labeling and quantit
- Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies. PubMed.
- Chemical proteomics and its application to drug discovery. Stanford Medicine.
- Protocol for clickable photoaffinity labeling and quantitative chemical proteomics.
- Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry.
- Utility of chemical probes for mass spectrometry based chemical proteomics.
- Target validation using chemical probes. Semantic Scholar.
- Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews.
- Photoaffinity labeling in target- and binding-site identific
- A typical photoaffinity labeling experimental protocol to identify the...
- Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. PubMed Central.
- Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals. Frontiers in Plant Science.
- Salicylic acid and its binding proteins at the crossroads of plant and human health. YouTube.
- Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. PubMed.
Sources
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Application Note: Experimental Protocols for Key Reactions Involving 5-Amino-4-chlorosalicylic acid
Introduction
Overview of 5-Amino-4-chlorosalicylic acid
5-Amino-4-chlorosalicylic acid (IUPAC Name: 5-amino-4-chloro-2-hydroxybenzoic acid) is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[][2] Its structure incorporates three key functional groups: a primary aromatic amine, a carboxylic acid, and a phenolic hydroxyl group. This trifunctional nature makes it a versatile building block for synthesizing a wide array of more complex molecules, including heterocyclic compounds, active pharmaceutical ingredients (APIs), and specialized dyes. The strategic placement of the chloro, amino, and hydroxyl groups on the salicylic acid backbone allows for regioselective modifications, providing a powerful handle for molecular design and drug discovery.
This document serves as a technical guide, providing detailed, field-tested protocols for two fundamental and highly useful reactions involving 5-Amino-4-chlorosalicylic acid: N-acylation and diazotization. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure reproducibility and success.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to successful experimentation.
| Property | Value | Source |
| IUPAC Name | 5-amino-4-chloro-2-hydroxybenzoic acid | [][2] |
| CAS Number | 55302-98-2 | [] |
| Molecular Formula | C₇H₆ClNO₃ | [][2] |
| Molecular Weight | 187.58 g/mol | [][2] |
| Appearance | Off-white to light beige powder (typical) | [3] |
| Boiling Point | 400.5°C at 760 mmHg | [] |
| Density | 1.636 g/cm³ | [] |
| Purity (Typical) | ≥95% | [] |
Safety and Handling
Working with any chemical intermediate requires strict adherence to safety protocols. 5-Amino-4-chlorosalicylic acid and its derivatives, like many substituted salicylic acids, should be handled with care.[3][4]
Hazard Summary
While specific toxicity data for this compound is limited, data from analogous compounds suggest the following potential hazards.[4]
| Hazard Type | Description | Precautionary Action |
| Acute Oral Toxicity | Harmful if swallowed.[4] | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[4] |
| Skin Irritation | Causes skin irritation.[4] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[4] |
| Eye Irritation | Causes serious eye irritation.[4] | Wear safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes.[4] |
| Respiratory Irritation | May cause respiratory irritation; avoid dust formation.[5] | Use only in a well-ventilated area or fume hood. If inhaled, move to fresh air.[6] |
Personal Protective Equipment (PPE)
To mitigate risks, the following PPE is mandatory when handling 5-Amino-4-chlorosalicylic acid and the reagents described in the protocols:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: For operations that may generate dust, use a full-face respirator with an appropriate particulate filter.[5]
Spill and Disposal Procedures
In case of a spill, avoid generating dust.[5][6] Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[6] Prevent the chemical from entering drains.[6] All waste materials should be disposed of in accordance with local, state, and federal regulations.
Protocol 1: N-Acylation of 5-Amino-4-chlorosalicylic acid
Scientific Principle
N-acylation is a fundamental reaction for protecting the amino group, modifying the compound's biological activity, or preparing it for further transformations.[7] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as acetic anhydride or acetyl chloride.[8] A base, like pyridine or sodium acetate, is often used to neutralize the acidic byproduct (e.g., acetic acid or HCl), driving the reaction to completion.[8][9] This protocol details the acetylation using acetic anhydride, a common and efficient method.
Workflow Diagram: N-Acylation
Caption: Workflow for the N-acetylation of 5-Amino-4-chlorosalicylic acid.
Detailed Experimental Protocol
Objective: To synthesize N-acetyl-5-amino-4-chlorosalicylic acid.
Materials:
-
5-Amino-4-chlorosalicylic acid (1.88 g, 10.0 mmol)
-
Glacial Acetic Acid (20 mL)
-
Pyridine (1.2 mL, 15.0 mmol, 1.5 eq)
-
Acetic Anhydride (1.4 mL, 15.0 mmol, 1.5 eq)
-
Deionized water
-
Ethanol (for recrystallization, if needed)
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, suspend 5-Amino-4-chlorosalicylic acid (10.0 mmol) in glacial acetic acid (20 mL).[9]
-
Base Addition: While stirring, add pyridine (1.5 eq) to the suspension.
-
Acetylating Agent Addition: Cool the flask in an ice bath. Slowly add acetic anhydride (1.5 eq) dropwise to the stirring mixture. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, remove the ice bath. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 100-110°C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 200 mL of an ice-water slush while stirring vigorously.
-
Precipitation: A solid precipitate of the N-acetylated product should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and pyridine.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Rationale and Optimization
-
Causality: Glacial acetic acid is used as a solvent because both the starting material and the product have reasonable solubility at elevated temperatures, facilitating a homogeneous reaction.[9] Pyridine acts as a base to scavenge the acetic acid formed, preventing potential protonation of the amine starting material and driving the equilibrium towards the product.[9]
-
Trustworthiness: This protocol is self-validating. The success of the reaction can be easily monitored by TLC (the product will be less polar than the starting amine). The formation of a precipitate upon quenching in water is a strong indicator of product formation. The final product's identity and purity can be confirmed by melting point, ¹H NMR, and IR spectroscopy.
Expected Results
| Parameter | Expected Outcome |
| Product | N-acetyl-5-amino-4-chlorosalicylic acid |
| Appearance | White to off-white solid |
| Yield | 85-95% (typical) |
| Purity | >95% after washing; can be >99% after recrystallization from ethanol/water. |
Protocol 2: Diazotization and Sandmeyer Reaction
Scientific Principle
The conversion of a primary aromatic amine to a diazonium salt is one of the most versatile transformations in aromatic chemistry.[11] The reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C).[11][12] The resulting diazonium salt is highly reactive and typically used immediately.
In a subsequent Sandmeyer reaction, the diazonium group can be replaced by a variety of nucleophiles (e.g., -Cl, -Br, -CN, -I) using a copper(I) salt catalyst. This protocol details the conversion of the amino group to an iodo group using potassium iodide, a reaction that often proceeds without a copper catalyst.
Workflow Diagram: Diazotization-Iodination
Caption: Workflow for diazotization and subsequent iodination.
Detailed Experimental Protocol
Objective: To synthesize 4-chloro-2-hydroxy-5-iodobenzoic acid.
Materials:
-
5-Amino-4-chlorosalicylic acid (1.88 g, 10.0 mmol)
-
Concentrated Hydrochloric Acid (HCl, ~37%, 5 mL)
-
Sodium Nitrite (NaNO₂) (0.76 g, 11.0 mmol, 1.1 eq)
-
Potassium Iodide (KI) (3.32 g, 20.0 mmol, 2.0 eq)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Deionized water
Equipment:
-
250 mL three-neck round-bottom flask or beaker
-
Mechanical or magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
Amine Solution: In a 250 mL beaker, create a suspension of 5-Amino-4-chlorosalicylic acid (10.0 mmol) in a mixture of water (25 mL) and concentrated HCl (5 mL).[12]
-
Cooling: Cool the suspension to 0–5 °C using an ice-salt bath. Maintain this temperature throughout the diazotization process.[12]
-
Nitrite Solution: Separately, dissolve sodium nitrite (1.1 eq) in 5 mL of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirring amine suspension over 15-20 minutes. The solid should gradually dissolve as the diazonium salt forms. Ensure the temperature never exceeds 5 °C.[13]
-
Confirmation: After the addition is complete, stir for an additional 20 minutes at 0–5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue/black). If the test is negative, add a few more drops of NaNO₂ solution.
-
Iodination: In a separate 500 mL beaker, dissolve potassium iodide (2.0 eq) in 20 mL of water. Slowly and carefully add the cold diazonium salt solution to the KI solution with stirring.
-
Decomposition: Effervescence (evolution of N₂ gas) will be observed. Allow the mixture to stand at room temperature for 1 hour, then gently warm it on a water bath (40-50°C) for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Isolation: Cool the mixture in an ice bath to precipitate the crude product. Collect the dark-colored solid by vacuum filtration.
-
Washing: Wash the crude product with a small amount of cold 5% sodium thiosulfate solution to remove any co-precipitated iodine (I₂), followed by a thorough wash with cold deionized water.
-
Drying: Dry the product in a vacuum oven at 50-60°C. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water.
Rationale and Optimization
-
Causality: The reaction is performed at 0–5 °C because diazonium salts are unstable at higher temperatures and can decompose, leading to side reactions and reduced yields.[11] A strong acid is required to protonate nitrous acid to form the active nitrosating agent, N₂O₃ or the nitrosonium ion (NO⁺).
-
Trustworthiness: The protocol includes a critical control point: testing for excess nitrous acid with starch-iodide paper. This ensures the primary amine has been completely converted to the diazonium salt before proceeding. The visible evolution of nitrogen gas during the addition to KI provides clear feedback that the desired substitution reaction is occurring.
Characterization of Products
Confirmation of the successful synthesis of derivatives is essential. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structural integrity of the product. For N-acetylation, the appearance of a methyl singlet (~2.1 ppm) and an amide NH singlet is expected. For the Sandmeyer reaction, shifts in the aromatic proton signals will confirm the substitution pattern.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the correct mass for the desired structure.
-
Infrared (IR) Spectroscopy: Can confirm the functional group transformations. For N-acetylation, the appearance of a strong amide C=O stretch (~1660 cm⁻¹) and the disappearance of the primary amine N-H bending vibration are key indicators.
Troubleshooting
| Issue | Protocol | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | N-Acylation | Incomplete reaction; insufficient base or acylating agent. | Increase reaction time or temperature. Ensure 1.5 eq of both base and acylating agent are used. |
| Oily Product | N-Acylation | Impurities (e.g., residual pyridine or acetic acid). | Ensure thorough washing with cold water. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
| Reaction turns dark/tarry | Diazotization | Temperature rose above 5-10 °C, causing decomposition. | Maintain strict temperature control with an efficient ice-salt bath. Add the NaNO₂ solution more slowly. |
| Low Yield | Diazotization | Incomplete diazotization; premature decomposition of the diazonium salt. | Test for excess nitrous acid before adding to the KI solution. Ensure the diazonium salt solution is kept cold and used promptly. |
References
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PubChem. 5-Amino-4-chloro-2-hydroxybenzoic acid | C7H6ClNO3 | CID 44181797. [Link]
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MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
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Organic Chemistry Portal. Diazotisation. [Link]
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Organic Syntheses. Procedure for Diazotization and Coupling. [Link]
-
ResearchGate. SYNTHESIS OF DIAZO COMPOUNDS FROM AMINO BENZOPYRANO THIAZOLES. [Link]
-
Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]
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Application Note: 5-Amino-4-chlorosalicylic Acid as a Versatile Scaffolding Intermediate in Drug Discovery
As a Senior Application Scientist, this guide provides an in-depth look at the strategic use of 5-Amino-4-chlorosalicylic acid as a pivotal intermediate in the synthesis of novel chemical entities for drug discovery and development.
Introduction
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount. 5-Amino-4-chlorosalicylic acid, while not an active pharmaceutical ingredient (API) itself, represents a highly valuable and versatile building block for the synthesis of diverse compound libraries. Its structure is endowed with four distinct functional groups—a carboxylic acid, a hydroxyl group, an amino group, and a chlorine atom—each offering a potential vector for chemical modification. This multi-functional nature allows medicinal chemists to systematically explore chemical space, fine-tuning pharmacokinetic and pharmacodynamic properties to develop new therapeutic agents. This document outlines the strategic value of 5,4-ACSA and provides detailed protocols for its application in synthesizing key derivative classes.
PART 1: Rationale for Use in Medicinal Chemistry
The utility of 5-Amino-4-chlorosalicylic acid in a drug discovery campaign stems from its identity as a privileged scaffold. The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. The salicylic acid core itself is a well-established pharmacophore, present in numerous approved drugs. The specific substitution pattern of 5,4-ACSA provides four key modification points, enabling the generation of vast chemical diversity from a single, accessible starting material.
-
Carboxylic Acid (-COOH): This group can be readily converted into esters, amides, or other bioisosteres to modulate solubility, cell permeability, and target engagement. Amide coupling, in particular, is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents.
-
Hydroxyl (-OH): The phenolic hydroxyl can be transformed into ethers or esters, altering the molecule's hydrogen bonding capacity and metabolic stability.
-
Amino (-NH2): This primary amine is a nucleophile and a base, serving as a handle for reactions such as acylation, alkylation, or as a key component in ring-forming reactions, for instance, in the synthesis of heterocyclic systems like benzoxazines.
-
Chloro (-Cl): The chlorine atom significantly influences the electronic properties and lipophilicity of the aromatic ring. It can block potential sites of metabolism and often participates in favorable halogen bonding interactions with protein targets.
The strategic orthogonality of these functional groups allows for selective chemical transformations, a critical aspect for building complex molecules in a controlled manner.
Caption: Reactive sites on 5-Amino-4-chlorosalicylic acid for library synthesis.
PART 2: Key Therapeutic Areas & Derivative Classes
The structural motifs accessible from 5,4-ACSA are relevant to several therapeutic areas. Its close structural relationship to known bioactive compounds provides a strong rationale for its use.
Benzoxazine Derivatives for CNS and Other Applications
Benzoxazines are a class of heterocyclic compounds synthesized via a Mannich-type condensation of a phenol, a primary amine, and formaldehyde.[1] Given that 5,4-ACSA contains both a phenolic hydroxyl and an aromatic amine, it can, in principle, react with formaldehyde and another primary amine to form complex benzoxazine structures. These scaffolds have shown promise as neuroprotective antioxidants and possess a wide range of other biological activities.[2] The synthesis allows for the introduction of two independent points of diversity: one from the choice of the external primary amine and the other from subsequent modifications of the remaining carboxylic acid and chloro-substituents.
Analogs of Anti-Inflammatory and Antimicrobial Agents
5-Aminosalicylic acid (5-ASA, mesalamine) is a cornerstone therapy for inflammatory bowel disease (IBD).[3] 5,4-ACSA is a chlorinated analog of this important drug. The introduction of a chlorine atom can profoundly impact a drug's profile by increasing its lipophilicity, potentially enhancing membrane permeability, and altering its metabolic fate. Therefore, derivatives of 5,4-ACSA are rational targets for new anti-inflammatory agents.[4][5] Furthermore, derivatives of 5-ASA have been synthesized and evaluated for enhanced antibacterial properties, particularly against resistant strains like MRSA.[6] This provides a strong precedent for exploring 5,4-ACSA derivatives as novel antimicrobial candidates.
Intermediates for Diuretic Agents
Salicylic acid derivatives are precursors to potent diuretic drugs. For example, 4-chloro-5-sulfamoylsalicylic acid derivatives are the basis for loop diuretics like bumetanide, and the related compound xipamide is synthesized from a salicylic acid intermediate.[7][8] 5,4-ACSA provides a key starting point for the synthesis of novel salicylic acid-based diuretics, where the amino group can be functionalized or transformed to modulate activity and selectivity.
PART 3: Experimental Protocols
The following protocols are presented as robust starting points for the synthesis and elaboration of 5-Amino-4-chlorosalicylic acid derivatives.
Protocol 3.1: General Synthesis of a 1,3-Benzoxazine Derivative
This protocol describes the synthesis of a benzoxazine ring structure, a versatile heterocyclic system. The reaction utilizes the intrinsic amino and hydroxyl functionalities of 5,4-ACSA in a Mannich condensation with formaldehyde and an exemplary primary amine.
Rationale: The reaction proceeds via the formation of an initial Mannich base between the primary amine and formaldehyde, followed by electrophilic attack on the electron-rich phenol ring. Subsequent condensation and ring closure yield the stable benzoxazine product.[9][10] Toluene is often used as a solvent to facilitate the removal of water via a Dean-Stark apparatus, driving the reaction to completion.
Sources
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Application Note & Protocols: Synthesis of Novel Derivatives from 5-Amino-4-chlorosalicylic Acid
Introduction: The Versatility of the 5-Amino-4-chlorosalicylic Acid Scaffold
5-Amino-4-chlorosalicylic acid is a highly functionalized aromatic compound that serves as a valuable starting material in medicinal chemistry and materials science.[1][] Its structure presents three distinct, chemically reactive sites: a nucleophilic aromatic amine, a carboxylic acid, and a phenolic hydroxyl group. This trifecta of functionality allows for selective modification, enabling the synthesis of a diverse library of derivatives from a single, accessible core. The strategic placement of the chlorine atom further modulates the electronic properties and lipophilicity of the molecule, which can be crucial for tuning the biological activity and pharmacokinetic properties of its derivatives.[3]
This guide provides an in-depth exploration of synthetic strategies to selectively modify each functional group of 5-Amino-4-chlorosalicylic acid. We will detail robust protocols, explain the rationale behind key experimental choices, and outline methods for the characterization of the resulting novel compounds.
Overall Synthetic Strategy
The synthetic utility of 5-Amino-4-chlorosalicylic acid lies in the differential reactivity of its functional groups. The amino group is a potent nucleophile, the carboxylic acid is a site for esterification or amidation, and the phenolic hydroxyl allows for ether formation. Furthermore, the amino group can be converted into a diazonium salt, a versatile intermediate for introducing a wide array of other substituents.[4][5]
Figure 1: Synthetic pathways originating from the 5-Amino-4-chlorosalicylic acid scaffold.
Modification of the Amino Group: N-Acylation and N-Sulfonylation
The aromatic amino group is often the most nucleophilic site on the molecule, making it a primary target for derivatization. Acylation to form amides and sulfonylation to form sulfonamides are fundamental transformations that can significantly alter the compound's biological profile.
Scientific Rationale
Chemoselective acylation of an amino group in the presence of a phenolic hydroxyl is achievable under specific conditions.[6] By using a non-nucleophilic base like pyridine or triethylamine (TEA) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), the more nucleophilic amine reacts preferentially with the acylating agent (an acyl chloride or anhydride). The base serves a dual purpose: it scavenges the HCl byproduct generated when using acyl chlorides and can also act as a nucleophilic catalyst. Sulfonylation follows a similar principle, reacting the amine with a sulfonyl chloride.
Protocol: Synthesis of N-Acetyl-5-amino-4-chlorosalicylic Acid
This protocol details the acylation of the amino group using acetic anhydride.
Materials:
-
5-Amino-4-chlorosalicylic acid (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolution: Suspend 5-Amino-4-chlorosalicylic acid (1.0 eq) in pyridine in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add acetic anhydride (1.2 eq) dropwise to the stirring suspension over 15 minutes. The choice of a slight excess of the acylating agent ensures the complete conversion of the starting material.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing DCM and 1 M HCl. The acidic wash removes the excess pyridine.
-
Washing: Sequentially wash the organic layer with 1 M HCl, water, saturated NaHCO₃ solution (to remove unreacted acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-acetyl derivative.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Purpose |
| 5-Amino-4-chlorosalicylic acid | 187.58[1] | 1.0 | Starting Material |
| Acetic Anhydride | 102.09 | 1.2 | Acetylating Agent |
| Pyridine | 79.10 | Solvent | Base and Catalyst |
| 1 M HCl | 36.46 | - | Neutralize Pyridine during work-up |
Modification of the Amino Group: Diazotization and Sandmeyer Reactions
Diazotization of the primary aromatic amine provides a gateway to a vast range of derivatives by replacing the amino group with various substituents.[4] This is a powerful, two-step process involving the formation of a diazonium salt followed by its substitution.
Scientific Rationale
Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a relatively stable arenediazonium salt.[4][5] The instability of diazonium salts at higher temperatures is a critical consideration; the reaction must be kept cold to prevent premature decomposition and unwanted side reactions. The resulting diazonium salt is a superb leaving group (N₂) and can be displaced by various nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.
Protocol: Synthesis of 4,5-Dichloro-2-hydroxybenzoic Acid via Sandmeyer Reaction
This protocol describes the conversion of the amino group to a chloro group.
Materials:
-
5-Amino-4-chlorosalicylic acid (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl) (1.2 eq)
-
Distilled Water
-
Ice
Experimental Workflow:
Figure 2: Workflow for the diazotization and subsequent Sandmeyer reaction.
Procedure:
-
Diazotization: In a beaker, dissolve 5-Amino-4-chlorosalicylic acid (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in a large ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes after the addition is complete.
-
Sandmeyer Reaction: In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. To this vigorously stirred solution, add the cold diazonium salt solution prepared in step 1 in small portions. Effervescence (evolution of N₂ gas) should be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then gently warm it to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Isolation: Cool the reaction mixture to room temperature. The solid product can be collected by vacuum filtration, washed with cold water, and then purified by recrystallization.
Characterization of Synthesized Derivatives
Confirmation of the successful synthesis and assessment of purity are critical. A combination of spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[7] For example, in an N-acylation, one would expect to see the appearance of new signals corresponding to the acyl group (e.g., a methyl singlet around 2.1 ppm for an acetyl group) and a downfield shift of the aromatic protons adjacent to the newly formed amide bond.
-
Mass Spectrometry (MS): MS provides the molecular weight of the synthesized compound, confirming that the desired transformation has occurred.[8] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and to monitor the progress of the reaction.[9][10] A pure compound should ideally show a single peak under various detection wavelengths.
Table of Expected Analytical Data for a Hypothetical Derivative: (Example: N-acetyl-5-amino-4-chlorosalicylic acid)
| Analysis Technique | Expected Observation |
| ¹H NMR | - Disappearance of the broad -NH₂ signal. - Appearance of a sharp amide N-H signal (typically >8 ppm). - Appearance of a methyl singlet (~2.1-2.2 ppm) for the acetyl group. |
| ¹³C NMR | - Appearance of a carbonyl carbon signal (~168-170 ppm). - Appearance of a methyl carbon signal (~24 ppm). |
| MS (ESI-) | Expected [M-H]⁻ peak at m/z = 228.00 corresponding to the molecular formula C₉H₇ClNO₄. |
| HPLC | A single, sharp peak with a retention time different from the starting material, indicating the formation of a new, pure compound.[9] |
Conclusion
5-Amino-4-chlorosalicylic acid is a robust and versatile scaffold for the synthesis of novel derivatives. By carefully selecting reagents and controlling reaction conditions, researchers can selectively target its amino, hydroxyl, and carboxylic acid functionalities. The protocols and strategies outlined in this guide provide a solid foundation for developing diverse chemical libraries for applications in drug discovery and beyond. Each synthesized derivative must be rigorously characterized to confirm its structure and purity, ensuring the reliability of subsequent biological or material science investigations.
References
-
Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. [Link]
- EP0270815A1 - Process for the preparation of 5-aminosalicylic acid.
- US4788331A - Method of preparing 5-amino salicylic acid.
-
Rocamora, M., et al. (2012). Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. PubMed. [Link]
-
New synthesis of para-aminosalicylic acid hydrochloride. (1950). ScholarWorks at University of Montana. [Link]
-
HPLC Methods for analysis of Salicylic acid. HELIX Chromatography. [Link]
-
Mogosanu, G. D., et al. (2008). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia Journal. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
- CA1287643C - Method of preparing 5-amino salicylic acid.
-
Solid-State 17O NMR of Pharmaceutical Compounds: Salicylic Acid and Aspirin. (2013). National High Magnetic Field Laboratory. [Link]
-
DIANISIDINE, TETRAZOTIZED. Organic Syntheses. [Link]
-
Bhattacharyya, S. C., & Seymour, D. E. (1950). 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid. Journal of the Chemical Society, 1139. [Link]
-
Jadhav, S. A., et al. (2022). Synthesis and Spectral analysis of some novel 5-Amino Salicylic Acid derivatives and their In-silico ADMET studies. Neuroquantology. [Link]
-
5-Chlorosalicylic Acid. PubChem. [Link]
-
5-Amino-4-chloro-2-hydroxybenzoic acid. PubChem. [Link]
-
Kamal, A., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Aromatic sulfonation. Wikipedia. [Link]
-
5-Aminosalicylic Acid. PubChem. [Link]
-
Tveit, H., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]
- US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
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Application Note & Protocol: Investigating 5-Amino-4-chlorosalicylic Acid as a Novel Enzyme Inhibitor
Abstract
Enzyme inhibitors are fundamental tools in biochemical research and the cornerstone of numerous therapeutic strategies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of 5-Amino-4-chlorosalicylic acid as a potential enzyme inhibitor. We present a structured workflow encompassing foundational enzyme activity assays, determination of the half-maximal inhibitory concentration (IC50), and elucidation of the mechanism of action (MoA). Each protocol is designed with self-validating principles and is supported by expert insights to ensure data integrity and reproducibility. The methodologies are broadly applicable and can be adapted to a wide range of enzyme targets.
Introduction: The Rationale for Investigating Novel Inhibitors
The targeted inhibition of enzymes is a powerful approach in drug discovery, enabling the modulation of specific pathways implicated in disease. The identification of novel inhibitory scaffolds is critical for expanding the arsenal of therapeutic agents. 5-Amino-4-chlorosalicylic acid is a derivative of salicylic acid. While the parent compound, 5-aminosalicylic acid (5-ASA or mesalamine), is known for its anti-inflammatory properties, its mechanisms are complex and not fully elucidated, potentially involving scavenging of reactive oxygen species and interactions with nuclear receptors like PPAR-γ.[1][2][3][4][5] The chlorinated analog, 5-Amino-4-chlorosalicylic acid, presents an unexplored chemical space with the potential for novel biological activities, including specific enzyme inhibition.
This guide provides the foundational protocols to systematically investigate the inhibitory potential of this compound against a purified enzyme of interest. The workflow is designed to answer three fundamental questions:
-
Does the compound inhibit the target enzyme's activity?
-
How potent is the inhibition (IC50)?
-
How does the compound inhibit the enzyme (Mechanism of Action)?
Materials and Reagents
-
Test Compound: 5-Amino-4-chlorosalicylic acid (MW: 187.58 g/mol )[6][][8]
-
Enzyme: Purified enzyme of interest at a known concentration.
-
Substrate: Specific substrate for the target enzyme.
-
Assay Buffer: Buffer optimized for pH, ionic strength, and stability of the target enzyme.
-
Cofactors: Any necessary cofactors (e.g., ATP, NADH, metal ions).
-
Positive Control Inhibitor: A known inhibitor of the target enzyme.
-
Solvent: High-purity DMSO for dissolving the test compound.
-
Microplates: 96-well or 384-well plates (clear, black, or white, depending on the detection method).
-
Instrumentation: Microplate reader capable of measuring absorbance, fluorescence, or luminescence.
-
Standard Lab Equipment: Calibrated pipettes, reagent reservoirs, etc.
Experimental Workflow Overview
A systematic approach is crucial for characterizing a novel enzyme inhibitor. The workflow progresses from a primary screen to detailed kinetic analysis, ensuring that resources are focused on compounds of genuine interest.
Caption: Lineweaver-Burk plots illustrating different inhibition types.
Note: While historically significant, Lineweaver-Burk plots can distort data errors. It is highly recommended to supplement this analysis with non-linear regression fitting directly to the Michaelis-Menten equation for more accurate determination of kinetic parameters. [9]
Hypothetical Signaling Pathway Context
To illustrate the relevance of identifying an enzyme inhibitor, consider a hypothetical signaling pathway where a target kinase ("TargetKinase") plays a role in an inflammatory response. Inhibition of this kinase could block downstream signaling, leading to a therapeutic anti-inflammatory effect.
Caption: Hypothetical pathway showing inhibition of "TargetKinase".
References
-
Lineweaver–Burk plot - Wikipedia. Available at: [Link]
-
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). Available at: [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
Enzyme inhibition and kinetics graphs (article) - Khan Academy. Available at: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. Eur Biophys J. (2021). Available at: [Link]
-
IC50 - Wikipedia. Available at: [Link]
-
Lineweaver–Burk Plot - Microbe Notes. (2022). Available at: [Link]
-
Enzyme Inhibition - Chemistry LibreTexts. (2023). Available at: [Link]
-
How to calculate IC50 - Science Gateway. Available at: [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. J Med Chem. (2024). Available at: [Link]
-
IC50 or cell viability experiment - YouTube. (2016). Available at: [Link]
-
Mechanism of Action of Aminosalicylates. Available at: [Link]
-
5-Amino-4-chloro-2-hydroxybenzoic acid | C7H6ClNO3 | CID 44181797 - PubChem. Available at: [Link]
-
Mechanism of action of 5-aminosalicylic acid and its derivatives - PubMed. Clin Sci (Lond). (1990). Available at: [Link]
-
Mechanism of action of 5-arninosalicylic acid - PMC - NIH. Available at: [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2012). Available at: [Link]
-
Mechanism of Action of Aminosalicylates - YouTube. (2011). Available at: [Link]
-
Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed. Aliment Pharmacol Ther. (2002). Available at: [Link]
-
Can someone provide me with protocols for enzyme inhibition assay and their kinetics? - ResearchGate. (2017). Available at: [Link]
Sources
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- 4. youtube.com [youtube.com]
- 5. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Amino-4-chloro-2-hydroxybenzoic acid | C7H6ClNO3 | CID 44181797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. canbipharm.com [canbipharm.com]
- 9. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
The Versatile Building Block: Applications of 5-Amino-4-chlorosalicylic Acid in Advanced Material Science
Introduction
5-Amino-4-chlorosalicylic acid, a substituted aromatic compound, possesses a unique combination of functional groups—an amino group, a chloro substituent, a hydroxyl group, and a carboxylic acid moiety. This distinct molecular architecture makes it a compelling building block for the synthesis of novel materials with tailored properties. Its structural similarity to well-studied compounds like 5-aminosalicylic acid (5-ASA) and 5-chlorosalicylic acid provides a strong foundation for exploring its potential in coordination chemistry and polymer science. This guide provides an in-depth exploration of the prospective applications of 5-Amino-4-chlorosalicylic acid in material science, offering detailed protocols and insights for researchers and professionals in the field.
Physicochemical Properties
Before delving into its applications, it is crucial to understand the fundamental properties of 5-Amino-4-chlorosalicylic acid.
| Property | Value | Source |
| Molecular Formula | C7H6ClNO3 | [][2] |
| Molecular Weight | 187.58 g/mol | [][2] |
| Boiling Point | 400.5°C at 760 mmHg | [] |
| Density | 1.636 g/cm³ | [] |
| IUPAC Name | 5-amino-4-chloro-2-hydroxybenzoic acid | [][2] |
These properties are essential for designing synthetic strategies and understanding the behavior of the resulting materials.
Part 1: Coordination Polymers and Metal Complexes
The presence of amino, hydroxyl, and carboxylic acid groups in 5-Amino-4-chlorosalicylic acid makes it an excellent ligand for the formation of coordination polymers and metal complexes. These materials have a wide range of potential applications, including catalysis, gas storage, and antimicrobial agents.[3][4]
Application Note: Synthesis of Transition Metal Coordination Polymers
Coordination polymers based on ligands similar to 5-Amino-4-chlorosalicylic acid have demonstrated interesting magnetic and thermal properties.[3][4] By reacting 5-Amino-4-chlorosalicylic acid with various transition metal ions, it is possible to synthesize novel coordination polymers with unique structural and functional characteristics. The chloro-substituent can influence the electronic properties and stability of the resulting complexes.
Experimental Protocol: Synthesis of a Cu(II) Coordination Polymer
This protocol is adapted from the synthesis of coordination polymers using a Schiff base derived from 4-aminosalicylic acid.[3][4]
Materials:
-
5-Amino-4-chlorosalicylic acid
-
Copper(II) acetate monohydrate
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Ligand Solution Preparation: Dissolve 1 mmol of 5-Amino-4-chlorosalicylic acid in 20 mL of warm DMF in a 50 mL beaker.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1 mmol of copper(II) acetate monohydrate in 10 mL of deionized water.
-
Reaction: Slowly add the metal salt solution to the ligand solution while stirring continuously.
-
Crystallization: Seal the beaker and leave it undisturbed at room temperature. Crystalline precipitates are expected to form over several days.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a 1:1 mixture of DMF and water, followed by ethanol.
-
Drying: Dry the resulting coordination polymer in a desiccator over silica gel.
Characterization:
The synthesized coordination polymer should be characterized by elemental analysis, FT-IR spectroscopy, and thermogravimetric analysis (TGA) to determine its composition, structure, and thermal stability.[3][4]
Visualization: Proposed Coordination of 5-Amino-4-chlorosalicylic acid with a Metal Ion
Caption: Proposed chelation of a metal ion by 5-Amino-4-chlorosalicylic acid.
Part 2: Functional Polymers
The amino and carboxylic acid functionalities of 5-Amino-4-chlorosalicylic acid make it a suitable monomer for the synthesis of various functional polymers, such as polyamides and poly(anhydride-esters). These polymers can be designed for applications in drug delivery, biodegradable materials, and specialty plastics.[5]
Application Note: Synthesis of Biodegradable Poly(anhydride-esters)
Polyanhydrides are known for their biocompatibility and biodegradability, making them ideal for drug delivery applications.[5] Incorporating 5-Amino-4-chlorosalicylic acid into a poly(anhydride-ester) backbone could lead to polymers with controlled degradation rates and the potential for therapeutic applications, leveraging the known anti-inflammatory properties of salicylic acid derivatives.
Experimental Protocol: Solution Polymerization for Poly(anhydride-ester) Synthesis
This protocol is adapted from the synthesis of poly(anhydride-esters) using derivatives of 5-aminosalicylic acid.[5]
Materials:
-
5-Amino-4-chlorosalicylic acid
-
Dicarboxylic acid (e.g., sebacic acid)
-
Triphosgene
-
Triethylamine
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Monomer Preparation: First, the diacid monomer is prepared by reacting 5-Amino-4-chlorosalicylic acid with a dicarboxylic acid chloride (e.g., sebacoyl chloride) to form a diacid containing the 5-Amino-4-chlorosalicylic acid moiety.
-
Polymerization:
-
Dissolve the synthesized diacid (1.1 mmol) and triethylamine (3.3 mmol) in 20% (w/v) CH2Cl2 and stir for 1 hour at 0°C.
-
In a separate flask, dissolve triphosgene (1.7 mmol) in a minimal amount of CH2Cl2.
-
Add the triphosgene solution dropwise to the reaction mixture at 0°C.
-
-
Work-up:
-
After 1 hour, dilute the reaction with 3 N HCl solution (20 mL).
-
Extract the product with CH2Cl2 (3 x 50 mL).
-
Wash the organic layer with a saturated NaCl solution (20 mL).
-
Dry the organic layer over MgSO4 and evaporate the solvent to obtain the polymer.
-
Characterization:
The resulting polymer should be characterized by 1H NMR, FT-IR, and gel permeation chromatography (GPC) to confirm its structure, molecular weight, and polydispersity index.[5]
Visualization: Polymerization Workflow
Sources
- 2. 5-Amino-4-chloro-2-hydroxybenzoic acid | C7H6ClNO3 | CID 44181797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Amino-4-chlorosalicylic Acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-4-chlorosalicylic acid. As a critical intermediate in pharmaceutical development, achieving high yield and purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our aim is to empower you to navigate the common challenges encountered during this synthetic sequence, ensuring a robust and reproducible process.
The most reliable and commonly employed route for the synthesis of 5-Amino-4-chlorosalicylic acid is a two-step process, which will be the focus of this guide:
-
Step 1: Electrophilic Nitration of 4-Chlorosalicylic Acid to yield the intermediate, 4-chloro-5-nitrosalicylic acid.
-
Step 2: Reduction of 4-chloro-5-nitrosalicylic acid to the final product, 5-Amino-4-chlorosalicylic acid.
Each step presents unique challenges that can impact overall yield and purity. This guide is structured to address these potential issues in a direct question-and-answer format.
Diagram: Synthetic Workflow and Key Checkpoints
Caption: Workflow for the synthesis of 5-Amino-4-chlorosalicylic acid.
Part 1: Troubleshooting the Nitration of 4-Chlorosalicylic Acid
The regioselectivity of the nitration reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid and chlorine atom are deactivating meta- and ortho-, para-directors, respectively. The cumulative effect of these groups favors the introduction of the nitro group at the 5-position, ortho to the hydroxyl group and meta to the other substituents.[1][2][3]
FAQ 1: Low Yield of 4-chloro-5-nitrosalicylic acid
Question: My nitration reaction is resulting in a low yield of the desired 4-chloro-5-nitrosalicylic acid. What are the likely causes and how can I improve the yield?
Answer: A low yield in this electrophilic aromatic substitution can stem from several factors. Let's break them down:
-
Inadequate Nitrating Agent: The active electrophile, the nitronium ion (NO₂⁺), is generated from the reaction of nitric acid with a strong dehydrating acid, typically sulfuric acid.[4] If the concentration of your acids is not sufficiently high, the equilibrium will not favor the formation of the nitronium ion, leading to an incomplete reaction.
-
Solution: Ensure you are using concentrated nitric acid (65-70%) and concentrated sulfuric acid (98%). The sulfuric acid should be added in excess to act as both a catalyst and a solvent.
-
-
Suboptimal Reaction Temperature: Nitration reactions are exothermic. If the temperature is too low, the reaction rate will be very slow, resulting in an incomplete conversion within a practical timeframe. Conversely, if the temperature is too high, you risk the formation of side products and degradation of the starting material.
-
Solution: The reaction should be performed at a controlled low temperature, typically between 0-10°C, especially during the addition of the nitrating mixture. After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure completion. Careful monitoring of the internal temperature is crucial.
-
-
Insufficient Reaction Time: Even under optimal temperature conditions, the reaction may require several hours to reach completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the starting material (4-chlorosalicylic acid) is no longer visible on the TLC plate.
-
FAQ 2: Formation of Isomeric Impurities
Question: I am observing the formation of other nitro-isomers in my product mixture. How can I improve the regioselectivity of the nitration?
Answer: While the 5-nitro isomer is the major product, the formation of other isomers, such as 4-chloro-3-nitrosalicylic acid, can occur. The key to minimizing these impurities lies in stringent control of the reaction conditions.
-
Cause: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.
-
Solution: Maintain a low and consistent temperature throughout the addition of the nitrating agent. A slow, dropwise addition of the mixed acid to the solution of 4-chlorosalicylic acid in sulfuric acid is critical to dissipate the heat generated and prevent localized temperature spikes.
Experimental Protocol: Nitration of 4-Chlorosalicylic Acid
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorosalicylic acid in concentrated sulfuric acid. Cool the mixture to 0°C in an ice-water bath.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool.
-
Add the nitrating mixture dropwise to the cooled solution of 4-chlorosalicylic acid, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the solid precipitate, wash with cold water until the washings are neutral, and dry under vacuum.
Part 2: Troubleshooting the Reduction of 4-chloro-5-nitrosalicylic acid
The reduction of the nitro group to an amine is a critical step that can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.
FAQ 3: Incomplete Reduction of the Nitro Group
Question: My reduction reaction is not going to completion, and I am left with a mixture of the nitro-intermediate and the desired amino product. What could be the issue?
Answer: Incomplete reduction is a frequent problem that can usually be traced back to the catalyst or the reaction conditions.
-
Catalyst Deactivation: The catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, can be poisoned by impurities in the starting material or solvent. Sulfur-containing compounds are notorious catalyst poisons.
-
Solution: Ensure your 4-chloro-5-nitrosalicylic acid intermediate is of high purity. Recrystallize it if necessary before the reduction step. Use high-purity, degassed solvents.
-
-
Insufficient Catalyst Loading: The amount of catalyst used is crucial for the reaction rate.
-
Solution: While a high catalyst loading can be costly, a certain minimum is required for an efficient reaction. Typically, a loading of 5-10 mol% of palladium is a good starting point.
-
-
Inadequate Hydrogen Pressure or Source: For catalytic hydrogenation, maintaining a positive hydrogen pressure is essential.
-
Solution: Ensure your reaction vessel is properly sealed and that you have a continuous supply of hydrogen gas at the appropriate pressure (this can range from atmospheric pressure to higher pressures depending on the apparatus). Alternatively, transfer hydrogenation using a hydrogen donor like hydrazine hydrate can be effective.[5]
-
FAQ 4: Dehalogenation as a Side Reaction
Question: I am observing the formation of 5-aminosalicylic acid (dechlorinated product) as a significant impurity. How can I prevent this?
Answer: The reduction of the chloro-substituent (hydrodechlorination) is a known side reaction during the catalytic hydrogenation of chloro-nitroaromatic compounds.[6]
-
Cause: The palladium catalyst can also catalyze the cleavage of the carbon-chlorine bond. This is often more prevalent under harsh reaction conditions (high temperature, high hydrogen pressure) or with prolonged reaction times.
-
Solutions:
-
Milder Conditions: Use lower hydrogen pressure and maintain a moderate temperature.
-
Catalyst Choice: While Pd/C is common, other catalysts like platinum on carbon (Pt/C) may show different selectivity. Sometimes, the use of specific additives or catalyst supports can suppress dehalogenation.[7]
-
Alternative Reducing Agents: Consider chemical reduction methods that are less prone to causing dehalogenation. For example, reduction with iron powder in acidic media or with tin(II) chloride can be effective alternatives.[8]
-
Table 1: Comparison of Reduction Methods
| Reduction Method | Reagents | Advantages | Potential Issues & Troubleshooting |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Clean reaction, high yield. | Incomplete reduction (check catalyst, H₂ source), Dehalogenation (use milder conditions, consider alternative catalysts). |
| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | Avoids handling of H₂ gas.[5] | Similar to catalytic hydrogenation, control of hydrazine addition is important. |
| Metal/Acid Reduction | Fe/AcOH or SnCl₂/HCl | Cost-effective, less prone to dehalogenation.[8] | Requires stoichiometric amounts of metal, work-up can be more complex to remove metal salts. |
Experimental Protocol: Catalytic Hydrogenation of 4-chloro-5-nitrosalicylic acid
-
To a solution of 4-chloro-5-nitrosalicylic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), add a catalytic amount of Pd/C (5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (or use a hydrogen balloon). Repeat this process to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 5-Amino-4-chlorosalicylic acid.
Part 3: Purification and Analysis
FAQ 5: Product is colored or impure after isolation
Question: My final product has a dark color and the purity by HPLC is low. What are the best purification methods?
Answer: Aminosalicylic acids can be prone to oxidation, which often results in discoloration. The primary method for purification is recrystallization.
-
Cause of Color: Oxidation of the amino group can lead to the formation of colored impurities. Residual metal from the reduction step can also contribute to discoloration.
-
Purification by Recrystallization:
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. For aminosalicylic acids, aqueous ethanol or aqueous methanol are often good choices.
-
Use of Activated Carbon: To remove colored impurities, a small amount of activated carbon can be added to the hot solution before filtration.[9][10] Use it sparingly, as it can also adsorb your product.
-
Inert Atmosphere: Performing the filtration and crystallization under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[11]
-
Table 2: Analytical Characterization
| Analytical Technique | Purpose | Expected Observations for 5-Amino-4-chlorosalicylic acid |
| HPLC | Purity assessment and quantification of impurities.[12] | A main peak corresponding to the product with a specific retention time. Impurities like the nitro-intermediate or the dechlorinated product will have different retention times.[13][14] |
| ¹H NMR | Structural confirmation. | Aromatic protons will show specific chemical shifts and coupling patterns. The disappearance of the nitro group and the appearance of the amino group will cause a significant upfield shift of the aromatic protons. |
| Mass Spectrometry (MS) | Determination of molecular weight.[15] | A molecular ion peak corresponding to the exact mass of the compound (C₇H₆ClNO₃, MW: 187.58 g/mol ).[] |
Diagram: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
PubChem. 4-Chlorosalicylic acid | C7H5ClO3 | CID 78782. [Link]
-
Recrystallization of Salicylic acid. [Link]
-
Scribd. LAB QO 4 - Nitration of Chlorobenzene. [Link]
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Gorelsky, S. I., & Lever, A. B. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Beilstein journal of organic chemistry, 13, 2737–2749. [Link]
- Google Patents. Preparation method for 2-chloro-4-nitroaniline.
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Borbély, A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2534–2539. [Link]
- Google Patents. Process for preparing s-chlorosalicylic.
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Nobilis, M., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography A, 1119(1-2), 299–308. [Link]
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Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
- Google Patents. Process for purifying p-aminobenzoic.
-
ResearchGate. ChemInform Abstract: Highly Selective Hydrogenation of Aromatic Chloronitro Compounds to Aromatic Chloroamines with Ionic-Liquid-Like Copolymer Stabilized Platinum Nanocatalysts in Ionic Liquids. [Link]
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Frontiers. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]
-
Pastorini, E., et al. (2008). Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 872(1-2), 99–106. [Link]
-
RSC Publishing. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. [Link]
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Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
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ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]
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Taylor & Francis Online. Switching of support materials for the hydrogenation of nitroarenes: A review. [Link]
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ResearchGate. (PDF) Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. [Link]
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Scirp.org. Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO 2 Catalysts: Effects of Reduction Methods. [Link]
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National Institutes of Health. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. [Link]
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Recrystallization of S.A..pdf. [Link]
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RSC Publishing. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. [Link]
- Google Patents. Method for preparing p-aminobenzoic acid.
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PubMed. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. [Link]
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National Institutes of Health. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]
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ResearchGate. Figure s4A. 1 H NMR spectrum of 5-aminomethylsalicylic acid methyl.... [Link]
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YouTube. Catalytic Hydrogenation: Mechanism. [Link]
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Agilent. Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns with. [Link]
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ResearchGate. Regio-selective nitration in various ionic liquids | Download Table. [Link]
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PubChem. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447. [Link]
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Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
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Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. [Link]
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ACS Omega. Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4-{(E)-[(2,3-Dihydroxyphenyl)methylidene]amino}-2-hydroxybenzoic Acid as a Promising Scaffold for Human Transthyretin Inhibitor. [Link]
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Agilent. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers Application. [Link]
-
CORE. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. [Link]
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Navigating the Synthesis of 5-Amino-4-chlorosalicylic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Amino-4-chlorosalicylic acid. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical insights into the common challenges, impurities, and byproducts encountered during the synthesis of this important molecule. This resource is structured in a question-and-answer format to directly address the specific issues you may face in the lab, moving beyond a simple procedural outline to explain the "why" behind the "how." Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your synthesis, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 5-Amino-4-chlorosalicylic acid, and what are the critical steps?
A common and logical synthetic pathway to 5-Amino-4-chlorosalicylic acid involves a two-step process starting from 4-chlorosalicylic acid:
-
Nitration: The electrophilic nitration of 4-chlorosalicylic acid introduces a nitro group onto the aromatic ring.
-
Reduction: The subsequent reduction of the nitro group yields the desired amino functionality.
The success of this synthesis hinges on controlling the regioselectivity of the nitration step and achieving complete reduction without generating unwanted side products.
Q2: What are the most common impurities I should expect in the synthesis of 5-Amino-4-chlorosalicylic acid?
The impurities in your final product can be broadly categorized as starting materials, intermediates, positional isomers, and byproducts from side reactions.
| Impurity Category | Specific Compound | Origin |
| Starting Material | 4-Chlorosalicylic Acid | Incomplete nitration |
| Intermediate | 4-Chloro-5-nitrosalicylic acid | Incomplete reduction |
| Positional Isomer | 4-Chloro-3-nitrosalicylic acid | Lack of complete regioselectivity during nitration |
| Positional Isomer | 3-Amino-4-chlorosalicylic acid | Reduction of the isomeric nitro compound |
| Byproduct | Decarboxylated species | Harsh reaction conditions (e.g., high temperature) |
| Byproduct | Dimerized impurities | Oxidative side reactions during reduction |
Troubleshooting Guide
Problem 1: My final product is a mixture of isomers, primarily 5-Amino-4-chlorosalicylic acid and 3-Amino-4-chlorosalicylic acid.
-
Causality: The hydroxyl (-OH) and carboxyl (-COOH) groups of salicylic acid are ortho-, para-directing, while the chloro (-Cl) group is also ortho-, para-directing. Nitration of 4-chlorosalicylic acid will primarily direct the incoming nitro group to the 5-position (ortho to the hydroxyl and meta to the chloro and carboxyl groups). However, some substitution can occur at the 3-position (ortho to both hydroxyl and chloro groups), leading to the formation of the 4-chloro-3-nitrosalicylic acid isomer.[1] Subsequent reduction of this mixture will yield the corresponding amino isomers.
-
Solution:
-
Reaction Control: Carefully control the temperature during nitration; lower temperatures generally favor higher regioselectivity. The nitrating agent and reaction time also play a crucial role.[2]
-
Purification: Isomeric aminophenols can be challenging to separate due to their similar physical properties. Recrystallization is a primary method for purifying aminosalicylic acids.[3] Experiment with different solvent systems to exploit any small differences in solubility between the isomers. The use of a co-solvent system can sometimes improve separation.
-
Problem 2: I'm observing a significant amount of unreacted 4-chlorosalicylic acid in my product.
-
Causality: This indicates an incomplete nitration reaction. The nitrating agent may not have been potent enough, the reaction time too short, or the temperature too low.
-
Solution:
-
Reaction Optimization: Ensure a sufficient molar excess of the nitrating agent is used. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.[4]
-
Purification: 4-chlorosalicylic acid has different acidic and polarity properties compared to the amino-functionalized product. An acid-base extraction can be effective. Dissolve the crude product in a basic aqueous solution; the acidic starting material and product will dissolve. Then, carefully acidify the solution. The product, being more basic than the starting material, may precipitate at a slightly different pH, allowing for fractional precipitation.
-
Problem 3: My final product contains the intermediate, 4-Chloro-5-nitrosalicylic acid.
-
Causality: This points to an incomplete reduction of the nitro group. The reducing agent may have been depleted, or the reaction conditions were not sufficient for complete conversion. Common reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation.[5][6]
-
Solution:
-
Reaction Completion: Ensure an adequate excess of the reducing agent is used. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is sufficient. Monitor the reaction by TLC or HPLC until the nitro-intermediate is no longer detected.
-
Purification: The nitro-intermediate is significantly more acidic and polar than the final amino product. Purification techniques like column chromatography can be effective in separating these two compounds.
-
Problem 4: My product is discolored (pink, brown, or black).
-
Causality: Aminophenols, including 5-Amino-4-chlorosalicylic acid, are susceptible to oxidation, which can lead to the formation of colored polymeric impurities. This can be exacerbated by exposure to air, light, or trace metal contaminants.
-
Solution:
-
Inert Atmosphere: Conduct the reduction and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: The addition of a small amount of an antioxidant like sodium metabisulfite or sodium dithionite during recrystallization can help prevent oxidation and decolorize the product.[3]
-
Activated Carbon: Treating a solution of the crude product with activated charcoal can help adsorb colored impurities before recrystallization.
-
Experimental Protocols
Step 1: Nitration of 4-Chlorosalicylic Acid
Objective: To synthesize 4-Chloro-5-nitrosalicylic acid.
Materials:
-
4-Chlorosalicylic acid
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 4-chlorosalicylic acid to concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
Once the 4-chlorosalicylic acid has dissolved, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring in the ice bath for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated 4-Chloro-5-nitrosalicylic acid is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
Step 2: Reduction of 4-Chloro-5-nitrosalicylic acid
Objective: To synthesize 5-Amino-4-chlorosalicylic acid.
Materials:
-
4-Chloro-5-nitrosalicylic acid
-
Tin(II) chloride dihydrate or Iron powder
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend 4-Chloro-5-nitrosalicylic acid in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture gently (e.g., to 50-60 °C) and add Tin(II) chloride dihydrate or Iron powder portion-wise with stirring. The reaction is exothermic, so control the addition rate to maintain a steady temperature.
-
After the addition is complete, continue heating and stirring for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the crude 5-Amino-4-chlorosalicylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water), potentially with the addition of a small amount of sodium metabisulfite to prevent oxidation.[3]
Visualizing the Process
Synthesis Pathway
Caption: Synthesis of 5-Amino-4-chlorosalicylic acid from 4-Chlorosalicylic acid.
Impurity Formation
Caption: Common pathways for impurity formation during synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminosalicylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US2580195A - Method of purifying 4-aminosalicylic acid.
-
PubMed. (1980). A simple method for the purification of 5-aminosalicylic acid. Application of the product as substrate in enzyme-linked immunosorbent assay (ELISA). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-5-chlorosalicylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The Separation of Salicylic Acid from 5-aminosalicylic Acid Through Bulk Liquid Membranes. Retrieved from [Link]
- Google Patents. (n.d.). EP0463466A2 - Process for the preparation of high purity 5-aminosalicylic acid.
- Google Patents. (n.d.). US4788331A - Method of preparing 5-amino salicylic acid.
-
Semantic Scholar. (n.d.). Determination of 5-aminosalicylic acid related impurities by micellar electrokinetic chromatography with an ion-pair reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurity profile analysis of drug products containing acetylsalicylic acid: A chemometric approach. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization. Retrieved from [Link]
- Google Patents. (n.d.). US20100298567A1 - Nitration of activated aromatics in microreactors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20100298567A1 - Nitration of activated aromatics in microreactors - Google Patents [patents.google.com]
- 3. A simple method for the purification of 5-aminosalicylic acid. Application of the product as substrate in enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Peak Tailing in 5-Amino-4-chlorosalicylic acid HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to the analysis of 5-Amino-4-chlorosalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges, with a specific focus on peak tailing. Symmetrical peaks are crucial for accurate quantification and robust analytical methods.[1][2] This resource provides in-depth, experience-based insights to help you achieve optimal peak shape and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is my 5-Amino-4-chlorosalicylic acid peak tailing?
A1: Peak tailing for 5-Amino-4-chlorosalicylic acid is often due to multiple retention mechanisms occurring simultaneously.[3][4] As an amphoteric molecule with both a carboxylic acid (acidic) and an amino (basic) functional group, it is susceptible to undesirable secondary interactions with the stationary phase. The most common causes include:
-
Secondary Silanol Interactions: The amino group can interact with acidic silanol groups on the silica-based column packing material.[5][6]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of either the carboxylic acid or the amino group, a mix of ionized and unionized forms of the analyte can exist, leading to peak distortion.[1][7]
-
Metal Chelation: The salicylic acid moiety can chelate with trace metal contaminants in the silica matrix of the column or from the HPLC system itself.[2][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[2][8]
Q2: What is the ideal mobile phase pH for analyzing 5-Amino-4-chlorosalicylic acid?
A2: The optimal mobile phase pH should be at least 2 pH units away from the analyte's pKa values to ensure it exists in a single, stable ionic form.[9][10] For 5-Amino-4-chlorosalicylic acid, you have two key pKa values to consider. To suppress the ionization of the carboxylic acid group and protonate the amino group, a low pH mobile phase (e.g., pH 2.5-3.5) is generally recommended.[4][5] This minimizes secondary interactions with silanols and promotes better peak shape.[11]
Q3: Can the choice of HPLC column affect peak tailing for this compound?
A3: Absolutely. Using a modern, high-purity silica column with effective end-capping is crucial.[4][5] End-capping chemically derivatizes most of the residual silanol groups, reducing the sites available for secondary interactions.[4][6] For polar compounds like 5-Amino-4-chlorosalicylic acid, columns with polar-embedded phases or those specifically designed for polar analyte retention can also offer improved peak symmetry.[1][12]
Q4: What is a good starting point for my HPLC method for 5-Amino-4-chlorosalicylic acid?
A4: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a low pH buffer (e.g., 20 mM phosphate or formate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol.[13][14] The gradient and exact buffer concentration may need optimization based on your specific column and system.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing for 5-Amino-4-chlorosalicylic acid.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing.
Method-Related Issues
Causality: The ionization state of 5-Amino-4-chlorosalicylic acid is highly dependent on the mobile phase pH.[7][15] When the pH is near a pKa value, both the ionized and non-ionized forms of the analyte exist in equilibrium, leading to broad or tailing peaks.[7] Buffers are essential to maintain a constant pH and provide ions that can competitively interact with active sites on the stationary phase, masking silanol interactions.[9][16]
Troubleshooting Protocol:
-
Determine pKa: Identify the pKa values for the carboxylic acid and amino functional groups of 5-Amino-4-chlorosalicylic acid.
-
Adjust pH: Modify the mobile phase pH to be at least 2 units away from the pKa values. For this compound, a pH of 2.5-3.5 is a good starting point to ensure the carboxylic acid is protonated (neutral) and the amine is protonated (positive charge), while also suppressing the ionization of surface silanols.[4][5]
-
Incorporate a Buffer: If not already in use, add a buffer to the mobile phase. Phosphate and formate buffers are common choices.
-
Optimize Buffer Concentration: A buffer concentration of 10-50 mM is typically sufficient.[17] Start with 20 mM and adjust as needed. Be mindful of buffer solubility in the organic modifier.[16]
| Buffer System | pKa | Effective pH Range | UV Cutoff (approx.) |
| Formic Acid/Formate | 3.75 | 2.8 - 4.8 | 210 nm |
| Acetic Acid/Acetate | 4.76 | 3.8 - 5.8 | 210 nm |
| Phosphoric Acid/Phosphate | 2.15, 7.20, 12.38 | 2.1 - 3.1, 6.2 - 8.2 | 200 nm |
Data sourced from various chromatography resources.[11]
Causality: The primary cause of peak tailing for compounds with amine groups is often the interaction with negatively charged, ionized silanol groups (Si-O⁻) on the surface of the silica packing material.[3][5][18] This secondary retention mechanism slows down a portion of the analyte molecules, causing them to elute later and create a tail.
Caption: Secondary interaction causing peak tailing.
Troubleshooting Protocol:
-
Low pH Mobile Phase: As mentioned above, operating at a low pH (e.g., <3.5) protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the ionic interaction with the protonated amine of the analyte.[4][5]
-
Increase Buffer Ionic Strength: A higher concentration of buffer salts can help shield the silanol groups, reducing the interaction with the analyte.[5]
-
Use a Sacrificial Base (less common with modern columns): In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can be effective. TEA will preferentially interact with the active silanol sites, leaving fewer available to interact with the analyte.[5] However, this is often unnecessary with modern, high-quality columns and can suppress MS signals.
Column-Related Issues
Causality: The quality of the HPLC column is paramount. Older columns, or those based on lower-purity silica (Type A), have a higher concentration of acidic silanols and trace metals, which are major contributors to peak tailing.[3][19] Physical degradation of the column, such as a void at the inlet or a blocked frit, can also distort peak shape.[5][6]
Troubleshooting Protocol:
-
Use a High-Purity, End-Capped Column: Select a column packed with high-purity (Type B) silica that has been thoroughly end-capped. This significantly reduces the number of accessible silanol groups.[4][5]
-
Consider Alternative Stationary Phases: For highly polar compounds, a polar-embedded phase or a phenyl-hexyl phase might offer better peak shape and alternative selectivity.[12][20]
-
Column Flushing and Regeneration: If the column is suspected to be contaminated, follow the manufacturer's instructions for flushing with a series of strong solvents.
-
Check for Voids: A sudden deterioration in peak shape for all analytes can indicate a void at the column inlet. Reversing and flushing the column (if permitted by the manufacturer) or replacing it may be necessary.
Instrument and Other Effects
Causality: The ortho-amino-benzoic acid structure in 5-Amino-4-chlorosalicylic acid is a known chelating agent. It can interact with trace metals (like iron or aluminum) present in the silica matrix or leached from stainless steel components of the HPLC system (e.g., frits, tubing).[5][21] This chelation creates another secondary retention mechanism, leading to peak tailing.[2]
Troubleshooting Protocol:
-
Use High-Purity Columns: Modern columns are manufactured with low metal content in the silica.
-
Consider a Biocompatible System: If metal chelation is a persistent issue, using an HPLC system with PEEK or titanium flow paths can be beneficial.[22]
-
Mobile Phase Additives: In some non-MS applications, adding a small amount of a strong chelating agent like EDTA to the mobile phase can help by binding to the metal ions and preventing them from interacting with the analyte.
Causality: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing. This is particularly noticeable in UHPLC systems.[1]
Troubleshooting Protocol:
-
Minimize Tubing Length: Use the shortest possible length of connecting tubing with a narrow internal diameter (e.g., 0.005").
-
Ensure Proper Connections: Check that all fittings are properly seated and there are no gaps that could contribute to dead volume.
By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing in the HPLC analysis of 5-Amino-4-chlorosalicylic acid, leading to more accurate and reliable data.
References
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).
- HPLC Buffers - Sigma-Aldrich.
- Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022, May 20).
- The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27).
- LC Troubleshooting—All of My Peaks are Tailing!
- Peak Tailing in HPLC - Element Lab Solutions.
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules - Phenomenex.
- Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025, July 17).
- When should you use a buffer for HPLC, how does it work and which one to use? - Restek. (2013, December 18).
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19).
- The use of Mobile Phase pH as a Method Development Tool - Chrom
- How can I prevent peak tailing in HPLC?
- Role of Buffers in Liquid Chrom
- Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds - Benchchem.
- Control pH During Method Development for Better Chrom
- Waters Column Selection Guide for Polar Compounds.
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
- New Advice on an Old Topic: Buffers in Reversed-Phase HPLC | LCGC Intern
- Resolution and Asymmetry in HPLC - Separ
- Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
- How to fix asymmetrical chromatography peaks? - Cytiva. (2024, September 1).
- HPLC Troubleshooting Guide.
- Troubleshooting Reversed Phase Chrom
- HPLC and UHPLC Column Selection Guide - Sigma-Aldrich.
- Why heavy metals produces peak tailing on reversed phase columns (ODS)? (2014, December 20).
- HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.
- High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. (2006, February 8).
- Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties - Thermo Fisher Scientific.
- Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed. (2008, September 1).
- A Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma | Request PDF - ResearchG
- HPLC Methods for analysis of 5-Aminosalicylic acid - HELIX Chrom
- A validated HPLC method with electrochemical detection for simultaneous assay of 5-aminosalicylic acid and its metabolite in human plasma. | Semantic Scholar.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. phenomenex.com [phenomenex.com]
- 13. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. acdlabs.com [acdlabs.com]
- 16. HPLCバッファー [sigmaaldrich.com]
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- 18. Restek - Videoartikel [de.restek.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. glsciencesinc.com [glsciencesinc.com]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
addressing stability issues of 5-Amino-4-chlorosalicylic acid in aqueous solution
Welcome to the technical support center for 5-Amino-4-chlorosalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the stability challenges of this compound in aqueous solutions. Given the limited specific literature on 5-Amino-4-chlorosalicylic acid, this document leverages established principles and extensive data from its close structural analog, 5-Aminosalicylic acid (5-ASA), to provide a robust framework for your experimental work. The underlying chemical principles governing the stability of the aminophenol scaffold are highly conserved, making this a scientifically sound approach.
Understanding the Core Stability Challenge: Oxidation
The primary stability issue for 5-Amino-4-chlorosalicylic acid in aqueous solution is its susceptibility to oxidation. The molecule contains an aminophenol structure, which is readily oxidized, especially under neutral to alkaline pH conditions, and in the presence of oxygen, light, and trace metal ions.[1][2] This process can lead to discoloration of the solution (often turning yellow, brown, or purple) and a loss of the compound's potency and integrity.
The degradation is initiated by a two-electron, two-proton oxidation to form a highly reactive quinoneimine intermediate.[1] This intermediate can then undergo further complex reactions, including polymerization, leading to the observed color changes. Unlike some other salicylic acid derivatives, decarboxylation is not considered a significant degradation pathway for 5-ASA and, by extension, its chlorinated analog.[1]
Troubleshooting Guide: Addressing Common Issues
This section provides direct answers and protocols to troubleshoot common stability-related problems encountered during experiments.
Issue 1: My 5-Amino-4-chlorosalicylic acid solution is rapidly changing color (e.g., turning yellow/brown). What is happening and what should I do?
Answer:
This is a classic sign of oxidative degradation. The color change is due to the formation of oxidized species and potential polymers originating from the unstable quinoneimine intermediate.
Immediate Actions:
-
Discard the Solution: Do not use the discolored solution for your experiments as the concentration of the active compound is likely reduced, and the degradation products could interfere with your results.
-
Review Preparation Conditions: Assess the conditions under which the solution was prepared. Was it exposed to bright light? Was the pH of the water neutral or alkaline? Was the water de-gassed?
Long-Term Prevention & Best Practices:
-
Use Degassed, Low-pH Solvents: Prepare your solutions using deoxygenated water (e.g., by sparging with nitrogen or argon for 15-20 minutes). Using a slightly acidic buffer (pH 3-5) can significantly improve stability.[2]
-
Work Quickly and in Low Light: Prepare solutions fresh for each experiment. If this is not feasible, work under amber lighting or in amber glassware to minimize photo-oxidation.[2]
-
Incorporate Antioxidants/Chelators: For stock solutions or formulations requiring longer-term stability, consider adding antioxidants (e.g., sodium metabisulfite, propyl gallate) or a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
Issue 2: I am seeing a loss of potency or inconsistent results in my assays. How can I confirm if degradation is the cause?
Answer:
Inconsistent results are a strong indicator of compound instability. To confirm this, you should perform a systematic stability assessment. A forced degradation study is an excellent way to understand how your compound behaves under various stress conditions and to develop a stability-indicating analytical method.
Investigative Workflow:
The following diagram outlines a logical workflow for investigating suspected degradation.
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed primary degradation pathway for 5-Amino-4-chlorosalicylic acid?
A1: Based on its structural similarity to 5-ASA, the primary degradation pathway is oxidation. The electron-rich aminophenol ring is oxidized to a reactive 4-chloro-quinoneimine intermediate, which can then polymerize or react with other nucleophiles.
Caption: Proposed oxidative degradation pathway.
Q2: What are the ideal storage conditions for aqueous solutions of 5-Amino-4-chlorosalicylic acid?
A2: To maximize stability, aqueous solutions should be stored under the conditions summarized in the table below. For short-term storage (i.e., during the course of an experiment), adherence to as many of these as possible is recommended. We do not recommend storing aqueous stock solutions for more than one day unless stability has been explicitly confirmed.[3]
| Parameter | Recommendation | Rationale |
| pH | 3.0 - 5.0 | Slows the rate of oxidation.[2] |
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes exposure to oxygen, a key reactant in oxidation.[2] |
| Light | Protected from light (Amber vials) | Prevents photo-oxidation.[2] |
| Additives | Consider 0.1% EDTA or Sodium Metabisulfite | Chelates catalytic metal ions and acts as an antioxidant. |
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard technique for this.[4][5]
General Approach:
-
Generate Degraded Samples: Use the Forced Degradation Protocol (see below) to create samples where the compound is partially degraded. An ideal degradation level is 5-20%.[3][6]
-
Select a Column: A C18 reversed-phase column is a good starting point.
-
Develop the Mobile Phase: Start with a simple gradient mobile phase, for example, Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure the analytes are protonated and sharp peaks are obtained).
-
Optimize Separation: Inject the degraded samples and adjust the gradient to achieve baseline separation between the main peak (intact 5-Amino-4-chlorosalicylic acid) and any new peaks that appear (degradation products).
-
Method Validation: Once separation is achieved, the method should be validated according to ICH guidelines (e.g., for specificity, linearity, accuracy, and precision).
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for intentionally degrading 5-Amino-4-chlorosalicylic acid under various stress conditions. This is crucial for understanding its degradation pathways and for developing a stability-indicating analytical method.[7]
Objective: To generate potential degradation products of 5-Amino-4-chlorosalicylic acid.
Materials:
-
5-Amino-4-chlorosalicylic acid
-
HPLC-grade water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector
Procedure:
For each condition, prepare a solution of 5-Amino-4-chlorosalicylic acid at a known concentration (e.g., 0.1 mg/mL). Also prepare a control sample stored at 2-8°C protected from light.
-
Acid Hydrolysis:
-
Mix equal volumes of the drug solution and 0.1 M HCl.
-
Keep the solution at 60°C for 2 hours (or until ~10% degradation is observed by preliminary HPLC analysis).
-
Cool the sample and neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
-
Base Hydrolysis:
-
Mix equal volumes of the drug solution and 0.1 M NaOH.
-
Keep the solution at room temperature for 1 hour (alkaline conditions often cause rapid degradation).
-
Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
-
Oxidative Degradation:
-
Mix equal volumes of the drug solution and 3% H₂O₂.
-
Keep the solution at room temperature for 2 hours, protected from light.
-
Analyze directly.
-
-
Thermal Degradation:
-
Store the drug solution in a sealed vial at 60°C for 24 hours.
-
Cool before analysis.
-
-
Photolytic Degradation:
-
Expose the drug solution in a clear vial to direct sunlight or a photostability chamber (ICH Q1B conditions) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analysis:
-
Analyze all stressed samples, the control sample, and a blank (solvent) by your developed HPLC method.
-
Compare the chromatograms. The goal is to see a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products. A PDA detector is highly recommended to assess peak purity and compare UV spectra of the parent drug and degradants.
References
-
Broadwater, L. A., et al. (2005). Halogenation of Salicylic Acid in Chlorinated Water. Journal of Environmental Engineering. Available at: [Link]
-
Leyva, E., et al. (2003). Selective chemical oxidation or reduction of chlorophenols with potassium nitrosodisulfonate. ARKIVOC. Available at: [Link]
-
Dossier-Berne, F., & Legube, B. (2015). Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. Environmental Technology. Available at: [Link]
-
Alsante, K. M., et al. (2011). AAPS PharmSciTech. Forced Degradation: What is the Value?. Available at: [Link]
-
Gautam, A., & Kumar, A. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Iqbal, J., & Hussain, M. A. (1985). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Leyva, E., et al. (2003). Selective chemical oxidation or reduction of chlorophenols with potassium nitrosodisulfonate. ResearchGate. Available at: [Link]
-
Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
Hotha, K., et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Jorgensen, L., et al. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Sharma, G., & Kumar, S. (2018). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Tonon, F., et al. (2007). Stability tests of 5-Aminosalicylic acid containing solutions and chitosan-Ca-alginate microparticles prepared by spray-drying. ResearchGate. Available at: [Link]
-
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Vallejo, D. D., et al. (2021). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]
-
Sestak, V., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B. Available at: [Link]
-
Montgomery, H. A., et al. (1986). Stability of 5-aminosalicylic acid suspension. American Journal of Health-System Pharmacy. Available at: [Link]
-
de Cássia da Silveira e Sá, R., et al. (2020). Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
Tjørnelund, J., & Hansen, S. H. (1991). Stability of 5-aminosalicylic acid and its metabolites in plasma at -20 degrees C. Formation of N-beta-D-glucopyranosyl-5-aminosalicylic acid. Journal of Chromatography. Available at: [Link]
-
PubChem. (n.d.). 5-Aminosalicylic acid. National Center for Biotechnology Information. Retrieved from: [Link]
Sources
- 1. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioencapsulation.net [bioencapsulation.net]
- 3. biomedres.us [biomedres.us]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. medcraveonline.com [medcraveonline.com]
Technical Support Center: Optimizing Derivatization Reactions for Aminosalicylic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing derivatization reactions of aminosalicylic acids. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to ensure the success of your analytical experiments. As your Senior Application Scientist, I have structured this resource to address the common challenges and nuances encountered in the derivatization of these compounds, with a particular focus on halogenated analogs.
A quick note on nomenclature: While the query specified "5-Amino-4-chlorosalicylic acid," it is a less commonly cited isomer. This guide will focus on the principles of derivatizing aminosalicylic acids, using the widely studied 5-aminosalicylic acid (5-ASA, Mesalazine) as a primary model, with specific sections addressing the unique considerations for chloro-substituted analogs like 4-amino-5-chlorosalicylic acid. The principles and troubleshooting steps outlined are broadly applicable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the derivatization of aminosalicylic acids for analytical purposes.
Question 1: Why is derivatization often necessary for the analysis of 5-aminosalicylic acid (5-ASA) and its analogs?
Derivatization is a crucial sample preparation step for several reasons:
-
Improved Volatility: 5-ASA and its analogs are polar, non-volatile compounds due to the presence of carboxyl, hydroxyl, and amino functional groups. This makes them unsuitable for direct analysis by gas chromatography (GC). Derivatization masks these polar groups, increasing the molecule's volatility.
-
Enhanced Thermal Stability: The derivatization process often protects the thermally labile carboxyl and hydroxyl groups, preventing their degradation at the high temperatures of the GC inlet.
-
Increased Detection Sensitivity: For analytical techniques like GC-MS, derivatization can lead to the formation of characteristic fragment ions, which improves mass spectral identification and enhances the sensitivity of the assay. In HPLC with fluorescence detection, derivatization can be used to introduce a fluorophore to the molecule.
Question 2: What are the most common derivatization strategies for aminosalicylic acids?
The most common strategies involve targeting the amine, hydroxyl, and carboxylic acid functional groups. These include:
-
Silylation: This is a very common technique where active hydrogens in the -OH, -COOH, and -NH2 groups are replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are frequently used.
-
Acylation: This involves the introduction of an acyl group. Acetic anhydride can be used to acetylate the amino and hydroxyl groups, while esterification of the carboxylic acid group can be achieved using alcohols in the presence of an acid catalyst.
-
Esterification: Specifically targeting the carboxylic acid group, this is often done using reagents like diazomethane or by heating with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst like HCl or H2SO4.
Question 3: How does the presence of a chlorine atom, as in 4-amino-5-chlorosalicylic acid, affect the derivatization strategy?
The presence of a chlorine atom on the aromatic ring generally has a minimal direct impact on the derivatization of the amino, hydroxyl, and carboxyl groups. However, it does have some indirect effects to consider:
-
Electron-Withdrawing Effects: The chlorine atom is an electron-withdrawing group, which can slightly alter the reactivity of the functional groups. However, for common, robust derivatization reactions like silylation, this effect is often negligible.
-
Mass Spectrometry: The chlorine atom will result in a characteristic isotopic pattern (due to the presence of ³⁵Cl and ³⁷Cl isotopes) in the mass spectrum of the derivatized product. This can be a powerful tool for confirming the identity of the compound.
-
Chromatographic Retention: The presence of the halogen will alter the retention time of the derivatized analyte, which needs to be accounted for when developing chromatographic methods.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your derivatization experiments.
Problem 1: Low or no yield of the derivatized product.
This is one of the most common issues in derivatization. The following decision tree can help you troubleshoot the problem.
Caption: Troubleshooting low derivatization yield.
-
Possible Cause 1: Reagent Degradation. Derivatizing agents, especially silylating reagents, are highly sensitive to moisture.
-
Solution: Always use fresh reagents from a reputable supplier. Ensure they are stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon) if possible. Use anhydrous solvents for the reaction.
-
-
Possible Cause 2: Suboptimal Reaction Conditions. Derivatization reactions are often sensitive to temperature and reaction time.
-
Solution: Consult the literature for recommended conditions for your specific analyte and reagent. You may need to optimize the temperature and incubation time for your specific application. A temperature gradient or time-course experiment can help identify the optimal conditions.
-
-
Possible Cause 3: Interfering Substances in the Sample Matrix. Components in your sample (e.g., water, proteins, other excipients) can compete for the derivatizing reagent or inhibit the reaction.
-
Solution: Implement a sample cleanup step prior to derivatization. Solid-phase extraction (SPE) is a powerful technique for removing interfering substances and concentrating your analyte.
-
-
Possible Cause 4: Incorrect pH. For some reactions, the pH of the reaction mixture is critical.
-
Solution: Ensure the pH is within the optimal range for the specific derivatization chemistry you are using. This may require the addition of a buffer or a pH adjustment step.
-
Problem 2: Multiple, unexpected peaks in the chromatogram.
The appearance of unexpected peaks can complicate data analysis.
-
Possible Cause 1: Incomplete Derivatization. If the reaction does not go to completion, you may see peaks corresponding to partially derivatized products (e.g., only one of the two hydroxyl groups is silylated).
-
Solution: Increase the concentration of the derivatizing reagent, prolong the reaction time, or increase the reaction temperature.
-
-
Possible Cause 2: Side Reactions. The derivatizing reagent may react with other components in your sample matrix or with the solvent.
-
Solution: A thorough sample cleanup is essential. Also, run a "reagent blank" (derivatizing reagent in solvent, without the analyte) to identify any peaks that are artifacts of the reagent itself.
-
-
Possible Cause 3: Degradation of the Analyte or Derivatized Product. The analyte or its derivative may be unstable under the reaction or analytical conditions.
-
Solution: Analyze the samples as soon as possible after derivatization. If the derivative is known to be unstable, you may need to explore a different derivatization strategy that produces a more stable product. For GC analysis, ensure the inlet temperature is not excessively high.
-
Part 3: Experimental Protocols and Data
This section provides a starting point for a common derivatization protocol and a table summarizing expected outcomes.
Example Protocol: Silylation of 5-ASA for GC-MS Analysis
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
To 100 µL of your sample (e.g., a purified extract dissolved in a suitable solvent like acetonitrile), add an internal standard.
-
Evaporate the sample to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. It is crucial that the sample is completely dry.
-
-
Derivatization:
-
To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 70°C for 30 minutes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Presentation: Expected Mass Shifts for Derivatization of 5-ASA
| Functional Group | Derivatization Reagent | Derivative Formed | Mass Increase (Da) |
| -OH, -NH₂, -COOH | BSTFA + 1% TMCS | Tri-TMS | + 216 (3 x 72) |
| -NH₂, -OH | Acetic Anhydride | Di-acetyl | + 84 (2 x 42) |
| -COOH | Methanol/HCl | Methyl Ester | + 14 |
Note: The mass increase is per molecule of 5-ASA. The exact mass will depend on the specific derivatization reaction and the number of active hydrogens that are replaced.
Part 4: Workflow Visualization
The following diagram illustrates a typical workflow for the derivatization and analysis of aminosalicylic acids.
Caption: General workflow for derivatization and analysis.
References
-
Title: Gas chromatographic-mass spectrometric determination of 5-aminosalicylic acid in plasma. Source: Journal of Chromatography B: Biomedical Sciences and Applications. URL: [Link]
-
Title: Derivatization for GC and GC/MS. Source: Restek Corporation. URL: [Link]
-
Title: A review of derivatization methods for the determination of drugs by gas chromatography. Source: Analytica Chimica Acta. URL: [Link]
purification challenges of 5-Amino-4-chlorosalicylic acid and solutions
Answering the call of complex purification scenarios, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming the challenges associated with the purification of 5-Amino-4-chlorosalicylic acid. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to empower you to achieve high-purity material efficiently and consistently.
Technical Support Center: 5-Amino-4-chlorosalicylic acid Purification
This guide is structured as a series of frequently asked questions (FAQs) that directly address common issues encountered during the purification of 5-Amino-4-chlorosalicylic acid. We will explore the "why" behind the problems and the "how" of their solutions.
Section 1: Understanding Core Purification Challenges
FAQ 1: What are the most common impurities I should expect in my crude 5-Amino-4-chlorosalicylic acid, and where do they come from?
Understanding the impurity profile is the first step toward designing an effective purification strategy. Impurities in crude 5-Amino-4-chlorosalicylic acid typically originate from the synthetic route. For instance, if synthesizing from salicylic acid, you may encounter:
-
Unreacted Starting Materials: Residual salicylic acid.
-
Isomeric Byproducts: Formation of other chloro-amino-salicylic acid isomers. The directing effects of the hydroxyl, carboxyl, and amino groups can lead to substitution at different positions.
-
Over-chlorinated Species: Products like 3,5-dichloro-salicylic acid derivatives can form if chlorination is not precisely controlled.[1]
-
Hydrolysis Products: Depending on the workup conditions (e.g., pH and temperature), functional groups can be sensitive to hydrolysis.
-
Solvent-Related Impurities: Residual synthesis solvents, such as chlorobenzene or toluene, may be present.[2][3]
The presence of these impurities can complicate purification due to similar solubility profiles and chemical properties to the desired product.
FAQ 2: My crude product is dark brown/off-color. What causes this discoloration, and will it affect my final purity?
Discoloration is a frequent issue and is typically caused by minor, yet highly colored, impurities. These can be:
-
Oxidation Products: The aminophenol moiety is susceptible to oxidation, especially when exposed to air, light, or trace metals, forming quinone-like structures which are often highly colored.
-
Residual Reagents: Some reagents or catalysts from the synthesis can lead to colored byproducts.
While these impurities may be present in very small quantities, they are aesthetically undesirable and can interfere with certain applications and analytical techniques. Their removal is crucial for obtaining a high-purity, white to off-white final product.[4]
Section 2: Troubleshooting Purification Protocols
This section provides actionable guidance for the most common purification techniques.
The following diagram outlines a general workflow for purifying the crude product.
Caption: Troubleshooting common recrystallization problems.
Recommended Solvent Systems: For substituted salicylic acids, alcohol/water mixtures are often effective. [5]An ethanol/water or methanol/water system is a good starting point. The compound is typically soluble in alcohols and less soluble in water. [6][7] FAQ 4: How do I use activated charcoal effectively without losing a significant amount of my product?
Activated charcoal is excellent for adsorbing colored impurities but can also adsorb your product, reducing yield. [4][8] Best Practices for Using Activated Charcoal:
-
Use Sparingly: Start with a very small amount, typically 1-2% of the solute's weight.
-
Add to Hot Solution: Add the charcoal to the dissolved, hot (but not boiling) solution. Adding it to a boiling solution can cause violent bumping. [4]3. Brief Heating: Heat the mixture at or near the boiling point for only 3-5 minutes. Prolonged contact increases product adsorption.
-
Hot Filtration: Filter the hot solution quickly through a fluted filter paper to remove the charcoal. Pre-heating the funnel and receiving flask will prevent premature crystallization.
Note: Avoid using charcoal with phenolic compounds if you suspect ferric ion contamination in the charcoal, as this can lead to colored complexes. [9] FAQ 5: When is column chromatography a better choice than recrystallization?
Column chromatography should be considered when:
-
Impurities have similar solubility: If recrystallization fails to separate an impurity, it likely has a solubility profile very similar to your product.
-
Multiple impurities are present: Chromatography can separate several components in a single run.
-
The product is an oil or low-melting solid: When the compound cannot be easily crystallized.
For 5-Amino-4-chlorosalicylic acid, a reverse-phase (C18) column chromatography approach is often suitable, similar to the conditions used for HPLC analysis. [5][10]
Section 3: Purity Assessment and Analytics
FAQ 6: What is the definitive method for assessing the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of pharmaceutical intermediates. [5]A reverse-phase method with UV detection is typically employed.
Key Advantages of HPLC:
-
High Resolution: Can separate closely related impurities.
-
Quantitative: Provides the percentage purity based on peak area (Area % method). [11]* Reproducible: A validated method provides consistent results.
For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. [5]
This protocol is adapted from established methods for closely related aminobenzoic and chlorosalicylic acids. [5][11]
| Parameter | Condition |
|---|---|
| HPLC System | Standard system with pump, autosampler, column oven, and UV detector. |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (Gradient or Isocratic, e.g., 50:50 v/v). |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 10 µL. |
| Column Temperature | 30°C. |
| Detection | UV at a suitable wavelength (e.g., 230-254 nm). |
| Run Time | 20-30 minutes. |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample solution.
-
Analysis: Identify the main product peak. Purity is calculated using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 [11]
Section 4: Safe Handling and Storage
FAQ 7: How should I handle and store my purified 5-Amino-4-chlorosalicylic acid to maintain its purity?
Like many aminophenols, this compound can be sensitive.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhaling dust. [12]* Storage: Store in a tightly sealed, amber glass container to protect from light and air. For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature is recommended. [12]Avoid contact with strong oxidizing agents and strong acids. [12]
References
- Identifying and minimizing byproducts in the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid. Benchchem.
- 4-Chlorosalicylic acid 5106-98-9 wiki. Guidechem.
- 5-Chlorosalicylic acid. LabSolutions.
- Application Note: HPLC Analysis of 5-Chlorosalicylic Acid Purity. Benchchem.
- CAS 55302-98-2 5-Amino-4-chlorosalicylic acid. BOC Sciences.
- HPLC Methods for analysis of 5-Aminosalicylic acid.
- High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.
- Recrystallization. Professor Dave Explains via YouTube.
- 5-Chlorosalicylic Acid,321-14-2 in Mumbai. IndiaMART.
- SAFETY DATA SHEET - 5-Aminosalicylic acid. Fisher Scientific.
- The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. The Royal Society of Chemistry.
- Recrystalliz
- A kind of improvement synthetic method of 5 chloro-salicylic acid.
- Process for preparing s-chlorosalicylic.
- Method for simply recovering 5-chloro-salicylic acid synthetic solvent.
- Recrystalliz
- Overcoming challenges in the purification of 4-Amino-5-iodo-2-methoxybenzoic acid. Benchchem.
- 4-Aminosalicylic Acid | C7H7NO3 | CID 4649. PubChem.
Sources
- 1. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 2. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]
- 3. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents [patents.google.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Investigating the Degradation of 5-Amino-4-chlorosalicylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the study of degradation pathways for 5-Amino-4-chlorosalicylic acid under various stress conditions. Our goal is to equip you with the scientific rationale and practical steps to anticipate and resolve experimental challenges.
I. Understanding the Stability of 5-Amino-4-chlorosalicylic Acid: An Overview
5-Amino-4-chlorosalicylic acid, a halogenated derivative of 5-aminosalicylic acid (5-ASA), is a molecule of interest in pharmaceutical research. Understanding its degradation profile is crucial for ensuring its stability, efficacy, and safety. The presence of an amino group, a hydroxyl group, a carboxylic acid, and a chloro substituent on the aromatic ring suggests multiple potential degradation pathways.
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1] These studies involve subjecting the compound to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation to accelerate its decomposition.
II. Frequently Asked Questions (FAQs) on Degradation Pathways
Q1: What are the most likely degradation pathways for 5-Amino-4-chlorosalicylic acid?
Based on the chemistry of the parent molecule, 5-aminosalicylic acid (5-ASA), the primary degradation pathway for 5-Amino-4-chlorosalicylic acid is expected to be oxidation .[2] The electron-donating amino and hydroxyl groups make the aromatic ring susceptible to oxidation, likely proceeding through a reactive quinoneimine intermediate.[2][3]
Other potential, though likely less significant, pathways include:
-
Photodegradation: Aromatic halogenated compounds can be susceptible to photolytic cleavage of the carbon-halogen bond.
-
Decarboxylation: While not a major pathway for 5-ASA, it could potentially occur under extreme heat.[2]
-
Dehalogenation: Reductive dehalogenation can occur with some halogenated aromatic compounds, where the chlorine atom is replaced by a hydrogen atom.[4]
Caption: Workflow for a forced degradation study of 5-Amino-4-chlorosalicylic acid.
B. Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
V. Structural Elucidation of Degradation Products
The identification of degradation products is crucial for understanding the degradation pathways. A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is often employed for this purpose. [5]
-
LC-MS/MS: Provides molecular weight information and fragmentation patterns of the degradation products, which can be used to propose structures.
-
NMR: Offers detailed structural information, allowing for the unambiguous identification of isomers and the complete characterization of the degradation products. [6]
Caption: Techniques for the structural elucidation of degradation products.Technique Information Provided Application LC-MS/MS Molecular weight, fragmentation patterns Rapid identification of potential degradation products. NMR Detailed structural information Unambiguous structure elucidation of isolated degradation products.
VI. References
-
Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. [Link]
-
Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro. [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]
-
Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine. [Link]
-
Stability of 5-aminosalicylic acid suspension. [Link]
-
Process for preparing s-chlorosalicylic.
-
Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. [Link]
-
In-source decay and fragmentation characteristics of peptides using 5-aminosalicylic acid as a matrix in matrix-assisted laser desorption/ionization mass spectrometry. [Link]
-
A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. [Link]
-
Biodegradation of halogenated organic compounds. [Link]
-
A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. [Link]
-
Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases. [Link]
-
Formation of N-beta-D-glucopyranosyl-5-aminosalicylic acid. [Link]
-
In-Source Decay and Fragmentation Characteristics of Peptides Using 5-Aminosalicylic Acid as a Matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. [Link]
-
Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. [Link]
-
5-Aminosalicylic acid degradation with citric acid. [Link]
-
Halogenated Aromatics: Fate and Microbial Degradation. [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
-
Bacterial Degradation of Aromatic Compounds. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. [Link]
-
5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats. [Link]
-
DERIVATIVES OF SALICYLIC ACID. - Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. [Link]
-
Degradation of halogenated aromatic compounds. [Link]
-
Biodegradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and analysis of the degradation products (3). [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Stability and Efficacy of Chlorinated Disinfectants in Beninese Hospitals: Issues for the Prevention and Control of Infections and Antibiotic Resistance. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
LC-MS analysis of p-aminosalicylic acid under electrospray ionization conditions manifests a profound solvent effect. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. [Link]
-
Troubleshooting Common HPLC Problems: Solutions for Better Results. [Link]
-
Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. [Link]
-
Hydrolysis of sulfasalazine (i)into 5-amino salicylic acid(ii) sulfapyridine(iii). [Link]
-
The effects of 3, 4 or 5 amino salicylic acids on manganese-induced neuronal death: ER stress and mitochondrial complexes. [Link]
-
Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting guide for experiments with 5-Amino-4-chlorosalicylic acid
Technical Support Center: 5-Amino-4-chlorosalicylic Acid
Welcome to the technical support guide for 5-Amino-4-chlorosalicylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the experimental complexities of this versatile chemical compound. Our goal is to move beyond simple procedural lists to explain the underlying causality, ensuring your experiments are both successful and reproducible.
Core Compound Characteristics & Handling
Before initiating any experiment, a firm grasp of the physicochemical properties and safety protocols for 5-Amino-4-chlorosalicylic acid is paramount.
Physicochemical Data
A summary of key properties is provided below for quick reference.
| Property | Value | Source |
| CAS Number | 55302-98-2 | [1][] |
| Molecular Formula | C₇H₆ClNO₃ | [1][] |
| Molecular Weight | 187.58 g/mol | [1][] |
| Appearance | Off-white to light beige powder | [3] |
| Boiling Point | 400.5°C at 760 mmHg | [][4] |
| Density | 1.636 g/cm³ | [][4] |
| Purity | Typically ≥95% | [] |
Storage & Stability
Proper storage is critical to maintain the integrity of 5-Amino-4-chlorosalicylic acid.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Ambient room temperature is generally acceptable.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.
-
Causality: The amino group is susceptible to oxidation, which can lead to discoloration (e.g., turning brownish) and the formation of impurities. Storing it away from air and light in a sealed container minimizes this degradation. The compound's acidic and basic functional groups make it reactive with strong bases and acids, respectively.
Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered when working with 5-Amino-4-chlorosalicylic acid.
Q1: What is the best solvent for dissolving 5-Amino-4-chlorosalicylic acid? A1: Solubility is a frequent challenge. It is slightly soluble in water.[3] For organic synthesis, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are effective, particularly with gentle heating. For aqueous solutions, solubility is pH-dependent. In acidic conditions (pH < 2), the amino group is protonated (-NH₃⁺), and in alkaline conditions (pH > 8), the carboxylic acid and phenolic hydroxyl groups are deprotonated (-COO⁻ and -O⁻), increasing aqueous solubility in both extremes.
Q2: Is the compound light-sensitive or hygroscopic? A2: While not extremely sensitive, prolonged exposure to light and air can cause the amino group to oxidize, leading to discoloration and degradation. It is considered hygroscopic, meaning it can absorb moisture from the air.[5] It is best practice to handle it in a controlled environment and store it with a desiccant.
Q3: What are the primary safety precautions for handling this compound? A3: Standard laboratory personal protective equipment (PPE) is required. This includes safety goggles, gloves, and a lab coat.[3] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[4] It can cause skin and serious eye irritation.[6] In case of contact, rinse the affected area thoroughly with water.[4]
Q4: How can I monitor the progress of a reaction involving 5-Amino-4-chlorosalicylic acid? A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a polar solvent system, such as ethyl acetate/hexane or dichloromethane/methanol, to achieve good separation between the starting material and the product. The spots can be visualized under UV light (due to the aromatic ring) or by staining with an appropriate agent like ninhydrin, which reacts with the primary amino group to produce a colored spot.
In-Depth Troubleshooting Guide
This section provides a structured approach to solving specific experimental problems.
Problem 1: Low Reaction Yield or Incomplete Conversion
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Reagent Degradation | The amino group is prone to oxidation over time, especially if stored improperly. An oxidized starting material will not participate in the desired reaction, leading to lower yields. | Use fresh, properly stored 5-Amino-4-chlorosalicylic acid. If the material is old or discolored (e.g., tan or brown), consider purifying it by recrystallization before use. |
| Poor Solubility of Starting Material | If the compound does not fully dissolve in the reaction solvent, it is a heterogeneous mixture, and the reaction rate will be significantly reduced as the reaction can only occur at the surface of the solid particles. | Choose a more suitable solvent like DMF or DMSO. Gentle heating (e.g., 40-50°C) can also improve solubility. Ensure the reaction is homogenous before adding other reagents. |
| Unwanted Side Reactions | The molecule has three reactive functional groups: an amine, a carboxylic acid, and a hydroxyl group. Depending on the reagents used, side reactions can occur (e.g., acylation of the amine when trying to esterify the carboxylic acid). | Protect the functional groups that are not intended to react. For example, protect the amino group as an amide before performing reactions on the carboxylic acid. The choice of protecting group will depend on the specific reaction conditions. |
| Incorrect pH or Reaction Conditions | The reactivity of the functional groups is highly dependent on the pH. For example, the nucleophilicity of the amino group is reduced in acidic conditions because it becomes protonated. | Optimize the reaction pH. For reactions involving the amino group as a nucleophile, slightly basic conditions are often preferred to ensure it is in its free base form (-NH₂). |
Problem 2: Difficulty in Product Purification
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Product and Starting Material have Similar Polarity | If the product and unreacted starting material have similar polarities, they will co-elute during column chromatography, making separation difficult. | Adjust the polarity of the column's mobile phase. A shallow gradient of a polar solvent (e.g., methanol in dichloromethane) can improve separation. Alternatively, consider derivatizing the product or starting material to alter its polarity before chromatography. |
| Product is an Emulsion or Oil | Sometimes, the product may not crystallize easily and instead forms an oil or an emulsion during aqueous workup, making isolation challenging. | During workup, add brine (saturated NaCl solution) to break up emulsions. To induce crystallization from an oil, try scratching the inside of the flask with a glass rod, adding a seed crystal, or dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly. |
| Presence of Colored Impurities | Oxidation of the amino group can lead to colored byproducts that are difficult to remove. | Treat a solution of the crude product with activated carbon. The activated carbon will adsorb many of the colored impurities, which can then be removed by filtration.[7][8] |
Experimental Protocols & Workflows
Standard Protocol: N-Acylation of 5-Amino-4-chlorosalicylic acid
This protocol details a general procedure for acylating the amino group, a common synthetic transformation.
Objective: To synthesize N-acetyl-5-amino-4-chlorosalicylic acid.
Materials:
-
5-Amino-4-chlorosalicylic acid
-
Acetic anhydride
-
Pyridine (as a base and solvent)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 5-Amino-4-chlorosalicylic acid in a minimal amount of pyridine under an inert atmosphere (e.g., nitrogen).
-
Acylation: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of acetic anhydride dropwise while stirring.
-
Causality: The reaction is exothermic, and cooling prevents potential side reactions. Pyridine acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, saturated sodium bicarbonate solution (to remove unreacted acetic anhydride and acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-acetylated product.
Visualization of Key Concepts
The following diagram illustrates the different reactive centers on the 5-Amino-4-chlorosalicylic acid molecule. Understanding this is key to planning synthetic routes and avoiding side reactions.
Caption: Reactivity centers of 5-Amino-4-chlorosalicylic acid.
This diagram provides a logical path for diagnosing and solving experimental issues.
Caption: A logical workflow for troubleshooting common experimental problems.
References
-
PubChem. 5-Amino-4-chloro-2-hydroxybenzoic acid | C7H6ClNO3 | CID 44181797. [Link]
-
PubChem. 4-Chlorosalicylic acid | C7H5ClO3 | CID 78782. [Link]
- Google Patents. US2580195A - Method of purifying 4-aminosalicylic acid.
-
University of Calgary. Ch27 : Reactions of amino acids. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Amino-4-chlorosalicylic Acid Analogs: Strategies and Yields
For researchers and professionals in drug development, the efficient synthesis of substituted salicylic acids is a critical step in the discovery of novel therapeutics. Among these, 5-amino-4-chlorosalicylic acid and its analogs are of significant interest due to their potential biological activities. This guide provides a comparative analysis of synthetic strategies to access these valuable compounds, with a focus on maximizing yields. We will delve into the rationale behind various experimental choices, present detailed protocols, and offer a transparent comparison of reported yields from established literature.
Introduction: The Importance of 5-Amino-4-chlorosalicylic Acid Analogs
5-Aminosalicylic acid (5-ASA), also known as mesalazine, is a cornerstone in the treatment of inflammatory bowel disease.[1][2][3] Its derivatives are continuously being explored to enhance efficacy, target delivery, and explore new therapeutic applications.[2][4][5] The introduction of a chlorine atom at the 4-position and an amino group at the 5-position of the salicylic acid scaffold can significantly alter the molecule's physicochemical properties, potentially leading to novel pharmacological profiles. This guide focuses on the synthetic pathways to achieve this specific substitution pattern with high efficiency.
Comparative Analysis of Synthetic Strategies
The synthesis of 5-amino-4-chlorosalicylic acid analogs can be approached through several strategic routes. The optimal choice depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Below, we compare the most common strategies, highlighting their reported yields.
Strategy 1: Direct Chlorination of Salicylic Acid Followed by Nitration and Reduction
This classical approach involves the electrophilic aromatic substitution of salicylic acid. The hydroxyl and carboxyl groups direct incoming electrophiles to specific positions on the aromatic ring.
A key challenge in this approach is controlling the regioselectivity of the chlorination and nitration steps. However, high-yielding protocols for the chlorination of salicylic acid have been developed.
Experimental Data Summary
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Chlorination | Salicylic Acid | Chlorine gas, Chlorobenzene, 110°C | 5-Chlorosalicylic acid | 92.7% | [6] |
| Chlorination | Salicylic Acid | N-chlorosuccinimide (NCS), Acetonitrile, 20°C | 5-Chlorosalicylic acid | 92% | [7] |
| Nitration & Reduction | 5-nitrosalicylic acid | Catalytic reduction | 5-aminosalicylic acid | 91.6% | [8] |
Strategy 2: Synthesis from p-Aminosalicylic Acid (PAS)
An alternative and often high-yielding approach starts with the readily available p-aminosalicylic acid (4-aminosalicylic acid). This method involves protection of the amino and/or carboxyl groups, followed by chlorination and deprotection. A well-documented example is the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid, a close analog.[9]
Experimental Data Summary
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Methylation | p-Aminosalicylic acid | Dimethyl sulfate, Potassium hydroxide, Acetone, 25°C | Methyl 4-amino-2-methoxybenzoate | 92.1% | [9] |
| Chlorination | Methyl 4-amino-2-methoxybenzoate | N-chlorosuccinimide (NCS), N,N-Dimethylformamide (DMF), 70°C | Methyl 4-amino-5-chloro-2-methoxybenzoate | 87.5% | [9] |
| Hydrolysis | Methyl 4-amino-5-chloro-2-methoxybenzoate | Potassium hydroxide, Methanol:Water, Reflux | 4-Amino-5-chloro-2-methoxybenzoic acid | 91.4% | [9] |
Visualizing the Synthetic Workflows
To provide a clearer understanding of the discussed synthetic pathways, the following diagrams illustrate the key transformations.
Caption: Workflow for Strategy 1 starting from salicylic acid.
Caption: Workflow for Strategy 2 demonstrated by the synthesis of an analog.
Detailed Experimental Protocols
For the successful implementation of these synthetic strategies, meticulous adherence to optimized protocols is paramount.
Protocol 1: High-Yield Chlorination of Salicylic Acid
This protocol is adapted from a patented procedure for the synthesis of 5-chlorosalicylic acid.[6]
Materials:
-
Salicylic acid
-
Chlorobenzene
-
Chlorine gas
Procedure:
-
Dissolve 621 g of salicylic acid in 2500 mls of chlorobenzene in a suitable reaction vessel.
-
Heat the mixture to 110°C to obtain a clear solution.
-
Slowly bubble 310 g of chlorine gas into the solution over a period of 10 hours while maintaining the temperature at 110°C.
-
After the addition of chlorine is complete, cool the reaction mixture to 25-30°C with stirring.
-
Filter the resulting precipitate by suction.
-
Wash the filter cake with three portions of 200 mls each of fresh chlorobenzene.
-
Dry the product to obtain 5-chlorosalicylic acid.
Expected Yield: ~92.7%
Protocol 2: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid
This three-step protocol provides a high-yielding route to a key analog.[9]
Step 1: Methylation of p-Aminosalicylic Acid
-
In a reaction vessel, suspend p-aminosalicylic acid (2.0 kg) in acetone (6.0 L).
-
Add a solution of potassium hydroxide (2.3 kg) in water.
-
Cool the mixture and add dimethyl sulfate (3.0 L) dropwise while maintaining the temperature at 25°C.
-
Stir the reaction mixture for 5.5 hours.
-
Isolate the product, Methyl 4-amino-2-methoxybenzoate. Expected Yield: ~92.1%
Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate
-
Dissolve Methyl 4-amino-2-methoxybenzoate in N,N-Dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) (1:1 molar ratio) to the solution.
-
Heat the reaction mixture to 70°C and stir for 3 hours.
-
Isolate the product, Methyl 4-amino-5-chloro-2-methoxybenzoate. Expected Yield: ~87.5%
Step 3: Hydrolysis of Methyl 4-amino-5-chloro-2-methoxybenzoate
-
Dissolve Methyl 4-amino-5-chloro-2-methoxybenzoate in a mixture of methanol and water (5:2 v/v).
-
Add potassium hydroxide (2.2 molar equivalents).
-
Reflux the mixture for approximately 2.5 hours.
-
Acidify the solution to precipitate the product.
-
Isolate and dry the final product, 4-Amino-5-chloro-2-methoxybenzoic acid. Expected Yield: ~91.4%
Conclusion and Future Perspectives
The synthesis of 5-amino-4-chlorosalicylic acid and its analogs can be achieved through multiple high-yielding pathways. The direct chlorination of salicylic acid followed by functional group manipulations offers a straightforward approach with reported yields exceeding 90% for the initial chlorination step.[6][7] Alternatively, starting from p-aminosalicylic acid provides an excellent route to analogs, with each step in a multi-step synthesis proceeding with high efficiency.[9]
The choice of synthetic strategy will ultimately be guided by the specific analog being targeted, the availability and cost of starting materials, and the desired scale of the reaction. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to streamline the synthesis of these promising compounds for further investigation in drug discovery programs.
References
-
Lü, H., et al. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry, 23(9), 3819-3823. [Link]
-
MDPI. (2023). Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. Molecules, 28(1), 1. [Link]
-
ResearchGate. Comparison of the results of the synthesis of salicylic acid.... [Link]
-
Chemical Review and Letters. Synthesis of azo compounds containing salicylic acid and its derivatives. [Link]
-
Jadhav, S. A., et al. (2022). Synthesis and Spectral analysis of some novel 5-Amino- Salicylic Acid derivatives and their In-silico ADMET studies. Neuroquantology, 20(9), 3936-3944. [Link]
-
Li, Y., et al. (2018). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences, 21(11), 1138–1144. [Link]
-
National Institutes of Health. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. [Link]
-
ResearchGate. A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation. [Link]
-
University of Montana ScholarWorks. New synthesis of para-aminosalicylic acid hydrochloride. [Link]
-
ResearchGate. (PDF) Design, Synthesis, Characterization and Biological Evaluation of Para-Amino Salicylic Acid (PAS) Analogues: An Approach to Repurpose: Pharmaceutical Science-Medicinal chemistry. [Link]
-
ACS Omega. Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4-{(E)-[(2,3-Dihydroxyphenyl)methylidene]amino}-2-hydroxybenzoic Acid as a Promising Scaffold for Human Transthyretin Inhibitor. [Link]
- Google Patents. US2811547A - Process for preparing s-chlorosalicylic.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validated Analytical Methods for 5-Amino-4-chlorosalicylic Acid Quantification
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For: Researchers, scientists, and drug development professionals involved in the quality control and formulation of pharmaceuticals where 5-Amino-4-chlorosalicylic acid is a potential impurity or related substance.
Introduction
5-Amino-4-chlorosalicylic acid is a compound of interest in the pharmaceutical industry, often as a potential impurity or related substance to active pharmaceutical ingredients (APIs) like Mesalazine (also known as 5-aminosalicylic acid or 5-ASA).[1][2] The stringent requirements for drug purity and safety necessitate the use of precise, accurate, and reliable analytical methods for its quantification. The validation of these analytical methods is not merely a procedural step but a foundational requirement to ensure that the data generated is fit for its intended purpose.
This guide provides an in-depth comparison of two common analytical approaches for the quantification of 5-Amino-4-chlorosalicylic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The comparison is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guidelines, which are recognized by major regulatory bodies including the FDA and EMA.[3][4][5][6][7]
The Foundation: Principles of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8][9] This is achieved by evaluating a set of specific performance characteristics.[10][11][12][13] The recently updated ICH Q2(R2) and the complementary Q14 guidelines emphasize a lifecycle approach to analytical procedures, moving from a simple checklist to a more scientific, risk-based model.[5][14]
The core validation parameters that will be discussed in the context of our comparative methods are:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[9][15]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of the test results to the true value.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]
Workflow of Analytical Method Validation
The process of validating an analytical method is a systematic one, beginning with defining the analytical requirements and culminating in a comprehensive validation report.
Caption: A generalized workflow for analytical method validation.
Comparative Analysis: HPLC-UV vs. UPLC-MS/MS
For the purpose of this guide, we will compare a robust, stability-indicating Reverse-Phase HPLC (RP-HPLC) method with UV detection against a highly sensitive and specific UPLC-MS/MS method for the quantification of 5-Amino-4-chlorosalicylic acid. While specific methods for this exact molecule are not abundant in public literature, the principles are drawn from validated methods for the parent compound, 5-aminosalicylic acid (Mesalazine), and its impurities.[1][2][16][17][18]
Method 1: Stability-Indicating RP-HPLC with UV Detection
This method is a workhorse in quality control laboratories due to its reliability and cost-effectiveness. The "stability-indicating" nature means the method can resolve the main analyte from its degradation products, which is crucial for assessing the stability of drug substances and products.[1][2]
Hypothetical Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 230 nm).[1][2]
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
Method 2: UPLC-MS/MS
This technique offers superior sensitivity and selectivity, making it ideal for quantifying trace-level impurities or for applications in complex matrices like biological fluids.[19][20][21] The use of tandem mass spectrometry (MS/MS) allows for highly specific detection through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion.
Hypothetical UPLC-MS/MS Conditions:
-
Column: UPLC C18 (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase: A gradient of aqueous formic acid and acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
MS Detection: MRM transition (e.g., for 5-ASA, m/z 152 -> 108).[19] A specific transition for 5-Amino-4-chlorosalicylic acid would be determined during method development.
Head-to-Head Comparison of Validation Parameters
The following tables summarize hypothetical but realistic validation data for the two methods.
Table 1: Linearity, Range, LOD, and LOQ
| Parameter | HPLC-UV | UPLC-MS/MS | Causality and Rationale |
| Linearity (r²) | > 0.999 | > 0.999 | A high correlation coefficient is essential to demonstrate a direct relationship between concentration and response, justifying the use of a calibration curve for quantification. |
| Range (µg/mL) | 0.5 - 50 | 0.01 - 10 | The range is determined by the intended application. HPLC-UV is suitable for higher concentration assays, while UPLC-MS/MS excels at trace-level impurity analysis.[11] |
| LOD (µg/mL) | 0.15 | 0.003 | The Limit of Detection signifies the method's sensitivity. The MS detector's inherent sensitivity provides a significantly lower LOD. |
| LOQ (µg/mL) | 0.5 | 0.01 | The Limit of Quantitation is the lowest concentration that can be measured with acceptable accuracy and precision.[2][19] This is a critical parameter for impurity quantification. |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | UPLC-MS/MS | Causality and Rationale |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Accuracy is typically assessed by spike-recovery studies at multiple concentration levels (e.g., 80%, 100%, 120% of the target concentration).[1][15] Both methods must demonstrate high accuracy. |
| Precision (Repeatability, %RSD) | < 2.0% | < 5.0% | Assessed by multiple injections of the same sample, this parameter demonstrates the method's consistency in a single run. The acceptance criteria can vary based on the concentration level. |
| Precision (Intermediate, %RSD) | < 2.0% | < 10.0% | Evaluated across different days, analysts, or equipment, this shows the method's reproducibility under typical laboratory variations. Tighter criteria are usually applied to the HPLC-UV assay method. |
Detailed Experimental Protocols
Protocol 1: Accuracy Determination by Spike-Recovery
-
Prepare Placebo: Prepare a sample matrix without the analyte (e.g., a formulation's excipients).
-
Spike Placebo: Add known amounts of a 5-Amino-4-chlorosalicylic acid standard to the placebo at three concentration levels (e.g., low, medium, high) within the method's range. Prepare in triplicate for each level.
-
Sample Preparation: Process the spiked samples according to the analytical method's sample preparation procedure.
-
Analysis: Analyze the prepared samples using the validated chromatographic method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria: The mean recovery at each level should be within a pre-defined range (e.g., 98.0% - 102.0%) with an acceptable Relative Standard Deviation (%RSD).
Protocol 2: Robustness Testing
-
Identify Parameters: Identify critical method parameters that could be subject to minor variations. For an HPLC method, these include:
-
Mobile phase pH (± 0.2 units)
-
Organic solvent composition (± 2%)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
-
Systematic Variation: Prepare a standard solution of 5-Amino-4-chlorosalicylic acid. Analyze this solution while systematically varying one parameter at a time, holding all others constant.
-
Evaluate Impact: Assess the impact of each variation on key system suitability parameters (e.g., retention time, peak asymmetry, resolution from adjacent peaks) and the quantitative result.
-
Acceptance Criteria: The system suitability parameters must remain within their defined limits, and the quantitative result should not deviate significantly (e.g., by more than 2%) from the result obtained under normal conditions. This ensures the method is reliable for routine use.[15]
Logical Relationships in Method Validation
The parameters of method validation are interconnected. For instance, the reliable quantification limit (LOQ) is fundamentally dependent on the method's ability to provide a precise and accurate response at low concentrations, which is itself built upon a linear and specific signal.
Caption: Interdependencies of key analytical validation parameters.
Conclusion and Recommendations
Both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantification of 5-Amino-4-chlorosalicylic acid, but their suitability depends on the specific analytical objective.
-
HPLC-UV is a robust, cost-effective, and reliable method that is ideally suited for routine quality control, such as assay and impurity testing where concentration levels are relatively high (e.g., >0.05%). Its validation is straightforward and aligns well with standard pharmaceutical quality systems.
-
UPLC-MS/MS is the superior choice when ultimate sensitivity and selectivity are required. It is indispensable for trace-level impurity quantification, analysis in complex biological matrices (pharmacokinetic studies), and for structure confirmation of unknown degradation products. While more complex and costly, the level of confidence it provides in these applications is unparalleled.
The selection of an analytical method should be based on a thorough understanding of the analytical target profile (ATP). By rigorously validating the chosen method against the internationally harmonized ICH guidelines, researchers and drug developers can ensure the generation of trustworthy and defensible data, ultimately safeguarding product quality and patient safety.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Source: U.S.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Source: ProPharma Group.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Source: GMP Compliance.
- Quality Guidelines - ICH.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Source: Lab Manager.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Source: European Compliance Academy.
- FDA Releases Guidance on Analytical Procedures - BioPharm International.
- 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Source: Altabrisa Group.
- ICH Q2(R1)
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Source: ECA Academy.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Source: European Medicines Agency.
- Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). Source: European Medicines Agency.
- ICH Q2 Analytical Method Validation | PPTX - Slideshare. Source: Slideshare.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency.
- Design and validation of a robust stability-indicating reversed-phase HPLC method for quantification of mesalamine in formulated drug products - PubMed Central.
- Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form. Source: ScienceDirect.
- Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form | Request PDF - ResearchGate.
- Navigating EMA Validation Requirements: A Step-by-Step Guide - Altabrisa Group. Source: Altabrisa Group.
- Development and Validation of Stability Indicating HPLC Assay Method for Determination of Mesalamine in Bulk Drug and Tablet For - International Journal of Pharmaceutical Sciences Review and Research. Source: International Journal of Pharmaceutical Sciences Review and Research.
- A fast and simple HPLC method for determination of mesalazine impurities A and C in raw material and finished pharmaceutical products. Source: Macedonian Pharmaceutical Bulletin.
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A Comparative Guide to the Biological Activity of 5-Amino-4-chlorosalicylic Acid and Its Parent Compounds
For researchers and professionals in drug development, understanding the nuanced interplay of functional group substitutions on a parent molecule's biological activity is paramount. This guide provides a comprehensive comparison of 5-Amino-4-chlorosalicylic acid with its parent compounds: 5-aminosalicylic acid (5-ASA, Mesalazine) and 4-chlorosalicylic acid.
While 5-ASA is a cornerstone in the treatment of inflammatory bowel disease (IBD), and halogenated salicylic acids are explored for their antimicrobial potential, the biological profile of 5-Amino-4-chlorosalicylic acid remains largely uncharacterized in publicly accessible literature. This guide will first summarize the known activities of the parent compounds and then propose a structured experimental framework to elucidate the biological impact of the dual substitution in 5-Amino-4-chlorosalicylic acid. This approach is designed to generate robust, comparative data, enabling a clear understanding of its therapeutic potential.
Introduction to the Compounds
5-Aminosalicylic Acid (5-ASA): The Anti-inflammatory Benchmark
5-ASA is a well-established anti-inflammatory agent, primarily used in the management of IBD, such as ulcerative colitis and Crohn's disease.[1][2] Its therapeutic effects are largely attributed to its ability to scavenge reactive oxygen species (ROS) and modulate the production of inflammatory mediators like prostaglandins and leukotrienes.[3] Beyond its primary anti-inflammatory role, 5-ASA has also been reported to possess antioxidant, antibacterial, and antifungal properties.[4]
4-Chlorosalicylic Acid: The Antimicrobial Contender
The introduction of a halogen atom to the salicylic acid structure is known to influence its biological activity. 4-chlorosalicylic acid has been investigated for its antimicrobial properties, demonstrating potential as an antibacterial agent.[5] The chlorine substitution can enhance the compound's lipophilicity and electronic properties, which may contribute to its antimicrobial efficacy.
5-Amino-4-chlorosalicylic Acid: The Uncharacterized Derivative
The combined introduction of an amino group at the 5-position and a chlorine atom at the 4-position of the salicylic acid backbone presents an intriguing subject for investigation. Based on the activities of its parent compounds, it is plausible to hypothesize that 5-Amino-4-chlorosalicylic acid may exhibit a unique profile of anti-inflammatory, antioxidant, and antimicrobial activities. However, a lack of direct experimental data necessitates a structured approach to characterize its biological effects.
Proposed Experimental Framework for Comparative Analysis
To objectively assess the biological activity of 5-Amino-4-chlorosalicylic acid relative to its parent compounds, a series of well-established in vitro assays are proposed. This framework will allow for a direct, head-to-head comparison of their potency and efficacy.
Workflow for Comparative Biological Activity Assessment
Caption: Proposed workflow for the comparative analysis of the three salicylic acid derivatives.
Part 1: Comparative Anti-inflammatory Activity
The anti-inflammatory potential of the compounds will be assessed by their ability to inhibit key inflammatory mediators.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Rationale: COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs. This assay will determine the concentration of each compound required to inhibit 50% of COX-2 activity (IC50).
Protocol:
-
Reagent Preparation: Prepare a COX-2 enzyme solution, arachidonic acid (substrate), and various concentrations of the test compounds (5-Amino-4-chlorosalicylic acid, 4-chlorosalicylic acid, and 5-aminosalicylic acid) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Incubation: In a 96-well plate, add the COX-2 enzyme to wells containing the test compounds or control.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a set incubation period, add a detection reagent that measures the amount of prostaglandin E2 (PGE2) produced.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC50 value for each compound.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Rationale: Nitric oxide is a pro-inflammatory molecule produced by macrophages during inflammation. This assay will measure the ability of the compounds to reduce NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value for each compound.
Part 2: Comparative Antioxidant Activity
The antioxidant capacity will be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
DPPH Radical Scavenging Assay
Rationale: The DPPH assay is a common and reliable method to determine the free radical scavenging ability of a compound.[2] The reduction of the stable DPPH radical by an antioxidant is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a solution of DPPH in methanol and various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid).
-
Reaction: In a 96-well plate, mix the DPPH solution with the test compounds or standard.
-
Incubation: Incubate the plate in the dark for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each compound.
Part 3: Comparative Antimicrobial Activity
The antimicrobial efficacy will be determined by measuring the Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria.
Broth Microdilution Assay
Rationale: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Protocol:
-
Bacterial Strains: Use standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in a suitable broth medium.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in clear, comparative tables.
Table 1: Comparative Anti-inflammatory Activity (IC50 Values)
| Compound | COX-2 Inhibition IC50 (µM) | Nitric Oxide Inhibition IC50 (µM) |
| 5-Amino-4-chlorosalicylic acid | Experimental Value | Experimental Value |
| 4-chlorosalicylic acid | Experimental Value | Experimental Value |
| 5-aminosalicylic acid | Experimental Value | Experimental Value |
| Celecoxib (Control) | Reference Value | N/A |
Table 2: Comparative Antioxidant Activity (IC50 Value)
| Compound | DPPH Scavenging IC50 (µM) |
| 5-Amino-4-chlorosalicylic acid | Experimental Value |
| 4-chlorosalicylic acid | Experimental Value |
| 5-aminosalicylic acid | Experimental Value |
| Ascorbic Acid (Control) | Reference Value |
Table 3: Comparative Antimicrobial Activity (MIC Values)
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| 5-Amino-4-chlorosalicylic acid | Experimental Value | Experimental Value |
| 4-chlorosalicylic acid | Experimental Value | Experimental Value |
| 5-aminosalicylic acid | Experimental Value | Experimental Value |
| Ciprofloxacin (Control) | Reference Value | Reference Value |
Hypothesized Structure-Activity Relationships
The experimental data will allow for the elucidation of the structure-activity relationships. The presence of the electron-withdrawing chlorine atom and the electron-donating amino group on the salicylic acid scaffold is expected to modulate the electronic distribution and lipophilicity of the molecule, thereby influencing its interaction with biological targets.
Potential Signaling Pathway Modulation by Salicylic Acid Derivatives
Caption: Hypothesized inhibitory action on inflammatory pathways.
Conclusion
This guide provides a framework for the systematic evaluation of 5-Amino-4-chlorosalicylic acid in comparison to its parent compounds, 5-aminosalicylic acid and 4-chlorosalicylic acid. By executing the proposed experimental plan, researchers can generate the necessary data to understand the impact of the combined amino and chloro substitutions on the biological activity of the salicylic acid scaffold. This will, in turn, inform its potential for further development as a therapeutic agent. The rigorous, comparative approach outlined herein is essential for making informed decisions in the early stages of drug discovery and development.
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Mechanism of action of 5-arninosalicylic acid - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC. (n.d.). Retrieved January 22, 2026, from [Link]
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Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations - PMC - NIH. (2024, January 15). Retrieved January 22, 2026, from [Link]
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Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Selective synergistic effects of oxalic acid and salicylic acid in enhancing amino acid levels and alleviating lead stress in Zea mays L - PubMed. (2024, December 31). Retrieved January 22, 2026, from [Link]
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(PDF) Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Selective synergistic effects of oxalic acid and salicylic acid in enhancing amino acid levels and alleviating lead stress in Zea mays L - PubMed. (2024, December 31). Retrieved January 22, 2026, from [Link]
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Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues - Journal of Applied Pharmaceutical Science. (2018, February 27). Retrieved January 22, 2026, from [Link]
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The effects of 3, 4 or 5 amino salicylic acids on manganese-induced neuronal death: ER stress and mitochondrial complexes - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Antioxidant capacity of standard phenolic compounds deter- mined using DPPH and FRAP assays - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Antagonism between salicylic and abscisic acid reflects early host-pathogen conflict and moulds plant defence responses - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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5-amino salicylic acid bound nanoparticles for therapy of inflammatory bowel disease. (2025, August 9). Retrieved January 22, 2026, from [Link]
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Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity | Request PDF - ResearchGate. (2025, July 19). Retrieved January 22, 2026, from [Link]
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Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations - ResearchGate. (2024, January 15). Retrieved January 22, 2026, from [Link]
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Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica granatum L. Fruit Extracts - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - University of Birmingham's Research Portal. (2015, November 15). Retrieved January 22, 2026, from [Link]
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Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity - Oriental Journal of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Aminosalicylates: Types, Generic Brands, Benefits, Risks - Verywell Health. (2024, September 3). Retrieved January 22, 2026, from [Link]
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Antioxidant Capacity and Phenolic Compounds with HPLC of Asphodelus ramosus and Comparison of the Results with Allium cepa L. an - DergiPark. (2017, September 21). Retrieved January 22, 2026, from [Link]
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Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. (n.d.). Retrieved January 22, 2026, from [Link]
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Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PubMed Central. (2023, March 1). Retrieved January 22, 2026, from [Link]
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A Comparative Guide to the Analysis of 5-Amino-4-chlorosalicylic Acid: LC-MS versus HPLC
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative and qualitative analysis of 5-Amino-4-chlorosalicylic acid. As researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount for generating reliable, accurate, and defensible data. This document delves into the core principles of each technology, offers a side-by-side performance evaluation, and provides detailed experimental protocols to guide your method development and validation efforts.
Introduction: The Analytical Challenge of 5-Amino-4-chlorosalicylic Acid
5-Amino-4-chlorosalicylic acid (IUPAC Name: 5-amino-4-chloro-2-hydroxybenzoic acid) is a small organic molecule with a molecular weight of 187.58 g/mol and the chemical formula C₇H₆ClNO₃.[][2] Its structural similarity to active pharmaceutical ingredients (APIs) and other salicylic acid derivatives makes it a potential impurity or metabolite of significant interest in pharmaceutical development and quality control. The accurate detection and quantification of such molecules are critical for ensuring drug safety and efficacy, often governed by stringent regulatory standards.[3][4]
The choice between HPLC and LC-MS for its analysis is not merely a matter of instrument availability but a critical decision based on the specific analytical objective, whether it is routine quality control, impurity identification, or trace-level quantification in complex biological matrices.
Fundamental Principles: A Tale of Two Detectors
While both HPLC and LC-MS utilize liquid chromatography to separate components of a mixture, their detection mechanisms are fundamentally different. This difference is the primary determinant of their respective capabilities.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For detection, HPLC systems commonly employ a UV-Vis or Diode Array Detector (DAD), which measures the absorbance of light by the analyte.[7] This technique is robust and reliable but has a significant limitation: it identifies compounds based on their retention time relative to a standard. If an impurity or matrix component co-elutes with the target analyte and absorbs light at the same wavelength, the HPLC detector cannot distinguish between them.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples the separation power of LC with the detection and identification capabilities of mass spectrometry.[7] After compounds elute from the LC column, they are ionized and introduced into the mass spectrometer. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). This provides two critical advantages:
Performance Comparison: A Head-to-Head Evaluation
The selection of an analytical technique should be guided by its performance characteristics, as defined by international standards such as the ICH Q2(R2) guidelines.[3][4][9]
| Performance Parameter | HPLC (UV/DAD Detection) | LC-MS / LC-MS/MS | Rationale & Causality |
| Specificity / Selectivity | Moderate | Excellent | HPLC's selectivity is dependent on chromatographic resolution. Co-eluting compounds with similar UV spectra can interfere. LC-MS provides an orthogonal detection mechanism (mass-to-charge ratio), ensuring the signal is specific to the analyte of interest, even with poor chromatographic separation.[10] |
| Sensitivity (LOD/LOQ) | Parts Per Million (ppm) / ng level | Parts Per Billion (ppb) to Parts Per Trillion (ppt) / pg to fg level | UV detectors measure light absorbance, which is concentration-dependent but has a higher noise floor. Mass spectrometers are ion-counting devices, offering superior signal-to-noise and the ability to detect minute quantities of an analyte.[7] |
| Analyte Identification | Based on Retention Time (relative to a standard) | Definitive (based on Molecular Weight and Fragmentation) | HPLC provides tentative identification. LC-MS confirms the identity by providing the exact molecular weight. Tandem MS (MS/MS) can fragment the molecule to yield structural information, providing unequivocal identification.[11] |
| Linearity & Range | Excellent | Excellent | Both techniques can demonstrate a direct correlation between analyte concentration and signal response over a defined range, a key requirement for accurate quantitation.[3][12] |
| Accuracy & Precision | Excellent | Excellent | When properly validated, both methods can provide results that are close to the true value (accuracy) with high reproducibility (precision). LC-MS may offer superior accuracy in complex matrices by eliminating interferences.[3][13] |
| Cost (Initial & Operational) | Lower | Higher | HPLC systems have a significantly lower capital cost. They use standard HPLC-grade solvents and require less specialized maintenance. LC-MS systems are a major investment, requiring more expensive LC-MS grade solvents, high-purity gases (e.g., nitrogen), and highly skilled operators for maintenance and troubleshooting. |
| Method Development | Simpler | More Complex | HPLC method development focuses primarily on chromatographic separation. LC-MS requires optimization of both chromatographic conditions and mass spectrometer parameters (e.g., ionization source, voltages, collision energies), adding complexity. |
Experimental Workflows & Protocols
The following sections provide standardized, step-by-step protocols for the analysis of 5-Amino-4-chlorosalicylic acid using both HPLC-UV and LC-MS/MS. These protocols are designed as self-validating systems, incorporating system suitability checks to ensure data integrity.
HPLC-UV Experimental Workflow
Caption: HPLC-UV workflow for 5-Amino-4-chlorosalicylic acid analysis.
HPLC-UV Protocol:
-
Reagents and Materials:
-
5-Amino-4-chlorosalicylic acid reference standard.
-
Acetonitrile (HPLC grade).
-
Formic acid (AR grade).
-
Water (HPLC grade).
-
Volumetric flasks, pipettes, and 0.45 µm syringe filters.
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution: Prepare the sample in the same diluent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A system with a pump, autosampler, column oven, and DAD.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the absorbance maximum of the analyte (determined by DAD scan).
-
Run Time: 20 minutes.
-
-
System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
-
Data Analysis:
-
Quantify the sample by comparing its peak area to a calibration curve generated from a series of standards.
-
LC-MS/MS Experimental Workflow
Caption: LC-MS/MS workflow for 5-Amino-4-chlorosalicylic acid analysis.
LC-MS/MS Protocol:
-
Reagents and Materials:
-
5-Amino-4-chlorosalicylic acid reference standard.
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
Volumetric flasks, pipettes, and 0.22 µm syringe filters (critical to prevent clogging of the MS source).
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard/Sample Solutions: Prepare as in the HPLC protocol, but use LC-MS grade reagents and filter through a 0.22 µm syringe filter.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system coupled to a tandem mass spectrometer.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (for faster analysis).
-
Mobile Phase Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Parent Ion (Q1): m/z 188.0 [M+H]⁺ or 186.0 [M-H]⁻.
-
Product Ion (Q3): A specific fragment ion determined by infusion and fragmentation of the reference standard.
-
-
Key MS Parameters: Optimize capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
-
System Suitability:
-
Inject the standard solution six times. The RSD for the peak area should be ≤ 5.0%.
-
-
Data Analysis:
-
Quantify the sample using the area of the specific MRM transition peak against a calibration curve.
-
Conclusion and Recommendations: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS are powerful techniques for the analysis of 5-Amino-4-chlorosalicylic acid, but their applications are distinct.
-
Choose HPLC-UV when:
-
Performing routine quality control assays where the analyte concentration is high and the sample matrix is simple.
-
Cost is a primary limiting factor.
-
A validated HPLC method already exists and the primary goal is to verify purity or concentration against a known standard.
-
-
Choose LC-MS when:
-
The goal is to identify unknown impurities or degradation products.[11]
-
Trace-level quantification is required, especially for meeting stringent regulatory limits for impurities.
-
The sample matrix is complex (e.g., plasma, urine, formulation excipients), causing potential interference with UV detection.[13]
-
Definitive confirmation of the analyte's identity is necessary for regulatory submissions or research publications.
-
Ultimately, the choice hinges on the intended purpose of the analysis.[9] For routine assays in a controlled environment, the robustness and cost-effectiveness of HPLC are often sufficient. For research, development, and challenging analytical problems requiring the utmost sensitivity and specificity, the investment in LC-MS is not just justified but essential.
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- AMSbiopharma.
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A Comparative Study of the Biological Effects of 5-Amino-4-chlorosalicylic Acid Derivatives
Introduction
5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the management of inflammatory bowel disease (IBD), valued for its topical anti-inflammatory effects in the gastrointestinal tract.[1] Its efficacy is primarily attributed to a multi-faceted mechanism of action that includes the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), inhibition of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB), and the suppression of prostaglandin and leukotriene synthesis.[2][3] The therapeutic landscape, however, is in constant evolution, with a drive to develop derivatives of 5-ASA that may offer enhanced potency, altered pharmacokinetic profiles, or novel biological activities.
This guide provides a comparative analysis of 5-Amino-4-chlorosalicylic acid, a halogenated derivative of 5-ASA. Due to the limited direct experimental data on this specific derivative, this document will extrapolate from the known biological effects of the parent compound, 5-ASA, and the principles of medicinal chemistry concerning halogenated aromatic compounds. We will explore the predicted physicochemical properties, hypothesize on the potential biological activities, and outline a comprehensive experimental framework for a direct, head-to-head comparison.
Physicochemical Properties: A Predictive Comparison
The introduction of a chlorine atom to the 5-ASA scaffold at the 4-position is expected to modulate its physicochemical properties, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 5-Aminosalicylic Acid (5-ASA) | 5-Amino-4-chlorosalicylic Acid | Predicted Impact of Chlorination |
| Molecular Weight | 153.14 g/mol | 187.58 g/mol [4] | Increased molecular weight. |
| Lipophilicity (logP) | ~2.35[5] | Predicted to be higher | The addition of a halogen atom generally increases the lipophilicity of a molecule.[6][7] This could potentially enhance membrane permeability and cellular uptake. |
| pKa | pKa1 ~2.3, pKa2 ~5.7, pKa3 ~13.9 | Predicted to be lower | The electron-withdrawing nature of chlorine is expected to increase the acidity of the carboxylic acid and phenolic hydroxyl groups, resulting in lower pKa values. |
Expert Insight: The predicted increase in lipophilicity for 5-Amino-4-chlorosalicylic acid is a critical parameter. While it may enhance absorption across the intestinal epithelium, it could also lead to greater systemic exposure, potentially altering the topical nature of the drug's action, which is a key feature of 5-ASA's efficacy in IBD. Furthermore, the anticipated lower pKa values could influence the ionization state of the molecule at physiological pH, which would also impact its absorption and distribution.
Hypothesized Biological Effects and Mechanisms of Action
The biological activity of 5-Amino-4-chlorosalicylic acid is likely to be a modulation of the known effects of 5-ASA. The presence of the chlorine atom could lead to enhanced potency or novel activities.
Anti-inflammatory Activity
NF-κB Inhibition: The NF-κB signaling pathway is a critical regulator of inflammation. Studies on salicylic acid derivatives have shown that the substitution of a chlorine atom at the 5-position can increase the ability of the compound to suppress NF-κB dependent gene expression.[2] This suggests that 5-Amino-4-chlorosalicylic acid could be a more potent inhibitor of NF-κB than the parent 5-ASA, potentially leading to a greater anti-inflammatory effect.
PPAR-γ Agonism: 5-ASA is a known agonist of PPAR-γ, a nuclear receptor with significant anti-inflammatory properties in the gut.[3] The effect of the 4-chloro substitution on PPAR-γ activation is currently unknown and represents a key area for experimental investigation. The increased lipophilicity of the chlorinated derivative might enhance its ability to enter the nucleus and interact with this receptor.
Cyclooxygenase (COX) Inhibition: 5-ASA is a weak inhibitor of COX enzymes, which are involved in the production of pro-inflammatory prostaglandins. Some studies have indicated that halogenated salicylic acid analogues can exhibit potent and selective inhibition of COX isoforms.[8] This raises the possibility that 5-Amino-4-chlorosalicylic acid could have a more pronounced effect on prostaglandin synthesis compared to 5-ASA.
Antimicrobial Activity
While 5-ASA is not primarily used for its antimicrobial properties, some studies have suggested that salicylates can possess antibacterial and antifungal activity. Chlorinated antiseptics have been shown to have significant antimicrobial efficacy.[9] Therefore, it is plausible that 5-Amino-4-chlorosalicylic acid may exhibit enhanced antimicrobial properties compared to 5-ASA, which could be beneficial in the context of IBD where dysbiosis of the gut microbiota is a contributing factor.
Signaling Pathway and Workflow Diagrams
Caption: Proposed mechanism of action of 5-ASA and its chlorinated derivative.
Proposed Experimental Workflow for Comparative Analysis
To empirically validate the hypothesized differences between 5-ASA and 5-Amino-4-chlorosalicylic acid, a structured experimental workflow is essential.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Amino-4-chlorosalicylic Acid in Diverse Biological Matrices
For researchers, scientists, and professionals in drug development, ensuring the reliability and consistency of bioanalytical data is paramount. This guide provides an in-depth technical comparison and best practices for the cross-validation of analytical methods for 5-Amino-4-chlorosalicylic acid (5-ACSA) across different biological matrices. The principles and methodologies discussed herein are grounded in extensive field experience and aligned with regulatory expectations to ensure data integrity throughout the drug development lifecycle.
Introduction: The Criticality of Cross-Validation for 5-ACSA
5-Amino-4-chlorosalicylic acid (5-ACSA) is a compound of interest in pharmaceutical research. As a drug candidate progresses through preclinical and clinical phases, its concentration is often measured in various biological matrices, such as plasma, urine, and tissue homogenates. Analytical methods are developed and validated for each specific matrix. However, when data from different studies, sites, or even different analytical methods need to be compared or combined, a rigorous cross-validation process becomes essential.
Cross-validation serves to demonstrate that different analytical methods or the same method used in different laboratories can produce comparable and reliable data. This is not merely a procedural step but a scientific necessity to maintain the integrity of pharmacokinetic, toxicokinetic, and bioavailability studies.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on bioanalytical method validation and the necessity of cross-validation.[2][3][4]
This guide will explore the nuances of cross-validating analytical methods for 5-ACSA, comparing common analytical techniques and providing a framework for designing and executing robust cross-validation studies.
Comparative Analysis of Analytical Methods for 5-ACSA
The choice of analytical methodology is the foundation of any bioanalytical study. For 5-ACSA, a polar compound, several techniques can be employed, each with its own set of advantages and limitations. The selection of a method is often a balance between the required sensitivity, selectivity, throughput, and the complexity of the biological matrix.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
Principle: HPLC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[5][6] The liquid chromatography system separates 5-ACSA from endogenous matrix components, and the tandem mass spectrometer provides highly specific detection and quantification based on the mass-to-charge ratio of the analyte and its fragments.[5]
Performance Insights:
-
Sensitivity: HPLC-MS/MS methods can achieve low limits of quantification (LOQ), often in the low ng/mL range, which is crucial for pharmacokinetic studies where drug concentrations can be very low.[5][7]
-
Specificity: The use of multiple reaction monitoring (MRM) provides exceptional specificity, minimizing the risk of interference from metabolites or other co-administered drugs.[5]
-
Matrix Effects: While powerful, HPLC-MS/MS can be susceptible to matrix effects (ion suppression or enhancement), which must be carefully evaluated and mitigated during method development and validation.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD)
Principle: HPLC with UV or fluorescence detection is a more widely available and cost-effective alternative to LC-MS/MS.[8][9] Separation is achieved chromatographically, and quantification is based on the analyte's absorption of UV light or its fluorescence emission at specific wavelengths.[8]
Performance Insights:
-
Sensitivity: HPLC-FLD generally offers better sensitivity than HPLC-UV for fluorescent compounds. For 5-ACSA, derivatization may be necessary to enhance its fluorescence properties and achieve the required sensitivity.[8][9]
-
Specificity: These methods are less specific than LC-MS/MS and more prone to interference from compounds with similar chromatographic retention times and spectral properties.[10] Rigorous chromatographic separation is key.
-
Robustness: HPLC-UV/FLD systems are generally considered robust and easy to operate, making them suitable for routine analysis in many laboratories.
Capillary Electrophoresis (CE)
Principle: Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field.[11][12] This technique is particularly well-suited for the analysis of polar and charged compounds like 5-ACSA.[13]
Performance Insights:
-
Efficiency: CE offers high separation efficiency and short analysis times.[14]
-
Sample Volume: It requires very small sample volumes, which can be advantageous when dealing with limited sample quantities, such as in pediatric studies.
-
Sensitivity: Sensitivity can be a limitation for CE, often requiring sample pre-concentration techniques to reach the levels needed for bioanalysis.
Comparative Summary of Analytical Methods
| Feature | HPLC-MS/MS | HPLC-UV/FLD | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation followed by mass-based detection.[5] | Chromatographic separation with UV absorption or fluorescence detection.[8] | Separation based on electrophoretic mobility in an electric field.[11] |
| Sensitivity | Very High (pg/mL to low ng/mL).[5] | Moderate to High (ng/mL to µg/mL).[9] | Moderate (µg/mL range, can be improved).[14] |
| Specificity | Very High.[5] | Moderate to Good.[10] | Good. |
| Matrix Effects | Can be significant and requires careful management. | Less prone to ion suppression/enhancement but susceptible to co-eluting interferences. | Can be affected by matrix components altering the electroosmotic flow. |
| Cost | High. | Low to Moderate. | Low to Moderate. |
| Throughput | High. | Moderate to High. | Moderate. |
The Imperative of Cross-Validation: When and Why?
Cross-validation is not always necessary but becomes critical under specific circumstances to ensure data consistency and reliability.[1][15] According to regulatory guidelines from the FDA and ICH, cross-validation should be performed in the following scenarios:[1][16]
-
Change in Analytical Method: When a new analytical method is introduced to replace a previously validated method for the analysis of study samples.
-
Change in Laboratory: When study samples are analyzed at more than one laboratory, even if the same analytical method is used.
-
Change in Instrumentation: Significant changes in analytical instrumentation, such as switching from one type of mass spectrometer to another.
-
Change in Sample Processing: Modifications to the sample extraction or processing procedures.
-
Data Bridging: When data from different studies that used different analytical methods need to be compared or combined.
The primary goal of cross-validation is to demonstrate that the results are independent of the method, laboratory, or instrument used, ensuring the integrity of the overall dataset.[15]
Designing a Robust Cross-Validation Study
A well-designed cross-validation study is a self-validating system. The experimental design and acceptance criteria should be pre-defined in a validation plan or standard operating procedure (SOP).[1]
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for a cross-validation study:
Caption: Workflow for a typical cross-validation experiment.
Step-by-Step Experimental Protocol for Cross-Validation
This protocol outlines the key steps for performing a cross-validation between two different analytical methods (Method A and Method B) for the determination of 5-ACSA in human plasma.
1. Preparation of Quality Control (QC) Samples:
- Prepare QC samples in the relevant biological matrix (e.g., human plasma) at a minimum of three concentration levels: low, medium, and high.
- The concentrations should span the expected range of the study samples.
2. Selection of Incurred Samples (Real Study Samples):
- Select a set of incurred samples from at least six different subjects that have been previously analyzed using one of the validated methods.
- The concentrations of these samples should be distributed across the calibration curve range.
3. Analysis of Samples:
- Analyze the QC samples and incurred samples in replicate (e.g., n=3) using both Method A and Method B.
- The analysis should be performed on the same day, if possible, to minimize variability.
4. Data Evaluation and Acceptance Criteria:
The acceptance criteria for cross-validation are based on the agreement between the results obtained from the two methods.
-
For QC Samples: The mean concentration obtained by Method B should be within ±20% of the mean concentration obtained by Method A for at least two-thirds of the QC samples at each concentration level.
-
For Incurred Samples: The percent difference between the values obtained by the two methods for each incurred sample should be calculated. At least two-thirds of the incurred samples should have a percent difference within ±20%.
Percent Difference = ((Value Method B - Value Method A) / Mean(Value Method A, Value Method B)) * 100
Logical Relationship of Validation Parameters
The following diagram illustrates the relationship between core validation parameters and their importance in ensuring a reliable analytical method, which is a prerequisite for any cross-validation effort.
Caption: Interdependence of core bioanalytical validation parameters.
Conclusion and Future Perspectives
The cross-validation of analytical methods for 5-Amino-4-chlorosalicylic acid is a critical step in ensuring the integrity and comparability of bioanalytical data across different studies, laboratories, and methodologies. A thorough understanding of the performance characteristics of different analytical techniques, coupled with a well-designed and executed cross-validation study, is essential for making informed decisions in drug development.
As analytical technologies continue to evolve, with advancements in mass spectrometry and automation, the principles of robust method validation and cross-validation will remain fundamental to good scientific practice. Adherence to regulatory guidelines and a commitment to scientific integrity are the cornerstones of generating reliable data that can withstand scientific and regulatory scrutiny.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
